Betahistine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-2-pyridin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-9-7-5-8-4-2-3-6-10-8;/h2-4,6,9H,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIWYFURBFSHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165582 | |
| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5579-84-0, 15430-48-5 | |
| Record name | Betahistine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betahistine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Betahistine Hydrochloride's Core Mechanism of Action on Vestibular Nuclei: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betahistine (B147258) hydrochloride is a widely prescribed medication for the treatment of vestibular disorders, most notably Ménière's disease. Its therapeutic efficacy is primarily attributed to its complex interactions with the histaminergic system within the central nervous system, particularly at the level of the vestibular nuclei. This technical guide provides a comprehensive overview of the core mechanisms of action of betahistine, focusing on its effects on the vestibular nuclei. It synthesizes findings from preclinical and clinical research, presenting quantitative data on receptor binding and neuronal firing, detailing key experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel therapeutics for vestibular disorders.
Introduction
The vestibular system is crucial for maintaining balance, posture, and spatial orientation. Dysfunction within this system can lead to debilitating symptoms such as vertigo, dizziness, and nausea. The vestibular nuclei, located in the brainstem, are central to processing vestibular sensory information and coordinating motor responses. Betahistine hydrochloride's primary therapeutic target is believed to be the neuronal circuitry within these nuclei.
Betahistine is a structural analog of histamine (B1213489) and exhibits a unique pharmacological profile, acting as a weak agonist at the histamine H1 receptor and a potent antagonist/inverse agonist at the histamine H3 receptor.[1][2][3] This dual action modulates the histaminergic system, which plays a significant role in the excitability of vestibular neurons and the process of vestibular compensation following injury.
Pharmacodynamics at the Vestibular Nuclei
Betahistine's mechanism of action on the vestibular nuclei is multifaceted, involving direct effects on postsynaptic receptors and indirect modulation of neurotransmitter release.
Interaction with Histamine Receptors
The vestibular nuclei express all three major subtypes of histamine receptors: H1, H2, and H3.[4] Betahistine's interaction with H1 and H3 receptors is central to its therapeutic effects.
-
Histamine H1 Receptor Agonism: Betahistine acts as a weak partial agonist at H1 receptors.[5][6] Stimulation of H1 receptors on vestibular neurons is generally excitatory.[7] However, the weak agonistic activity of betahistine is thought to be less significant than its H3 receptor antagonism.[7] Some evidence suggests that this H1 agonism may contribute to increased blood flow in the inner ear.[8][9]
-
Histamine H2 Receptor: Betahistine has no significant affinity for H2 receptors.[10] Histamine itself excites vestibular neurons through H2 receptors, a pathway that is not directly modulated by betahistine.[7]
-
Histamine H3 Receptor Antagonism/Inverse Agonism: Betahistine is a potent antagonist and inverse agonist at H3 receptors.[5][11][12] H3 receptors function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] By blocking these receptors, betahistine disinhibits histaminergic neurons, leading to an increased turnover and release of histamine in the brain, including the vestibular nuclei.[1][4][13] This enhanced histaminergic transmission is believed to be a key mechanism in promoting vestibular compensation.[1] Furthermore, H3 receptors are also present as heteroreceptors on other non-histaminergic nerve terminals, where they can modulate the release of other neurotransmitters.[4]
Effects on Neuronal Firing and Vestibular Compensation
The net effect of betahistine's actions on histamine receptors is a modulation of neuronal activity within the vestibular nuclei.
-
Inhibition of Vestibular Neuron Firing: Studies have shown that betahistine can have a dose-dependent inhibitory effect on the firing of neurons in the medial and lateral vestibular nuclei.[14][15] This effect may contribute to the symptomatic relief of vertigo by reducing the resting activity of vestibular neurons.[16][17]
-
Promotion of Vestibular Compensation: A critical aspect of betahistine's therapeutic benefit is its ability to facilitate vestibular compensation.[8][9][18][19] This is the natural process by which the brain adapts to a loss of vestibular input from one side. By increasing histamine levels in the vestibular nuclei through H3 receptor antagonism, betahistine is thought to enhance neuronal plasticity and rebalance (B12800153) the activity between the vestibular nuclei on the intact and lesioned sides.[1][4]
Quantitative Data
The following tables summarize the available quantitative data on the binding affinities and functional activities of betahistine and its metabolites at histamine receptors.
| Compound | Receptor | Species | Assay Type | Ki (μM) | Reference |
| Betahistine | H1 | Guinea Pig | [3H]Mepyramine Binding | 31 | [6] |
| Betahistine | H3 | Rat | [3H]Histamine Release | 6.9 | [6] |
| Betahistine | H1 | Rodent Brain | Competition Binding | ~10 | [20] |
| Betahistine | H3 | Rodent Brain | Competition Binding | microM | [20] |
| Aminoethylpyridine (AEP) | H3 | Rodent Brain | Competition Binding | microM | [20] |
Table 1: Binding Affinities (Ki) of Betahistine and its Metabolite at Histamine Receptors.
| Compound | Receptor | Assay Type | EC50 (μM) | Maximal Effect (% of Histamine) | Reference |
| Betahistine | H1 | [3H]Glycogen Hydrolysis | 9.0 | 57% | [6] |
| Betahistine | H1 | cAMP Accumulation | 32.4 | 22% | [6] |
| Betahistine | H3 | tele-methylhistamine Increase (i.p.) | 0.4 mg/kg | Partial Inverse Agonist | [12] |
| Betahistine | H3 | tele-methylhistamine Increase (oral) | 2.0 mg/kg | Partial Inverse Agonist | [12] |
Table 2: Functional Activity (EC50) of Betahistine at Histamine Receptors.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to elucidate the mechanism of action of betahistine.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of betahistine and its metabolites for histamine H1 and H3 receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., guinea pig cerebellum for H1, rat cerebral cortex for H3) is homogenized in a buffered solution. The homogenate is then centrifuged to isolate the crude synaptosomal membrane fraction containing the receptors.[6][20]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]mepyramine for H1, [125I]iodoproxyfan for H3) and varying concentrations of the unlabeled test compound (betahistine or its metabolites).[6][20]
-
Separation and Scintillation Counting: The incubation mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Electrophysiology
Objective: To investigate the direct effects of betahistine on the firing rate of individual vestibular nucleus neurons.
Methodology:
-
Brain Slice Preparation: The brainstem is rapidly removed from an animal model (e.g., rat) and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices containing the vestibular nuclei are prepared using a vibratome.[7]
-
Recording: The brain slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular single-unit recordings are performed on visually identified neurons within the medial or lateral vestibular nuclei.[7]
-
Drug Application: Betahistine and other pharmacological agents are applied to the bath or locally via a perfusion pipette at known concentrations.
-
Data Acquisition and Analysis: Changes in neuronal firing rate, membrane potential, and synaptic currents are recorded and analyzed before, during, and after drug application to determine the drug's effect.[7]
In Vivo Microdialysis
Objective: To measure the extracellular levels of histamine and other neurotransmitters in the vestibular nuclei following systemic administration of betahistine.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the vestibular nucleus of an anesthetized animal.
-
Perfusion and Sampling: The probe is continuously perfused with a physiological solution (perfusate). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the perfusate. The outgoing fluid (dialysate) is collected at regular intervals.
-
Sample Analysis: The concentration of histamine and its metabolites (e.g., tele-methylhistamine) in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry.[12]
-
Data Analysis: Changes in neurotransmitter levels over time are analyzed to determine the effect of betahistine administration on neurotransmitter release.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described.
Caption: Signaling pathway of betahistine at a histaminergic synapse in the vestibular nuclei.
Caption: Experimental workflow for in vitro receptor binding assays.
Caption: Experimental workflow for in vitro electrophysiology studies.
Conclusion
The mechanism of action of this compound on the vestibular nuclei is a complex interplay of its effects on histamine H1 and H3 receptors. Its primary therapeutic action is believed to stem from its potent antagonism of H3 autoreceptors, which leads to an increase in histamine release within the vestibular nuclei. This enhanced histaminergic neurotransmission is thought to facilitate the process of vestibular compensation, the brain's natural ability to adapt to vestibular deficits. Additionally, betahistine's weak H1 agonism and its direct inhibitory effects on vestibular neuron firing may contribute to symptomatic relief.
This in-depth technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. A thorough understanding of betahistine's core mechanism of action is essential for the rational design and development of next-generation therapeutics for vestibular disorders. Further research focusing on the downstream signaling cascades activated by betahistine and its precise role in synaptic plasticity within the vestibular nuclei will be crucial in refining our understanding and improving treatment strategies for patients suffering from vestibular dysfunction.
References
- 1. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Betahistine in vestibular disorders: current concepts and perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Betahistine - Wikipedia [en.wikipedia.org]
- 6. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of histamine and betahistine on rat medial vestibular nucleus neurones: possible mechanism of action of anti-histaminergic drugs in vertigo and motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Betahistine treatment in managing vertigo and improving vestibular compensation: clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Betahistine in the treatment of vertiginous syndromes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study | PLOS One [journals.plos.org]
- 19. Betahistine dihydrochloride treatment facilitates vestibular compensation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Synthesis of Betahistine Hydrochloride
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Betahistine (B147258) hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Molecular Structure and Properties
Betahistine hydrochloride is the dihydrochloride (B599025) salt of betahistine, a histamine (B1213489) analogue.[1] Its chemical structure is characterized by a pyridine (B92270) ring substituted at the 2-position with a 2-(methylamino)ethyl group.[2][3] This structure shares resemblances with both phenethylamine (B48288) and histamine.[3]
IUPAC Name: N-methyl-2-pyridin-2-ylethanamine;dihydrochloride[1][4]
Chemical Formula: C₈H₁₄Cl₂N₂ (or C₈H₁₂N₂ · 2HCl)[1][5]
Molecular Weight: 209.11 g/mol [1][4]
The key structural features include a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, and a secondary amine in the ethyl side chain. The presence of two basic nitrogen atoms allows for the formation of the stable dihydrochloride salt, which improves its solubility and handling properties.
Physicochemical Properties
This compound is a white to slightly yellow, very hygroscopic crystalline powder.[6][7][8] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 209.11 g/mol | [1][4] |
| Melting Point | 150-154 °C | [2][6] |
| Solubility | Very soluble in water; freely soluble in alcohol/methanol; practically insoluble in isopropyl alcohol. | [6][7][9] |
| pKa | 3.5 and 9.7 | [6][7] |
| Appearance | White to slightly yellow, very hygroscopic powder. | [6][7] |
Synthesis of this compound
Several synthetic routes for this compound have been developed. The most common methods start from pyridine derivatives such as 2-methylpyridine (B31789) or 2-vinylpyridine (B74390). Below are detailed descriptions of key synthetic pathways.
Synthesis Route 1: From 2-Methylpyridine
This is a multi-step synthesis that involves the formation of 2-vinylpyridine as a key intermediate.[10][11]
-
Step 1: Hydroxyethylation. 2-Methylpyridine is reacted with formaldehyde (B43269) (or paraformaldehyde) to yield 2-(2-pyridyl)ethanol.[11]
-
Step 2: Dehydration. The resulting alcohol is dehydrated to form 2-vinylpyridine.[10][11] This step can be achieved using reagents like acetic anhydride.[11]
-
Step 3: Aza-Michael Addition. 2-vinylpyridine undergoes an aza-Michael addition reaction with methylamine (B109427) to form the betahistine free base.[11][12]
-
Step 4: Salt Formation. The betahistine base is dissolved in a suitable solvent (e.g., absolute ethanol) and treated with dry hydrogen chloride gas or a solution of HCl in an appropriate solvent to precipitate this compound.[11][13]
Synthesis Route 2: From 2-Vinylpyridine (Direct Addition)
A more direct and robust method starts directly from 2-vinylpyridine.[13][14] This pathway is essentially the latter part of Route 1.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask suitable for the reaction scale and equipped with a magnetic stirrer, 2-vinylpyridine is dissolved in a solvent like toluene (B28343) or ethanol (B145695).[12][13]
-
Amine Addition: An aqueous solution of methylamine hydrochloride (1.2-2 equivalents relative to 2-vinylpyridine) is prepared and added to the flask.[13] The reaction proceeds via a nucleophilic aza-Michael addition.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).[13]
-
Purification of Free Base: The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude betahistine free base as an oil.[13]
-
Salt Formation: The crude base is dissolved in a solvent like ethanol and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise, or dry hydrogen chloride gas is bubbled through the solution until the pH reaches approximately 2.[13]
-
Isolation and Drying: The resulting white precipitate of this compound is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.[13]
Synthesis Route 3: From 2-Hydroxyethylpyridine
This method involves the reaction of 2-hydroxyethylpyridine with methylamine in the presence of a transition metal catalyst.[15]
Experimental Protocol:
-
Reaction Setup: A transition metal catalyst (e.g., 5% Pd/C or nano-nickel powder) and an alkaline reagent (e.g., sodium carbonate or sodium formate) are added to a three-necked flask at room temperature under a nitrogen atmosphere.[15]
-
Reagent Addition: 2-hydroxyethylpyridine, methylamine (as hydrochloride salt or aqueous solution), and an organic solvent (e.g., toluene or benzene) are added to the flask.[15]
-
Reaction: The mixture is heated to a temperature between 40-150 °C (e.g., 80-110 °C) and reacted for several hours (e.g., 15-18h) until completion.[15]
-
Work-up and Extraction: The reaction mixture is cooled, and water is added. The catalyst is recovered by suction filtration. The organic phase is separated, and the aqueous phase is extracted three times with ethyl acetate.[15]
-
Purification and Salt Formation: The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation under reduced pressure. The residue is dissolved in ethanol, and dry hydrogen chloride is introduced to precipitate the product.[15]
-
Isolation: The solid product is collected by suction filtration, washed with ethanol, and dried under vacuum.[15]
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Reference |
| Route 1 | 2-Methylpyridine | Paraformaldehyde, Acetic Anhydride, Methylamine, HCl | Stepwise yields: 26.6% (step 1), 72% (step 2), 62.5% (step 3), 73% (step 4) | [11] |
| Route 2 | 2-Vinylpyridine | Methylamine Hydrochloride, NaOH, HCl | High | [13] |
| Route 3 | 2-Hydroxyethylpyridine | Methylamine, Pd/C or Ni catalyst, Na₂CO₃, HCl | High | [15] |
Experimental Workflow and Logic
The general workflow for the synthesis, purification, and characterization of this compound follows a standard procedure in medicinal chemistry. The process ensures the final product is of high purity and its identity is confirmed.
References
- 1. This compound | C8H14Cl2N2 | CID 68643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Betahistine - Wikipedia [en.wikipedia.org]
- 4. Betahistine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. store.usp.org [store.usp.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. CN111875537B - Betahistine synthesis method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to Betahistine Hydrochloride: A Dual-Action Histaminergic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betahistine (B147258) hydrochloride is a structural analog of histamine (B1213489) with a complex pharmacological profile, acting as a partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1][2] This dual mechanism of action underlies its therapeutic efficacy in vestibular disorders such as Meniere's disease.[3] As an H1 agonist, it is thought to induce vasodilation in the inner ear, reducing endolymphatic pressure.[3] Its more dominant role as an H3 antagonist is crucial; by blocking presynaptic H3 autoreceptors, betahistine enhances the synthesis and release of histamine in the central nervous system, particularly within vestibular nuclei, which is believed to facilitate vestibular compensation.[1][4] This guide provides an in-depth examination of the pharmacodynamics of betahistine, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways.
Betahistine as a Histamine H1 Receptor Agonist
Betahistine demonstrates weak partial agonist activity at the H1 receptor.[1][4] This interaction is less pronounced than its effects on the H3 receptor but contributes to its overall pharmacological profile.
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein family.[5][6] Agonist binding, including that of betahistine, initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[6][7] The concurrent elevation of intracellular Ca2+ and DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and increased vascular permeability.[6][8]
Figure 1. Signaling cascade of the Histamine H1 receptor.
Quantitative Data: H1 Receptor Binding and Functional Potency
The affinity and functional activity of betahistine at the H1 receptor have been quantified in various in vitro models. These studies reveal its character as a partial agonist with micromolar affinity.
| Compound | Parameter | Value | Assay System | Reference |
| Betahistine | Binding Affinity (Ki) | 31 µM | [³H]Mepyramine Binding | Guinea-pig cerebellum membranes |
| Functional Potency (EC50) | 9.0 µM | [³H]glycogen hydrolysis | Slices from mouse cerebral cortex | |
| Functional Potency (EC50) | 32.4 µM | cAMP accumulation | Slices from guinea-pig hippocampus | |
| Efficacy (Emax) | 57% of histamine | [³H]glycogen hydrolysis | Slices from mouse cerebral cortex | |
| Efficacy (Emax) | 22% of histamine | cAMP accumulation | Slices from guinea-pig hippocampus |
Experimental Protocol: H1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound like betahistine for the H1 receptor.[10][11]
Objective: To measure the ability of an unlabeled ligand (betahistine) to displace a specific radiolabeled ligand from the H1 receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing H1 receptors (e.g., guinea-pig cerebellum, HEK293 cells expressing hH1R).[10][12]
-
Radioligand: [³H]mepyramine, a high-affinity H1 receptor antagonist.[10][12]
-
Test Compound: Betahistine hydrochloride.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[12]
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) or 50 mM Tris-HCl (pH 7.4).[10][12]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.[12]
-
Detection: Liquid scintillation cocktail and a scintillation counter.[11]
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[13][14]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of betahistine).[13]
-
Incubation: Add the membrane preparation to all wells. Incubate the plate for a defined period (e.g., 60-240 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[12][14]
-
Separation: Terminate the reaction by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of betahistine to generate a competition curve.
-
Determine the IC50 value (the concentration of betahistine that displaces 50% of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[10]
-
Betahistine as a Histamine H3 Receptor Antagonist
The primary therapeutic mechanism of betahistine is attributed to its potent antagonist activity at the histamine H3 receptor.[4] The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, and as a heteroreceptor on other neurons, inhibiting the release of histamine and other neurotransmitters, respectively.[15][16]
H3 Receptor Signaling Pathway
The H3 receptor couples to the inhibitory G-protein, Gi/o.[17] Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[15] By acting as an antagonist (or more accurately, an inverse agonist), betahistine blocks this inhibitory action.[18] This disinhibition results in increased adenylyl cyclase activity, restored cAMP levels, and ultimately enhanced synthesis and release of histamine from presynaptic terminals.[4][17]
Figure 2. Antagonistic action of Betahistine at the H3 receptor.
Quantitative Data: H3 Receptor Binding and Functional Potency
Betahistine's affinity for the H3 receptor is in the micromolar range, and it functions as a potent antagonist/inverse agonist.
| Compound | Parameter | Value | Assay System | Reference |
| Betahistine | Binding Affinity (Ki) | 6.9 µM | [³H]Histamine Release Inhibition | Slices from rat cerebral cortex |
| Inhibitor Constant (IC50) | 1.9 µM | Not specified | Not specified | |
| Functional Activity | Nanomolar Inverse Agonist | cAMP formation | Recombinant H3R isoforms | |
| Functional Activity | Micromolar Agonist | cAMP formation | Recombinant H3R isoforms | |
| Betahistine Metabolite (AEP) | Binding Affinity | Micromolar affinity | H3-binding sites | Rodent brain |
Experimental Protocol: H3 Receptor Functional cAMP Assay
This protocol describes a functional assay to measure the ability of a test compound like betahistine to act as an antagonist or inverse agonist at the H3 receptor by quantifying changes in cAMP levels.[15][19]
Objective: To determine the functional effect of betahistine on agonist-mediated inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells).[19]
-
Adenylyl Cyclase Activator: Forskolin (B1673556).[20]
-
H3 Agonist: A potent H3 receptor agonist (e.g., R-α-methylhistamine).[20]
-
Test Compound: this compound.
-
cAMP Assay Kit: A kit for quantifying cAMP levels (e.g., HTRF, ELISA, or luminescence-based).[21]
-
Assay Plate: 96-well or 384-well cell culture plates.[22]
Procedure:
-
Cell Culture: Plate the H3 receptor-expressing cells in the assay plate and grow overnight to an appropriate confluency.[21]
-
Pre-incubation (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with various concentrations of betahistine for a short period.
-
Stimulation: Add a fixed concentration of the H3 agonist (to inhibit adenylyl cyclase) along with a fixed concentration of forskolin (to stimulate adenylyl cyclase). In wells testing for inverse agonist activity, add only forskolin and betahistine.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP level against the log concentration of betahistine.
-
For antagonist activity, determine the IC50 value, which represents the concentration of betahistine that reverses 50% of the agonist's inhibitory effect.
-
For inverse agonist activity, determine the EC50 value, which represents the concentration of betahistine that produces 50% of its maximal increase in cAMP levels from the basal (forskolin-stimulated) level.
-
Figure 3. General workflows for key in vitro characterization assays.
Conclusion
This compound possesses a unique dual-action mechanism, functioning as both a weak H1 receptor partial agonist and a potent H3 receptor antagonist/inverse agonist. While its H1 agonism may play a role in modulating inner ear microcirculation, its primary therapeutic benefit in vestibular disorders is strongly suggested to derive from its H3 receptor antagonism. This action enhances the activity of histamine neurons, promoting central vestibular compensation. The quantitative data and experimental methodologies presented in this guide provide a framework for researchers and drug development professionals to further investigate and characterize the complex pharmacology of betahistine and related histaminergic compounds.
References
- 1. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. betahistine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Menaril | 8 mg | Tablet | মিনারিল ৮ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. SMPDB [smpdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PathWhiz [pathbank.org]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. resources.revvity.com [resources.revvity.com]
Pharmacokinetics and Metabolism of Betahistine Hydrochloride in Animal Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of betahistine (B147258) hydrochloride observed in key animal models. The information presented is crucial for understanding the preclinical behavior of this drug and for designing and interpreting non-clinical and clinical studies.
Executive Summary
Betahistine hydrochloride is characterized by rapid and complete absorption following oral administration in animal models.[1][2] A key feature of its disposition is an extensive first-pass metabolism, primarily mediated by monoamine oxidase (MAO), which converts it almost entirely to its main, pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA).[2][3][4][5] Consequently, plasma concentrations of the parent betahistine are typically very low or undetectable, making 2-PAA the primary analyte for pharmacokinetic assessments.[1][6] The elimination of 2-PAA is rapid and occurs mainly through urinary excretion.[1][3] Pharmacokinetic parameters are generally linear across the therapeutic dose range.[2][3] Studies in rats, dogs, and cats have been instrumental in elucidating these characteristics.
Pharmacokinetics
Absorption
Following oral administration, betahistine is rapidly and completely absorbed from the gastrointestinal tract in animal models such as the rat.[1][2] The time to reach maximum plasma concentration (Tmax) for the major metabolite, 2-PAA, is approximately one hour after dosing, indicating swift absorption of the parent compound.[1][3] While the presence of food can slow the rate of absorption, resulting in a lower Cmax for 2-PAA, it does not significantly affect the total extent of absorption (AUC).[1][3]
Distribution
Betahistine exhibits very low binding to plasma proteins, with the bound fraction being less than 5%.[1][3] Distribution studies in rats using radio-labelled betahistine were conducted to evaluate its presence in various tissues at different time points after administration.[2]
Metabolism and Excretion
Betahistine undergoes rapid and near-total metabolism into 2-pyridylacetic acid (2-PAA).[3][7] This conversion is a first-pass mechanism mediated by monoamine oxidase (MAO-A and MAO-B) enzymes in the intestine and liver.[4][5] 2-PAA is considered the only major urinary metabolite and is pharmacologically inactive.[1][2]
The elimination of betahistine and its metabolite is quick. In rats, urine is the primary route of elimination, with about 85% of the original dose recovered in the urine as 2-PAA within 48 hours.[1][2] Fecal excretion of betahistine is of minor importance, and biliary excretion of radio-labeled material is negligible.[1][2] The plasma half-life of 2-PAA is approximately 3.5 hours.[2][3]
Quantitative Pharmacokinetic Data in Animal Models
The following tables summarize key pharmacokinetic parameters of betahistine and its primary metabolite, 2-PAA, in various animal models.
Table 1: Pharmacokinetic Parameters of Betahistine in the Cat Model Following Oral Administration Data extracted from a study in unilateral vestibular neurectomized cats.[8]
| Treatment Group (Day 1) | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Betahistine | 0.2 | 0.25 - 1 | 1.5 ± 0.5 | 1.8 ± 0.5 |
| Betahistine | 2 | 0.25 - 1 | 7.5 ± 2.1 | 11.2 ± 3.1 |
| Betahistine + Selegiline (B1681611) | 0.2 + 1 | 0.25 - 1 | 219.0 ± 62.2 | 324.0 ± 91.9 |
| (Values are presented as mean ± SEM or range) |
Table 2: Pharmacokinetic Parameters of 2-PAA in the Rat Model Data derived from studies using 14C-radiolabelled betahistine.[1]
| Parameter | Value | Conditions |
| Tmax (Plasma) | ~1 hour | Following oral administration |
| Terminal Half-life (Plasma) | 3.4 - 4.6 hours | Dependent on urinary pH |
| Cumulative Urinary Excretion | 84.0% - 84.9% | Over 48 hours, as 2-PAA |
Metabolic and Signaling Pathways
Primary Metabolic Pathway of Betahistine
Betahistine is metabolized primarily through oxidation by MAO enzymes to form 2-PAA. While 2-PAA is the main metabolite, other minor metabolites such as aminoethylpyridine (AEP) and hydroxyethylpyridine (HEP) have been identified in rodent studies.[9]
Caption: Primary metabolic pathway of betahistine in animal models.
Receptor-Mediated Signaling Pathways
Betahistine acts as a potent H3 receptor antagonist and a weak H1 receptor agonist.[2][10] In a rat model of olanzapine-induced dyslipidemia, betahistine co-treatment was shown to ameliorate lipid accumulation by modulating key hepatic signaling pathways.[11] It activates AMP-activated protein kinase α (AMPKα), which in turn inhibits sterol regulatory element-binding protein 1 (SREBP-1) and activates peroxisome proliferator-activated receptor-α (PPARα), leading to reduced lipogenesis and increased fatty acid oxidation.[11][12]
Caption: Betahistine's modulation of hepatic lipid metabolism pathways.
Key Experimental Methodologies
In-Vivo Pharmacokinetic Study Protocol (Cat Model)
The following protocol is based on a study designed to determine the pharmacokinetics of betahistine in a cat model of vestibular pathology.[8]
Objective: To determine the plasma concentration-time profiles and pharmacokinetic parameters of betahistine and 2-PAA after oral administration.
Methodology:
-
Animals: Adult male cats were randomly allocated into treatment groups.
-
Drug Administration: Betahistine was administered orally at doses of 0.2 mg/kg or 2 mg/kg. A separate group received 0.2 mg/kg betahistine co-administered with 1 mg/kg selegiline (an MAO-B inhibitor).
-
Blood Sampling: Blood samples (approx. 1 mL) were collected via jugular venipuncture into heparinized tubes at pre-dose (0 h) and at 5, 15, 30 minutes, and 1, 2, 3, 4, and 7 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Data Analysis: Plasma concentrations of betahistine and 2-PAA were determined using a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated using non-compartmental analysis.
Caption: General workflow for an in-vivo pharmacokinetic study in an animal model.
Bioanalytical Method: LC-MS/MS
Quantification of betahistine and its metabolites in biological matrices like plasma requires a sensitive and specific analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard technique.[13]
Objective: To accurately quantify betahistine concentrations in plasma samples.
Methodology:
-
Sample Preparation: A liquid-liquid extraction (LLE) is typically performed. An internal standard (e.g., betahistine-d4) is added to a known volume of plasma. An organic solvent is used to extract the analyte and internal standard from the plasma matrix.[13]
-
Chromatography: The extracted sample is injected into an LC system. The analyte is separated from endogenous components on a reverse-phase column (e.g., C18). An isocratic or gradient mobile phase is used for elution.[13]
-
Mass Spectrometry: The column eluent is introduced into the mass spectrometer source, typically using electrospray ionization (ESI) in positive mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard (e.g., m/z 137.1→94.0 for betahistine).[13]
-
Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentration of betahistine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for the bioanalysis of betahistine in plasma by LC-MS/MS.
References
- 1. white-medicine.com [white-medicine.com]
- 2. pharmascience.com [pharmascience.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats [frontiersin.org]
- 6. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals | MDPI [mdpi.com]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Betahistine Treatment in a Cat Model of Vestibular Pathology: Pharmacokinetic and Pharmacodynamic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Betahistine co-treatment ameliorates dyslipidemia induced by chronic olanzapine treatment in rats through modulation of hepatic AMPKα-SREBP-1 and PPARα-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journalcmpr.com [journalcmpr.com]
In Vitro Binding Affinity of Betahistine Hydrochloride to Histamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of betahistine (B147258) hydrochloride to the four subtypes of histamine (B1213489) receptors: H1, H2, H3, and H4. The document details the quantitative binding data, experimental methodologies for affinity determination, and the associated signaling pathways for each receptor subtype.
Quantitative Binding Affinity Data
The in vitro binding affinity of betahistine hydrochloride for histamine receptors has been characterized primarily through radioligand binding assays. The data reveals a distinct profile, with the highest affinity for the H3 receptor, moderate affinity for the H1 receptor, and negligible affinity for the H2 receptor. While direct binding affinity data for the H4 receptor is not extensively available, functional assays indicate an interaction at micromolar concentrations.
| Receptor Subtype | Test Compound | Radioligand | Tissue/Cell Source | Kᵢ (μM) | Reference |
| H1 | Betahistine | [³H]Mepyramine | Guinea-pig cerebellum membranes | 31 | [1][2] |
| H2 | Betahistine | Not Applicable | Rodent brain | >1000 | [3] |
| H3 | Betahistine | [³H]Histamine | Rat cerebral cortex | 6.9 | [1] |
| H3 | Betahistine | Not Specified | Rodent brain | Micromolar affinity | [3][4] |
| H4 | Betahistine | Not Applicable | Rat vestibular ganglia | Functional inhibition observed at micromolar concentrations | [5] |
Note: A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The determination of in vitro binding affinities for betahistine at histamine receptors predominantly employs competitive radioligand binding assays.
Radioligand Binding Assay for H1 and H3 Receptors
This method quantifies the ability of betahistine to displace a specific high-affinity radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Kᵢ) of betahistine for histamine H1 and H3 receptors.
Materials:
-
Receptor Source: Crude synaptosomal membranes prepared from rodent brain tissue (e.g., guinea-pig cerebellum for H1, rat cerebral cortex for H3)[1][3][4].
-
Radioligands:
-
Test Compound: this compound.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the selected brain tissue in ice-cold buffer and prepare crude synaptosomal membranes through differential centrifugation.
-
Incubation: In assay tubes, incubate a fixed concentration of the appropriate radioligand with varying concentrations of this compound in the presence of the membrane preparation.
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding: Incubate membranes with the radioligand and a high concentration of a non-labeled specific ligand to saturate the receptors.
-
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of betahistine to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of betahistine that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Functional Assay for H4 Receptor Interaction
Due to the limited availability of direct binding studies for betahistine at the H4 receptor, functional assays provide insight into its activity.
Objective: To assess the functional effect of betahistine on H4 receptor activity.
Methodology (based on electrophysiological recordings):
-
Tissue Preparation: Isolate primary vestibular neurons from rat vestibular ganglia, where H4 receptor transcripts have been identified[6][5].
-
Electrophysiological Recording: Perform in vitro whole-cell patch-clamp recordings to measure the evoked action potential firing of the neurons.
-
Compound Application: Apply varying concentrations of this compound to the bath solution.
-
Data Acquisition and Analysis: Record the firing frequency of the neurons before and after the application of betahistine. A change in firing rate indicates a functional interaction of betahistine with receptors on the neurons, including the H4 receptor. Studies have shown that betahistine inhibits evoked action potential firing at micromolar concentrations[6][5].
Signaling Pathways and Experimental Workflows
The four histamine receptor subtypes are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Betahistine's interaction with these receptors modulates these pathways.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is coupled to a Gq/11 G-protein. Betahistine acts as a weak agonist at this receptor.
Caption: Histamine H1 Receptor Signaling Pathway.
Histamine H2 Receptor Signaling Pathway
The H2 receptor is coupled to a Gs G-protein. Betahistine shows no significant affinity for this receptor.
Caption: Histamine H2 Receptor Signaling Pathway.
Histamine H3 Receptor Signaling Pathway
The H3 receptor is coupled to a Gi/o G-protein. Betahistine acts as a potent antagonist at this receptor.
Caption: Histamine H3 Receptor Signaling Pathway.
Histamine H4 Receptor Signaling Pathway
Similar to the H3 receptor, the H4 receptor is coupled to a Gi/o G-protein. Betahistine's interaction at this receptor results in functional inhibition.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the general workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanisms of Betahistine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine (B147258) hydrochloride is a widely prescribed therapeutic agent for the management of vestibular disorders, most notably Ménière's disease. Its clinical efficacy in alleviating symptoms of vertigo, tinnitus, and hearing loss is attributed to its unique pharmacological profile, which modulates multiple cellular pathways. This technical guide provides an in-depth exploration of the core cellular and molecular mechanisms of betahistine, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and workflows.
Core Mechanism of Action: A Dual Histaminergic Agent
Betahistine hydrochloride functions primarily as a structural analog of histamine (B1213489), exerting a dual action on histamine receptors: it is a partial agonist of the histamine H1 receptor and a potent antagonist/inverse agonist of the histamine H3 receptor.[1][2][3] This dual activity is central to its therapeutic effects, influencing neurotransmitter release, inner ear microcirculation, and central vestibular compensation.
Histamine H1 Receptor Partial Agonism
Betahistine exhibits a weak partial agonistic activity at the H1 histamine receptor.[3] Stimulation of H1 receptors, which are coupled to Gq/11 proteins, activates the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4] In the context of the inner ear, this pathway is thought to contribute to vasodilation and increased permeability of blood vessels in the stria vascularis, which may help to improve microcirculation.[5]
Histamine H3 Receptor Antagonism and Inverse Agonism
The more prominent mechanism of action of betahistine is its potent antagonism of the H3 histamine receptor.[5] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[6] By blocking these receptors, betahistine increases the turnover and release of histamine from histaminergic neurons.[2][3] Furthermore, H3 receptors exhibit constitutive activity, and betahistine has been shown to act as an inverse agonist, reducing the receptor's basal activity.[7][8] This leads to an enhanced release of not only histamine but also other neurotransmitters such as acetylcholine, norepinephrine, and serotonin.[9] This increased neurotransmitter release in the central nervous system, particularly in the vestibular nuclei, is thought to facilitate vestibular compensation.[10][11][12] The H3 receptor is coupled to Gi/o proteins, and its inhibition leads to an increase in cyclic AMP (cAMP) levels.[7][8]
Quantitative Data on Betahistine's Receptor Interactions and Cellular Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of betahistine's potency and efficacy.
Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Betahistine
| Parameter | Value | Receptor/System | Experimental Model | Reference(s) |
| Ki | 31 µM | H1 Receptor ([3H]Mepyramine binding) | Guinea-pig cerebellum membranes | [13] |
| Ki | 6.9 µM | H3 Receptor ([3H]Histamine release inhibition) | Rat cerebral cortex slices | [13] |
| EC50 | 9.0 µM | [3H]Glycogen hydrolysis (H1 agonism) | Mouse cerebral cortex slices | [13] |
| EC50 | 32.4 µM | cAMP accumulation (H1 agonism) | Guinea-pig hippocampus slices | [13] |
| ED50 | 0.4 mg/kg (i.p.) | tele-methylhistamine (t-MeHA) increase (H3 inverse agonism) | Mouse brain | [7][8] |
| ED50 | 2 mg/kg (oral) | tele-methylhistamine (t-MeHA) increase (H3 inverse agonism) | Mouse brain | [7][8] |
| IC50 | 600 µM | Inhibition of vestibular afferent neuron firing | Axolotl semicircular canal nerve | [14] |
Table 2: Effects of Betahistine on Cochlear Blood Flow
| Animal Model | Betahistine Dose | Peak Increase in Cochlear Blood Flow | Measurement Technique | Reference(s) |
| Guinea Pig | 1.0 mg/kg (i.v.) | ~15% increase in red blood cell velocity in stria vascularis capillaries | Intravital microscopy | [15] |
| Guinea Pig | 1.0 mg/kg (i.v.) | 17-20% increase in anterior inferior cerebellar artery (AICA) diameter | Intravital microscopy | [15] |
| Rat | Dose-dependent | Sigmoid correlation between dose and blood flow increase | Laser Doppler Flowmetry | [16] |
Detailed Experimental Protocols
Radioligand Binding Assay for Histamine Receptors
This protocol outlines a general method for determining the binding affinity of betahistine to histamine H1 and H3 receptors.
Objective: To determine the inhibitory constant (Ki) of betahistine for H1 and H3 receptors.
Materials:
-
Cell membranes expressing the histamine receptor of interest (e.g., from guinea-pig cerebellum for H1, or rat cerebral cortex for H3).
-
Radioligand: [3H]Mepyramine for H1 receptors or a suitable H3 antagonist radioligand.
-
Unlabeled this compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the incubation buffer, radioligand at a concentration near its Kd, and varying concentrations of unlabeled betahistine.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the betahistine concentration. Determine the IC50 value (the concentration of betahistine that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to betahistine's action on H3 receptors.
Objective: To determine the effect of betahistine on cAMP production in cells expressing H3 receptors.
Materials:
-
Cell line stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Cell lysis buffer.
-
Plate reader.
Procedure:
-
Cell Culture: Seed the H3 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of betahistine.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production. The antagonistic effect of an H3 agonist or the inverse agonist effect of betahistine will modulate this stimulation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., measuring absorbance or fluorescence).
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample. Plot the cAMP concentration against the betahistine concentration to determine its effect.
Conclusion
This compound's therapeutic efficacy is rooted in its multifaceted modulation of the histaminergic system. Its dual role as a partial H1 receptor agonist and a potent H3 receptor antagonist/inverse agonist initiates a cascade of cellular events that collectively contribute to the restoration of vestibular function and the alleviation of debilitating symptoms. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the intricate cellular pathways governed by this important therapeutic agent. A thorough understanding of these mechanisms is paramount for the development of novel and more targeted therapies for vestibular disorders.
References
- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. SMPDB [smpdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Effects of Betahistine at Histamine H3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo | Semantic Scholar [semanticscholar.org]
- 9. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The vascular mechanism of action of betahistine in the inner ear of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Betahistine Hydrochloride's Effect on Inner Ear Blood Flow and Microcirculation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which betahistine (B147258) hydrochloride affects inner ear blood flow and microcirculation. It synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows.
Core Mechanism of Action
Betahistine hydrochloride's therapeutic efficacy in vestibular disorders is largely attributed to its influence on the microvasculature of the inner ear.[1] Its mechanism is primarily mediated through a dual interaction with histamine (B1213489) receptors:
-
Histamine H3 Receptor Antagonism: Betahistine is a potent antagonist of presynaptic H3 histamine receptors.[1][2] These receptors act as autoreceptors, inhibiting the release of histamine from nerve endings. By blocking H3 receptors, betahistine effectively increases the local synthesis and release of histamine in the inner ear.[1][3] This is considered its primary mechanism of action.[1]
-
Histamine H1 Receptor Agonism: Betahistine also functions as a weak partial agonist at H1 receptors located on the vascular smooth muscle cells of inner ear blood vessels.[1][3][4] The increased local histamine concentration (resulting from H3 antagonism) stimulates these H1 receptors, leading to vasodilation and an increase in blood flow.[1][5]
This combined action results in improved microcirculation, which is thought to alleviate symptoms of conditions like Ménière's disease by enhancing blood supply and potentially reducing endolymphatic pressure.[1][6] Studies in guinea pigs suggest this vasodilatory effect may also be mediated through presynaptic H3 heteroreceptors and autonomic alpha-2 receptors.[7][8][9]
Quantitative Analysis of Hemodynamic Effects
Preclinical studies, primarily in guinea pigs, have quantified the effects of betahistine on inner ear hemodynamics. The data reveals a dose-dependent relationship and highlights specific changes in different parts of the cochlear vasculature.
Table 1: Dose-Dependent Effects of Betahistine on Cochlear Blood Flow in Guinea Pigs
| Betahistine Dose (mg/kg b.w., IV) | Peak Increase in Cochlear Blood Flow (Arbitrary Units) | Time to Peak Effect (Minutes) | Key Finding |
|---|---|---|---|
| 1.000 | 1.340 (SD: 0.246) | 10 | Significant increase in blood flow compared to baseline.[10][11] |
| 0.100 | Significant increase, but less pronounced than 1.000 mg/kg. | ~12 | Demonstrates a dose-response relationship.[10][12] |
| 0.010 | Minor, non-significant increase. | N/A | Part of the sigmoid dose-response curve.[10][12] |
| 0.001 | No significant effect compared to placebo. | N/A | Represents the lower threshold of efficacy.[10][11][12] |
Source: Data adapted from Ihler F, et al. (2012).[10][11]
Table 2: Effects of Betahistine on Specific Inner Ear Vascular Parameters in Guinea Pigs
| Vascular Location | Parameter Measured | Result | Measurement Technique |
|---|---|---|---|
| Anterior Inferior Cerebellar Artery (AICA) | Vessel Diameter | 17-20% increase[1][7][8] | Intravital Microscopy |
| Stria Vascularis Capillaries | Red Blood Cell Velocity | 15% increase[1][7][8] | Intravital Microscopy |
| Stria Vascularis Capillaries | Vessel Diameter | No demonstrable change[7][8] | Intravital Microscopy |
Source: Data from a study by Laurikainen et al., as cited in multiple reviews.[1][7][8]
These findings indicate that betahistine-induced increases in cochlear blood flow result primarily from the vasodilation of larger feeding arteries like the AICA, rather than from changes in the diameter of the micro-capillaries within the stria vascularis.[7][8] The increased arterial inflow subsequently raises the velocity of red blood cells within these capillaries.
Experimental Protocols for Assessing Inner Ear Blood Flow
The quantitative data described above were obtained using sophisticated in vivo measurement techniques. The following sections detail the typical protocols for these key experiments.
Protocol: Laser Doppler Flowmetry (LDF) for Cochlear Blood Flow (CBF) Measurement
LDF is a widely used technique to obtain real-time, continuous measurements of local microcirculatory blood flow.[13][14]
-
Objective: To measure relative changes in cochlear blood flow in response to the administration of this compound.
-
Anesthesia: Typically a combination of ketamine and xylazine (B1663881) is used to maintain a stable physiological state.[15]
-
Surgical Procedure:
-
The animal is anesthetized and body temperature is maintained.
-
A ventral or postauricular surgical approach is used to expose the tympanic bulla.
-
The bulla is carefully opened to expose the cochlea. The cochlea's bony wall (otic capsule) is often thinned to improve the signal.
-
The LDF probe is positioned over the intact lateral wall of the basal turn of the cochlea, targeting the stria vascularis.[15]
-
-
Data Acquisition:
-
A baseline CBF reading is established.
-
Betahistine or a placebo is administered, typically via intravenous infusion.[14]
-
CBF is continuously recorded, along with systemic blood pressure, to distinguish local vascular effects from systemic ones.
-
-
Parameters Measured: The primary output is a relative measure of blood flow, often expressed in arbitrary units or as a percentage change from baseline.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. altamiratherapeutics.com [altamiratherapeutics.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The vascular mechanism of action of betahistine in the inner ear of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo | PLOS One [journals.plos.org]
- 11. Betahistine exerts a dose-dependent effect on cochlear stria vascularis blood flow in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.5. Measurement of Cochlear Blood Flow [bio-protocol.org]
- 14. Betahistine-induced vascular effects in the rat cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring cochlear blood flow by laser Doppler spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Betahistine Dihydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of betahistine (B147258) dihydrochloride (B599025), a crucial active pharmaceutical ingredient (API) for research into vestibular disorders like Ménière's disease. This document collates essential data, outlines detailed experimental protocols for its characterization, and visualizes key concepts to support its application in drug development and scientific investigation.
General and Physicochemical Properties
Betahistine dihydrochloride, chemically known as N-methyl-2-(pyridin-2-yl)ethanamine dihydrochloride, is a histamine (B1213489) analogue.[1][2][3][4] Its stability and formulation potential are deeply rooted in its physicochemical characteristics.
Chemical and Physical Data
The fundamental chemical and physical descriptors for betahistine dihydrochloride are summarized below. It presents as a white to slightly yellow crystalline powder and is notably very hygroscopic, a critical consideration for storage and handling.[1][2][5][6][7]
| Property | Value | Source(s) |
| CAS Number | 5579-84-0 | [7][8][9] |
| Molecular Formula | C₈H₁₂N₂ · 2HCl (or C₈H₁₄Cl₂N₂) | [5][7][8][9][10] |
| Molecular Weight | 209.11 g/mol (or 209.12 g/mol ) | [3][4][7][8] |
| Appearance | White to slightly yellow, crystalline powder | [1][2][11] |
| Melting Point | 150-154 °C | [1][2][9][10] |
| Hygroscopicity | Very hygroscopic | [1][5][7] |
| Storage Condition | 2-8°C, protect from light, in an airtight container | [6][7][10][11] |
Solubility Profile
Betahistine dihydrochloride's solubility is a key factor in its high bioavailability. It is very soluble in water and freely soluble in alcohol, but its solubility decreases significantly in less polar organic solvents.[1][2][6][10][11]
| Solvent | Solubility Description | Quantitative Value (approx.) | Source(s) |
| Water | Very soluble | >100 mg/mL | [1][2][10][11] |
| PBS (pH 7.2) | Soluble | ~5 mg/mL | [8] |
| Ethanol (96%) | Freely soluble / Soluble | ~2.5 mg/mL in Ethanol | [1][2][10][11] |
| Methanol | Freely soluble | - | [5] |
| DMSO | Soluble | ~2 mg/mL | [8] |
| Dimethylformamide (DMF) | Soluble | ~2 mg/mL | [8] |
| Isopropyl Alcohol | Practically insoluble | - | [1][2][5][11] |
Acidity and Ionization
The ionization state of betahistine dihydrochloride at physiological pH is governed by its two pKa values. The pH of a 0.1 g/mL solution in water is typically between 2.0 and 3.0.[7][10]
| Parameter | Value | Source(s) |
| pKa Values | 3.5 and 9.7 | [1][5][12] |
| pH (in water) | 2.0 - 3.0 | [7][10] |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and quantification of betahistine dihydrochloride.
| Technique | Key Data Points | Source(s) |
| UV/Vis | λmax: 261, 268 nm | [8] |
| Infrared (IR) | Key peaks at 3212 cm⁻¹ (N-H stretching) and 1349 cm⁻¹ (C=N stretching) | [13][14] |
| ¹H NMR | Spectrum available in public databases for structural confirmation | [15] |
Mechanism of Action & Signaling Pathway
The therapeutic effects of betahistine are attributed to its unique dual action on the histaminergic system. It functions as a partial agonist of the histamine H1 receptor and a potent antagonist of the histamine H3 receptor.[1][12][16][17] The primary mechanism is believed to be its antagonism of H3 autoreceptors in the central nervous system. This action blocks the negative feedback loop for histamine synthesis and release, leading to increased histamine turnover in the brain.[1][2][16] The elevated histamine levels then stimulate postsynaptic H1 receptors, which is thought to improve microcirculation in the inner ear and inhibit the activity of vestibular nuclei, thereby reducing vertigo symptoms.[1][12][18]
Experimental Protocols for Physicochemical Characterization
Reliable and reproducible characterization of betahistine dihydrochloride is essential for quality control and formulation development. The following sections detail standard protocols for determining key physicochemical properties.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted "shake-flask" method for determining equilibrium solubility, as recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[19][20]
-
Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH points across the physiological range (e.g., pH 1.2, 4.5, and 6.8).[20]
-
Sample Preparation: Add an excess amount of betahistine dihydrochloride to a known volume of each buffer solution in a sealed container (e.g., glass vial). The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Place the sealed containers in a mechanical shaker or agitator within a temperature-controlled environment, maintained at 37 ± 1 °C.[20] Agitate the samples for a predetermined period (e.g., 24-48 hours), which should be sufficient to reach equilibrium. Preliminary studies can establish the time required to reach a plateau in concentration.[20]
-
Sample Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. Separate any remaining solid particles from the liquid phase via centrifugation (e.g., at 14,000 rpm for 15 minutes) or filtration using an inert filter (e.g., 0.45 µm PVDF) that does not adsorb the drug.
-
Quantification: Accurately dilute the clear supernatant with an appropriate mobile phase or solvent. Determine the concentration of betahistine dihydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at its λmax (e.g., 261 nm).[8][21]
-
Data Reporting: Report the solubility in mg/mL for each pH condition, ensuring the final pH of the saturated solution is also measured and reported.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a robust and common method for determining the pKa of ionizable drugs.[22][23]
-
System Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[22]
-
Solution Preparation: Prepare a solution of betahistine dihydrochloride of a known concentration (e.g., 1 mM) in purified water. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[22]
-
Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[22]
-
Titration Process: If starting from the fully protonated form, make the solution acidic (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl). Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[22]
-
Data Collection: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve(s) will have inflection points corresponding to the equivalence points. The pKa values are determined from the pH at the half-equivalence points.
Protocol for Identification via Infrared (IR) Spectrophotometry
This method confirms the identity of the substance by comparing its IR spectrum to that of a reference standard.[21]
-
Sample Preparation: Prepare a sample for analysis. For a solid, this is typically done by creating a potassium bromide (KBr) disc. Mix a small amount of betahistine dihydrochloride (approx. 1-2 mg) with ~200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Reference Standard: Prepare a KBr disc of the Betahistine Dihydrochloride CRS (Certified Reference Standard) in the same manner.[21]
-
Spectral Acquisition: Place the sample disc in the IR spectrophotometer and record the absorption spectrum over the appropriate wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Comparison: Compare the spectrum of the test sample with that of the reference standard. The positions and relative intensities of the principal absorption bands in both spectra should be concordant for a positive identification.[21] Key characteristic peaks for betahistine include N-H and C=N stretching vibrations.[13][14]
Implications for Research and Development
The physicochemical properties of betahistine dihydrochloride are not merely data points; they are critical determinants of its behavior in both in vitro and in vivo systems. Understanding these relationships is paramount for successful research and development.
-
High Solubility & pKa: The high aqueous solubility and ionization profile (governed by its pKa values) are primary reasons for betahistine's classification as a BCS Class I or III drug, indicating high solubility.[24] This directly informs formulation strategies, suggesting that simple immediate-release solid oral dosage forms are viable and that dissolution is unlikely to be the rate-limiting step for absorption.
-
Hygroscopicity: The very hygroscopic nature of the powder presents challenges for manufacturing and storage.[1][5] It necessitates controlled, low-humidity environments during processing to ensure accurate dosing and prevent powder caking. Final product packaging must protect the dosage form from atmospheric moisture.
-
Spectroscopic Profile: The distinct UV and IR spectra are foundational for developing analytical methods. These methods are essential for quality control, enabling the confirmation of identity, quantification in dosage forms, and detection of impurities.[8][13][21]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Betahistine Dihydrochloride CAS 5579-84-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Betahistine Hydrochloride | C8H14Cl2N2 | CID 68643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. 5579-84-0 CAS MSDS (Betahistine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. BETAHISTINE DIHYDROCHLORIDE USP - PCCA [pccarx.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 167990050 [thermofisher.com]
- 10. chembk.com [chembk.com]
- 11. Betahistine dihydrochloride | 5579-84-0 [chemicalbook.com]
- 12. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Evaluation of Sustained Release Tablet of this compound Using Ion Exchange Resin Tulsion T344 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Betahistine dihydrochloride (5579-84-0) 1H NMR spectrum [chemicalbook.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. droracle.ai [droracle.ai]
- 19. who.int [who.int]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. drugfuture.com [drugfuture.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. medwinpublishers.com [medwinpublishers.com]
- 24. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
The Role of Betahistine Hydrochloride in Central Vestibular Compensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betahistine (B147258) hydrochloride is a widely prescribed therapeutic agent for vestibular disorders, most notably Ménière's disease. Its efficacy is attributed not only to its peripheral effects within the inner ear but also significantly to its role in promoting central vestibular compensation. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the action of betahistine in the central nervous system. Detailed experimental protocols from seminal preclinical and clinical studies are presented, alongside a quantitative summary of findings to facilitate comparative analysis. Through a comprehensive review of the literature, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of betahistine's central compensatory effects, thereby informing future research and therapeutic development in the field of vestibular science.
Introduction: The Challenge of Vestibular Compensation
Unilateral vestibular loss, whether through disease or injury, results in a significant imbalance in the neural activity between the bilateral vestibular nuclei. This asymmetry is the primary driver of debilitating symptoms such as vertigo, nystagmus, and postural instability. The central nervous system (CNS), however, possesses a remarkable capacity for adaptation, a process known as vestibular compensation. This intricate process involves neuroplastic changes within the vestibular nuclei and associated brain regions, aiming to rebalance (B12800153) neural activity and restore function. Pharmacological interventions that can augment this natural recovery process are of significant clinical interest. Betahistine hydrochloride has emerged as a key player in this therapeutic landscape, with a growing body of evidence pointing towards its ability to facilitate central vestibular compensation.[1][2][3]
Mechanism of Action: A Dual Histaminergic Effect
The therapeutic action of this compound is primarily mediated through its interaction with the histaminergic system.[4][5] It functions as a structural analogue of histamine (B1213489), exhibiting a dual mechanism of action:
-
Histamine H1 Receptor Agonism (Weak): Betahistine acts as a partial agonist at postsynaptic H1 receptors.[6] Stimulation of H1 receptors in the inner ear microvasculature is thought to induce vasodilation, thereby increasing blood flow and potentially reducing endolymphatic pressure.[4] Centrally, H1 receptors are involved in the excitatory responses of vestibular nucleus neurons.[7]
-
Histamine H3 Receptor Antagonism (Potent): Betahistine is a potent antagonist of presynaptic H3 autoreceptors.[5][6] These receptors normally function to inhibit the synthesis and release of histamine. By blocking H3 receptors, betahistine effectively removes this inhibitory brake, leading to an increased turnover and release of histamine in the brain, particularly within the vestibular nuclei.[8][9] This surge in histaminergic neurotransmission is believed to be a critical factor in promoting the neuroplastic changes required for vestibular compensation.[10]
The net effect of this dual action is an enhancement of histaminergic signaling within the central vestibular pathways, which plays a crucial role in rebalancing the activity between the ipsilesional and contralesional vestibular nuclei.[8][11]
Signaling Pathway of Betahistine's Central Action
Caption: Betahistine's dual action on H3 and H1 histamine receptors.
Experimental Evidence from Preclinical Models
Animal models of unilateral vestibular deafferentation, such as unilateral labyrinthectomy (UL) or unilateral vestibular neurectomy (UVN), are invaluable for studying the process of vestibular compensation and the effects of pharmacological agents.
Experimental Workflow for Preclinical Betahistine Studies
Caption: General experimental workflow for preclinical evaluation of betahistine.
Key Experimental Protocols
3.1.1. Unilateral Labyrinthectomy (UL) in Rats
-
Objective: To create a peripheral vestibular lesion to induce central compensation.[10]
-
Method:
-
Anesthesia: Adult male Wistar rats are anesthetized (e.g., with isoflurane).[12]
-
Surgical Approach: A post-auricular incision is made to expose the mastoid bulla. The bulla is opened using a dental drill to visualize the cochlea and vestibular labyrinth.[13]
-
Lesioning: The perilymph and endolymph are aspirated, and the vestibular sensory epithelia are mechanically destroyed.[13]
-
Closure: The cavity is filled with an absorbable gelatin sponge, and the incision is sutured.[13]
-
-
Expected Outcome: Animals exhibit spontaneous nystagmus, head tilt, body torsion, and circling behavior, which gradually decrease over several weeks as compensation occurs.[13]
3.1.2. Unilateral Vestibular Neurectomy (UVN) in Cats
-
Objective: To create a complete and irreversible loss of vestibular input from one side.[13]
-
Method:
-
Anesthesia: Adult cats are anesthetized.
-
Surgical Approach: A craniotomy is performed to expose the cerebellopontine angle.[13]
-
Lesioning: The vestibulocochlear nerve (VIIIth nerve) is identified, and the vestibular portion is carefully separated from the cochlear portion and transected.[13]
-
Closure: The craniotomy is closed, and the incision is sutured.[13]
-
-
Expected Outcome: Cats show severe postural and locomotor deficits, including a pronounced head tilt, falling, and rolling towards the lesioned side, along with spontaneous nystagmus.[13]
3.1.3. Betahistine Administration Protocols
-
Continuous Infusion (Rats): Osmotic minipumps are implanted subcutaneously or intraperitoneally for continuous delivery of betahistine (e.g., 100 and 200 mg/kg/day).[10][14]
-
Intravenous (i.v.) Injection (Rats): Bolus injections are administered via a tail vein catheter (e.g., low dose: 1 mg/kg bid; high dose: 10 mg/kg bid).[10][12]
-
Oral (p.o.) Administration (Cats): Betahistine is given orally at daily doses (e.g., 50 mg/kg and 100 mg/kg).[15]
Quantitative Data from Preclinical Studies
| Model | Animal | Betahistine Treatment | Outcome Measure | Result | Citation |
| Unilateral Labyrinthectomy (UL) | Rat | 10 mg/kg, i.v., bid | Postural Asymmetry Score | Significant reduction in postural asymmetry on days 2-3 post-lesion compared to saline control. | [12][16] |
| Unilateral Labyrinthectomy (UL) | Rat | 100 and 200 mg/kg/day, continuous infusion | MK801-induced Fos-positive neurons in contralateral medial vestibular nucleus (contra-MVe) | Dose-dependent significant decrease in Fos-positive neurons on days 7, 10, and 12 post-UL, indicating facilitation of the late process of vestibular compensation. | [14][17] |
| Unilateral Labyrinthectomy (UL) | Rat | High-dose i.v. (10 mg/kg bid) and s.c. (4.8 mg/day) | Regional Cerebral Glucose Metabolism (rCGM) via [18F]-FDG-μPET | Dose-dependent increase in rCGM in the ipsilesional vestibular nucleus until day 3 post-UL. Increased rCGM in the thalamus bilaterally from day 1 to 30 post-UL. | [12] |
| Unilateral Vestibular Neurectomy (UVN) | Cat | 50 mg/kg and 100 mg/kg, p.o., daily | Recovery of Posture and Locomotor Balance | Strong acceleration of the recovery process in both treated groups, with a time benefit of approximately 2 weeks compared to controls. | [15] |
| Unilateral Vestibular Neurectomy (UVN) | Cat | 0.2 mg/kg/day + Selegiline (1 mg/kg/day) | Postural Function Recovery | Accelerated postural recovery similar to a higher (2 mg/kg) dose of betahistine alone. | [16] |
Clinical Evidence in Humans
Clinical studies in patients with unilateral vestibular loss, often following unilateral vestibular neurectomy for Ménière's disease, provide crucial evidence for the efficacy of betahistine in a therapeutic setting.
Key Experimental Protocols
4.1.1. Randomized, Double-Blind, Placebo-Controlled Study in UVN Patients
-
Objective: To analyze the influence of betahistine on vestibular compensation after curative unilateral vestibular neurotomy (UVN) in Ménière's disease patients.[18]
-
Method:
-
Participants: 16 patients undergoing UVN were randomly assigned to two groups.
-
Treatment: Patients received either betahistine (24 mg b.i.d.) or a placebo from 3 days up to 3 months post-UVN.
-
Assessments: A broad spectrum of vestibular-induced changes were evaluated, including body sway, head orientation, ocular cyclotorsion, spontaneous nystagmus, perception of verticality, and self-evaluation of postural stability.
-
Timepoints: Examinations were conducted before UVN (day -1) and after UVN (days 7, 30, and 90).
-
-
Expected Outcome: To compare the time course of recovery between the betahistine and placebo groups.
Quantitative Data from Clinical Studies
| Study Design | Patient Population | Betahistine Treatment | Outcome Measure | Result | Citation |
| Randomized, double-blind, placebo-controlled | 16 patients with Ménière's disease post-unilateral vestibular neurectomy (UVN) | 24 mg b.i.d. for 3 months | Time to recovery of static vestibular symptoms (body sway, head orientation, ocular cyclotorsion, nystagmus, verticality perception) | Betahistine reduced the time to recovery by 1 month or more depending on the function tested. The effect was observed as early as 4 days after starting treatment and persisted for the 3-month duration. | [18] |
| Observational, placebo-controlled | 16 patients with Ménière's disease post-UVN | Not specified, but likely standard dosage | Self-evaluation of stability | Patients in the betahistine group reported feeling stable after 5 weeks, compared to 9 weeks for the placebo group. | [10][11] |
| Prospective, multinational, non-comparative, post-marketing observational (VIRTUOSO study) | 309 patients with vestibular vertigo | 48 mg/day for up to 60 days | Vertigo severity and frequency | Significant reductions in vertigo severity. Effects persisted for 2 months after treatment cessation, suggesting a lasting facilitation of vestibular compensation. | [19][20] |
Pharmacokinetics and Dosage Considerations
Betahistine is rapidly and completely absorbed after oral administration.[21] However, it undergoes extensive first-pass metabolism, primarily by monoamine oxidases (MAOs), into its main, inactive metabolite, 2-pyridylacetic acid (2-PAA).[22][23] Consequently, plasma levels of the parent drug are very low.[24] This has led to the hypothesis that higher doses or co-administration with an MAO inhibitor (like selegiline) might enhance its therapeutic efficacy by increasing bioavailability.[10][12]
-
Typical Adult Dosage: The recommended starting dose is typically 16 mg three times a day, with a maximum daily dose of 48 mg.[25][26] Dosages should be individualized based on patient response.[27]
-
Dose Proportionality: Studies have shown that betahistine exhibits linear pharmacokinetics over the therapeutic dose range of 8-24 mg.[22]
Conclusion and Future Directions
The evidence strongly supports the role of this compound in facilitating central vestibular compensation. Its dual action as a weak H1 receptor agonist and a potent H3 receptor antagonist enhances histaminergic neurotransmission in the vestibular nuclei, promoting the neuroplasticity required for recovery from unilateral vestibular loss. Preclinical studies in animal models have consistently demonstrated that betahistine accelerates the recovery of postural and locomotor functions. These findings are corroborated by clinical trials in patients, which show a significant reduction in the time to recovery of static and dynamic vestibular symptoms.
For drug development professionals, the extensive first-pass metabolism of betahistine presents both a challenge and an opportunity. Future research could focus on the development of novel formulations or co-therapies that increase the bioavailability of the parent compound, potentially leading to enhanced therapeutic effects. Furthermore, a deeper understanding of the downstream signaling cascades activated by H1 and H3 receptor modulation in the context of vestibular compensation could unveil new targets for the treatment of vestibular disorders. Continued investigation into the intricate interplay between the histaminergic system and vestibular neuroplasticity will undoubtedly pave the way for more effective therapies for patients suffering from vertigo and imbalance.
References
- 1. Histamine H1 Receptor Contributes to Vestibular Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H1 Receptor Contributes to Vestibular Compensation | Journal of Neuroscience [jneurosci.org]
- 3. Betahistine treatment in managing vertigo and improving vestibular compensation: clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Betahistine for symptoms of vertigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of histamine and betahistine on rat medial vestibular nucleus neurones: possible mechanism of action of anti-histaminergic drugs in vertigo and motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histaminergic System and Vestibular Function in Normal and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Betahistine dihydrochloride treatment facilitates vestibular compensation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Effects of Betahistine on the Development of Vestibular Compensation after Unilateral Labyrinthectomy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Betahistine treatment improves the recovery of static symptoms in patients with unilateral vestibular loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study | PLOS One [journals.plos.org]
- 21. Betahistine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. white-medicine.com [white-medicine.com]
- 25. Betahistine for Vertigo and Ménièreâs Disease: Dosage and Benefits [amplifon.com]
- 26. How and when to take betahistine - NHS [nhs.uk]
- 27. nps.org.au [nps.org.au]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Betahistine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine (B147258) hydrochloride is a structural analog of histamine (B1213489), widely investigated for its therapeutic potential in vestibular disorders such as Meniere's disease.[1][2] Its mechanism of action is primarily attributed to its dual role as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.[1][3][4] In preclinical research, particularly in rat models, understanding the appropriate protocol for in vivo administration is critical for obtaining reliable and reproducible data. These application notes provide detailed protocols, pharmacokinetic data, and mechanistic insights to guide researchers in designing their experimental studies.
Betahistine's antagonism of H3 autoreceptors enhances the synthesis and release of histamine in the brain.[3][4] This, in turn, modulates the release of other neurotransmitters crucial for cognitive and vestibular functions, including acetylcholine (B1216132) and dopamine.[1][3] Furthermore, its agonistic activity on H1 receptors is thought to improve microcirculation in the inner ear.[2][5]
Quantitative Data Summary
Pharmacokinetics in Rats
A key challenge in working with betahistine is its rapid and extensive first-pass metabolism.[4][6] After oral administration, it is almost completely absorbed from the gastrointestinal tract and rapidly metabolized into its primary, pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA).[7][8] Consequently, plasma levels of the parent betahistine compound are often below the limit of detection.[7][9] As such, pharmacokinetic analyses typically rely on measuring 2-PAA concentrations in plasma and urine.[7]
| Parameter | Route of Administration | Dose | Analyte | Value | Reference |
| Absorption | Oral (p.o.) | 0.5 mg | ¹⁴C-Betahistine | Complete absorption from GI tract | [7] |
| Time to Peak (Tmax) | Oral (p.o.) | N/A | 2-PAA | ~1 hour | [7][8] |
| Half-life (t½) | Oral (p.o.) | N/A | 2-PAA | ~3.5 hours | [8] |
| Metabolism | All routes | N/A | Betahistine | Rapidly and almost completely metabolized to 2-PAA by Monoamine Oxidase (MAO) | [2][4] |
| Excretion | Oral (p.o.) / Intravenous (i.v.) | 0.5 mg | ¹⁴C-Betahistine | 80-90% of radioactivity recovered in excreta (mostly urine) within 24 hours | [7] |
| Plasma Protein Binding | N/A | N/A | Betahistine | < 5% | [2][7] |
| Effect of Food | Oral (p.o.) | N/A | Betahistine | Slows rate of absorption (lower Cmax), but does not affect total absorption (AUC) | [7][10] |
Table 1: Pharmacokinetic Parameters of Betahistine and its Metabolite (2-PAA) in Rats.
Dose-Response Data from In Vivo Rat Studies
The selection of an appropriate dose is contingent on the administration route and the specific experimental model. Parenteral routes that bypass the extensive first-pass metabolism generally require lower doses to achieve significant plasma concentrations compared to oral administration.[4]
| Experimental Model | Route of Administration | Dose Regimen | Duration | Key Findings | Reference |
| Vestibular Injury (Unilateral Labyrinthectomy) | Intravenous (i.v.), bid | 1 mg/kg (low) to 10 mg/kg (high) | 3 days | High dose (10 mg/kg) significantly reduced postural asymmetry. | [4][6] |
| Vestibular Injury (Unilateral Labyrinthectomy) | Subcutaneous (s.c.), continuous | 4.8 mg/day via osmotic pump | 3 days | Significantly reduced postural asymmetry. | [4][6] |
| Vestibular Injury (with MAO inhibitor) | Oral (p.o.), bid | 1 mg/kg Betahistine + 1 mg/kg Selegiline (MAO-B inhibitor) | 3 days | Combination increased betahistine plasma levels and showed positive effects on brain glucose metabolism. | [4][6] |
| Cognitive Function | Oral (p.o.) or Intraperitoneal (i.p.) | 5 mg/kg to 10 mg/kg | Acute or Chronic | Doses frequently used in rodent studies to assess pro-cognitive effects. | [3] |
| Appetite Control | Intraperitoneal (i.p.) | 8 mg/kg/day | N/A | Dose-dependently decreased total food intake. | [11][12] |
| Toxicity Study (Chronic) | Oral (p.o.) | Up to 500 mg/kg | 18 months | Tolerated without changes in clinical chemical and hematological parameters. | [8][13] |
Table 2: Summary of Betahistine Hydrochloride Doses Used in Rat Studies.
Experimental Protocols
All procedures should be performed in compliance with institutional guidelines for animal care and use. The vehicle for dissolving this compound is typically sterile water or 0.9% saline.[6]
Protocol 1: Oral Administration (Gavage)
Oral gavage is a standard method for precise oral dosing but results in low bioavailability of the parent drug due to first-pass metabolism.[6][9]
-
Materials:
-
Betahistine solution at the desired concentration.
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a rounded tip.
-
Syringe.
-
Animal scale.
-
-
Procedure:
-
Weigh the rat to calculate the correct dosing volume (typically not exceeding 10-20 mL/kg).[9]
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate toward the esophagus. The rat should swallow as the tube passes.[9]
-
If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the solution.[9]
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for any signs of distress, such as labored breathing or fluid from the nose.[9]
-
Protocol 2: Intravenous Administration (i.v.)
This route bypasses first-pass metabolism, ensuring 100% bioavailability and precise control over plasma concentrations.[6] The lateral tail vein is most commonly used.
-
Materials:
-
Betahistine solution for injection.
-
25-27 gauge needle attached to a syringe.
-
Restraining device for the rat.
-
Heat lamp or warm water to induce vasodilation.
-
-
Procedure:
-
Place the rat in a restraining device.
-
Warm the tail to dilate the lateral veins.
-
Cleanse the tail with an appropriate antiseptic.[9]
-
Identify a lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.[9]
-
A successful cannulation may be indicated by a small flash of blood in the needle hub.[9]
-
Slowly inject the betahistine solution. The maximum volume for a bolus injection is typically 5 ml/kg.[9]
-
If swelling occurs, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.[9]
-
After injection, withdraw the needle and apply gentle pressure to prevent bleeding.[9]
-
Protocol 3: Intraperitoneal Administration (i.p.)
This route offers rapid absorption, though it is still subject to some first-pass metabolism.
-
Materials:
-
Betahistine solution for injection.
-
23-25 gauge needle attached to a syringe.
-
-
Procedure:
-
Securely restrain the rat with its head tilted downwards.[9]
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[9]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[9]
-
Aspirate to ensure the needle has not entered the bladder or intestines.[9]
-
Inject the solution into the peritoneal cavity.[9]
-
Protocol 4: Subcutaneous Administration (s.c.)
This route provides a slower, more sustained absorption rate compared to i.v. or i.p. injections.
-
Materials:
-
Betahistine solution for injection.
-
23-25 gauge needle attached to a syringe.
-
-
Procedure:
-
Gently restrain the rat.
-
Lift a fold of skin in the dorsal neck or back region, creating a "tent".[9]
-
Insert the needle into the base of the skin tent, parallel to the body.[9]
-
Aspirate briefly to ensure a blood vessel has not been entered.[9]
-
Inject the solution and withdraw the needle. Gently massage the area to aid dispersal.
-
Mandatory Visualizations
Signaling Pathway of Betahistine
Caption: Mechanism of action of Betahistine at histamine H3 and H1 receptors.
General Experimental Workflow
Caption: A typical experimental workflow for in vivo studies with Betahistine.
Troubleshooting Workflow
Caption: Troubleshooting guide for a lack of efficacy in Betahistine studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betahistine-induced vascular effects in the rat cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. white-medicine.com [white-medicine.com]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. benchchem.com [benchchem.com]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. Betahistine inhibits food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols for Studying Betahistine Hydrochloride's Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the cellular and molecular effects of Betahistine (B147258) hydrochloride. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key signaling pathways to facilitate research into the therapeutic mechanisms of this compound.
Introduction
Betahistine hydrochloride is a structural analog of histamine (B1213489) widely used in the treatment of vestibular disorders such as Ménière's disease.[1] Its primary mechanism of action involves a dual activity on the histaminergic system: it acts as a partial agonist at the histamine H1 receptor and a potent antagonist or inverse agonist at the histamine H3 receptor.[1][2][3][4] These interactions modulate downstream signaling cascades, influencing neurotransmitter release, microcirculation, and neuroinflammatory processes.[1][5] In vitro cell culture models are indispensable tools for dissecting these complex mechanisms.
Recommended Cell Culture Models
A variety of cell lines can be employed to study the multifaceted effects of Betahistine, depending on the research focus.
-
Histamine Receptor Signaling:
-
Neuroinflammation and Neuroprotection:
-
Cellular Proliferation, Apoptosis, and Migration:
-
Immunomodulation:
-
Peripheral Blood Mononuclear Cells (PBMCs) can be used to study the effects of Betahistine on cytokine expression and release.[14]
-
Data Presentation: Quantitative Effects of Betahistine
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: Receptor Binding Affinity and Functional Potency of Betahistine
| Receptor Subtype | Cell Line/Preparation | Assay Type | Parameter | Value | Reference |
| Histamine H1 | Rodent Brain Membranes | Competition Binding | Ki | ~10 µM | [15][16] |
| Histamine H3 | Rodent Brain Membranes | Competition Binding | Ki | ~1 µM | [15][16] |
| Histamine H3 (human, recombinant) | CHO cells | cAMP Formation (Inverse Agonism) | EC50 | ~1 nM | [6][7] |
| Histamine H3 (human, recombinant) | CHO cells | cAMP Formation (Agonism) | EC50 | ~48 µM | [9] |
Table 2: Effects of Betahistine on Cell Proliferation (24-hour treatment)
| Cell Line | Concentration | Effect on Proliferation | Reference |
| HUVEC | 25 µg/mL | +9.8% | [12] |
| 100 µg/mL | -35% | [12] | |
| 250 µg/mL | -33.5% | [12] | |
| 500 µg/mL | ~ -50% | [12] | |
| A549 | 25 µg/mL | +7.7% | [12] |
| 250 µg/mL | -56.86% | [12] | |
| 500 µg/mL | ~ -50% | [12] | |
| L929 | 25 µg/mL | +16.2% | [12] |
| 250 µg/mL | -56.88% | [12] | |
| 500 µg/mL | ~ -50% | [12] | |
| Ishikawa | 25 µg/mL | +53.5% | [12] |
| 250 µg/mL | -43.21% | [12] | |
| 500 µg/mL | ~ -50% | [12] |
Table 3: Effects of Betahistine on Apoptosis and Cell Migration
| Cell Line | Concentration (≥0.1 mg/mL) | Apoptotic Cells (%) | Effect on Migration | Reference |
| HUVEC | ≥0.1 mg/mL | 26.3% | Suppressed | [13] |
| A549 | ≥0.1 mg/mL | 17.3% | Suppressed | [13] |
| L929 | ≥0.1 mg/mL | 8.6% | Suppressed | [13] |
| Ishikawa | ≥0.1 mg/mL | 2.3% | Suppressed | [13] |
| HUVEC | 0.025 mg/mL | Not specified | Induced (+81%) | [13] |
| Ishikawa | 0.025 mg/mL | Not specified | Induced (+48%) | [13] |
Experimental Protocols
Protocol 1: Histamine H3 Receptor-Mediated cAMP Accumulation Assay
This protocol is designed to measure the inverse agonist/agonist effects of Betahistine on Gi-coupled H3 receptors in transfected CHO cells.
Materials:
-
CHO cells stably expressing the human histamine H3 receptor (e.g., CHO(hH3(445)R)).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS).
-
Forskolin (B1673556) (FSK).
-
This compound.
-
Histamine (as a control agonist).
-
Thiopetamide (as a control antagonist/inverse agonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Seed the H3 receptor-expressing CHO cells into a 96-well plate at an appropriate density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of Betahistine, histamine, and thioperamide (B1682323) in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of Betahistine or control compounds for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 3 µM) to all wells to stimulate basal cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Betahistine concentration to generate dose-response curves and determine EC50 values for both inverse agonism (reduction of FSK-induced cAMP) and agonism (stimulation of cAMP at higher concentrations).
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol measures the effect of Betahistine on cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12][17][18]
Materials:
-
Selected cell line (e.g., HUVEC, A549).
-
Complete culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT solvent (e.g., DMSO or acidified isopropanol).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of medium and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Betahistine (e.g., 25, 50, 100, 250, 500 µg/mL). Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Cell Migration Assay (Scratch Assay)
This protocol assesses the effect of Betahistine on cell migration, a key process in areas like wound healing and cancer metastasis.[12][19]
Materials:
-
Selected cell line (e.g., HUVEC, Ishikawa).
-
Complete culture medium.
-
This compound.
-
6-well plates.
-
Sterile 10 µL or 200 µL pipette tip.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed cells into 6-well plates and grow to form a confluent monolayer.
-
Scratch Creation: Create a linear "scratch" in the monolayer with a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of Betahistine. Include an untreated control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours) using a microscope.
-
Data Analysis: Measure the area of the cell-free scratch at each time point using image analysis software. Calculate the rate of cell migration by comparing the change in the cell-free area over time relative to the control.
Signaling Pathways and Visualizations
Betahistine's dual action on H1 and H3 receptors triggers distinct signaling pathways.
Histamine H1 Receptor (Gq-coupled) Agonism: As a partial agonist, Betahistine can activate H1 receptors, which are coupled to Gq/11 proteins. This activation stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
Histamine H3 Receptor (Gi-coupled) Antagonism/Inverse Agonism: The H3 receptor is a presynaptic autoreceptor that, when activated, inhibits histamine synthesis and release via a Gi/o-coupled pathway that suppresses adenylyl cyclase (AC) and lowers cAMP levels.[5] By acting as an antagonist/inverse agonist, Betahistine blocks this inhibitory signal. This disinhibition leads to increased synthesis and release of histamine and other neurotransmitters.[1][5][6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Betahistine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Betahistine’s Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of betahistine on pro-inflammatory cytokine expression in autoimmune inner ear disease and Meniere's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Betahistine Hydrochloride in Plasma by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine (B147258) hydrochloride is a histamine (B1213489) analog primarily used in the treatment of Ménière's disease, a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss. Due to its extensive first-pass metabolism, betahistine is present at very low concentrations in plasma, posing a significant challenge for its quantification.[1] This application note provides a detailed overview and protocol for a sensitive and specific High-Performance Liquid Chromatography (HPLC) method coupled with tandem Mass Spectrometry (LC-MS/MS) for the quantification of betahistine in human plasma. This methodology is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. An alternative approach, quantifying the main metabolite, 2-pyridylacetic acid (2-PAA), is also a common strategy as it is often used as a surrogate for betahistine quantification.[1][2][3]
Principle
This method employs a liquid-liquid extraction (LLE) technique to isolate betahistine from human plasma. The separated analyte is then analyzed using a reversed-phase HPLC system and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved through Multiple Reaction Monitoring (MRM) of the parent and product ion transitions for betahistine and its stable isotope-labeled internal standard (IS), Betahistine-d4. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in extraction efficiency.[1]
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Betahistine Quantification
| Parameter | Method 1 | Method 2 |
| LC System | Agilent 1200 Series HPLC or equivalent[1][4] | Not Specified |
| Mass Spectrometer | API 4000 triple quadrupole or equivalent[1][4] | Not Specified |
| Analytical Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1][4] | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µ)[5] |
| Mobile Phase | Acetonitrile (B52724): 0.1% Formic Acid (80:20, v/v)[1][4] | Acetonitrile: 0.1% Formic Acid (80:20, v/v)[5] |
| Flow Rate | 0.8 mL/min[4] | 0.7 mL/min[6] |
| Column Temperature | 40°C[4] | 40°C[6] |
| Injection Volume | 5 µL[4] | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] | Positive Turbo Ion Spray[4][6] |
| MRM Transition | Betahistine: m/z 137.1 → 94.0[4]; Betahistine-d4: m/z 140.2 → 94.10[4] | Betahistine: m/z 137.10 → 94.00[6]; Betahistine-d4: m/z 140.20 → 94.10[6] |
| Internal Standard | Betahistine-d4[1][4] | Betahistine-d4[6] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10.00 - 501.20 pg/mL[4][5] |
| Correlation Coefficient (r²) | ≥ 0.9997[4][5] |
| Intra-day Precision (%CV) | 1.1 - 1.6%[4] |
| Inter-day Precision (%CV) | 0.2 - 0.54%[4] |
| Intra-day Accuracy | 98.04 - 101.85%[4] |
| Inter-day Accuracy | 98.04 - 101.14%[4] |
| Recovery | Not explicitly stated, but use of deuterated IS compensates for variability.[1] |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL[4] |
Experimental Protocols
Materials and Reagents
-
Betahistine Dihydrochloride (Reference Standard)
-
Betahistine-d4 (Internal Standard)
-
Methanol (HPLC Grade)[1]
-
Sodium Hydroxide (NaOH)[1]
-
Human Plasma (K2EDTA)[1]
-
Ultrapure Water[1]
Preparation of Solutions
-
Stock Solutions (10 mg/mL): Prepare separate stock solutions of betahistine and Betahistine-d4 in acetonitrile.[1]
-
Working Standard Solutions: Perform serial dilutions of the betahistine stock solution in a mixture of acetonitrile and 0.1% formic acid (80:20, v/v) to prepare calibration curve standards.[1]
-
Internal Standard Spiking Solution (100 pg/mL): Dilute the Betahistine-d4 stock solution in the mobile phase.[1]
-
0.1M NaOH: Dissolve 0.4 g of NaOH in 100 mL of ultrapure water.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of the plasma sample into a polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard spiking solution (Betahistine-d4).
-
Vortex the sample briefly for approximately 5 seconds.[1]
-
Add 50 µL of 0.1M NaOH solution.[1]
-
Add 3 mL of the extraction solvent (ethyl acetate:dichloromethane, 80:20, v/v) and vortex for 10 minutes.[1]
-
Centrifuge the samples at 4000 rpm for 5 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[1]
-
Reconstitute the residue with 100 µL of the mobile phase (acetonitrile:0.1% formic acid, 80:20, v/v).[1]
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[1]
HPLC-MS/MS Analysis
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared samples, calibration standards, and quality control samples.
-
Acquire data using the MRM mode with the transitions specified in Table 1.
-
Process the data using appropriate software to determine the peak area ratios of betahistine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of betahistine in the plasma samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of betahistine in plasma.
Caption: Key parameters for HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalcmpr.com [journalcmpr.com]
- 5. journalcmpr.com [journalcmpr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Distribution Studies Using Radiolabeled Betahistine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting tissue distribution studies of the anti-vertigo agent, Betahistine (B147258) hydrochloride, using a radiolabeled form of the compound. The protocols outlined below are based on established methodologies for pharmacokinetic and biodistribution analysis.
Introduction
Betahistine hydrochloride is a structural analog of histamine (B1213489), acting as a weak agonist at the histamine H1 receptor and a potent antagonist at the H3 receptor.[1] It is primarily used in the treatment of Ménière's disease. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for optimizing its therapeutic efficacy and safety. The use of radiolabeled betahistine, particularly with Carbon-14 ([¹⁴C]), allows for the sensitive and quantitative tracking of the drug and its metabolites throughout the body.[1]
Mechanism of Action
Betahistine's therapeutic effects are attributed to its dual action on the histaminergic system. As a potent H3 receptor antagonist, it enhances the synthesis and release of histamine in the central nervous system.[1] Its weak H1 receptor agonism is thought to contribute to vasodilation in the inner ear.[1]
Betahistine's dual mechanism of action on histamine H3 and H1 receptors.
Data Presentation
Table 1: Pharmacokinetic Parameters of 2-Pyridylacetic Acid (2-PAA) in Humans After Oral Administration of Betahistine Dihydrochloride
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [2] |
| Plasma Half-life (t½) | ~3.5 hours | [4] |
| Plasma Protein Binding (Betahistine) | < 5% | [4] |
| Urinary Excretion (as 2-PAA) | ~85% of dose within 24 hours | [5] |
Qualitative Tissue Distribution Findings in Rats
Studies in female rats using radiolabeled betahistine have provided the following qualitative insights into its distribution:
-
Rapid and Wide Distribution: Following intravenous administration, radioactivity is rapidly distributed throughout the body.[4][5]
-
Gastrointestinal Secretion: Immediate and intensive secretion of radioactivity occurs into the stomach and intestines.[4][5]
-
Transient Hepatic Accumulation: A transient accumulation of radioactivity is observed in the liver and portal vein.[4][5]
-
Oral Administration: After oral administration, radioactivity is also distributed throughout the body, with high accumulation in the stomach and intestines.[4]
-
Hyperemia: Investigational studies in rats have reported hyperemia (an excess of blood in the vessels) in the liver, spleen, and kidneys with prolonged dosing.[4]
-
Elimination: The majority of the administered radioactivity (80-90%) is excreted within 24 hours, primarily in the urine.[2][5]
Experimental Protocols
The following are detailed protocols for conducting in-vivo distribution studies of [¹⁴C]this compound in rats.
Protocol 1: In-Vivo Tissue Distribution Study
1. Radiolabeled Compound Preparation:
-
Compound: [¹⁴C]this compound. The radiolabel should be positioned in a metabolically stable part of the molecule.
-
Vehicle: Dissolve the compound in a suitable vehicle such as sterile water or saline for injection.
2. Animal Model:
-
Species: Wistar or Sprague-Dawley rats are commonly used.[1]
-
Sex: Female rats have been utilized in foundational studies.[4][5]
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Housing: House animals in metabolic cages to allow for the separate collection of urine and feces.
-
Diet: Provide standard laboratory chow and water ad libitum. For oral administration, a fasting period of 12-16 hours is recommended.[1]
3. Dosing and Administration:
-
Dose: A dose of 0.5 mg/kg has been used in rats.[2] The specific activity should be sufficient for detection in tissues.
-
Routes of Administration:
-
Oral (p.o.): Administer the dissolved compound via oral gavage.
-
Intravenous (i.v.): Administer via a suitable vein (e.g., tail vein) to serve as a baseline for bioavailability.
-
4. Sample Collection:
-
Time Points: Collect tissues at multiple time points to characterize the distribution and elimination phases (e.g., 0.5, 1, 3, 6, 24, and 48 hours post-dose).[1][5]
-
Tissues: At each time point, euthanize a group of animals and collect blood and the following tissues: brain, heart, lungs, liver, kidneys, spleen, stomach, small intestine, large intestine, muscle, and adipose tissue.
-
Excreta: Collect urine and feces at regular intervals over the 48-hour study period.
5. Sample Processing and Analysis:
-
Tissue Homogenization: Weigh each tissue sample and homogenize in a suitable buffer.
-
Radioactivity Measurement: Determine the amount of radioactivity in an aliquot of each tissue homogenate, plasma, urine, and feces using a liquid scintillation counter.
-
Data Expression: Express the results as microgram equivalents of betahistine per gram of tissue (µg-eq/g).
Experimental workflow for a radiolabeled betahistine distribution study.
Protocol 2: Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled compound across the entire body.
1. Animal Dosing and Freezing:
-
Follow the dosing procedures as described in Protocol 1.
-
At predetermined time points, euthanize the animals by carbon dioxide asphyxiation and immediately freeze them in a mixture of hexane (B92381) and solid carbon dioxide.
2. Sectioning:
-
Embed the frozen carcass in a carboxymethylcellulose (CMC) block.
-
Cut whole-body sagittal sections (typically 20-40 µm thick) using a cryomicrotome.
-
Mount the sections onto adhesive tape.
3. Imaging:
-
Expose the sections to a phosphor imaging plate in a lead-shielded cassette. The exposure time will depend on the amount of radioactivity in the tissues.
-
Scan the imaging plate using a phosphor imager to create a digital autoradiogram.
4. Quantification:
-
Include a set of radioactive standards of known concentrations on the imaging plate to create a calibration curve.
-
Use image analysis software to measure the optical density of the signals in different tissues and convert these values to concentrations (µg-eq/g) using the calibration curve.
Protocol 3: Liquid Scintillation Counting (LSC) of Tissue Samples
LSC is used for the precise quantification of radioactivity in discrete tissue samples.
1. Sample Preparation:
-
Tissue Solubilization: Place a weighed amount of homogenized tissue (up to 200 mg) into a scintillation vial. Add a tissue solubilizer (e.g., a quaternary ammonium (B1175870) hydroxide-based solution) and incubate at an elevated temperature (e.g., 50-60°C) until the tissue is completely dissolved.
-
Decolorization: If the sample is colored (e.g., blood, liver), add a bleaching agent (e.g., hydrogen peroxide) to reduce color quenching, which can interfere with the scintillation process.
-
Neutralization: Add a weak acid (e.g., acetic acid) to neutralize the basic solubilizer, which can cause chemiluminescence.
2. Scintillation Counting:
-
Add an appropriate volume of scintillation cocktail to the vial.
-
Place the vial in a liquid scintillation counter and measure the disintegrations per minute (DPM).
-
Use a quench curve to correct for any remaining color or chemical quenching.
3. Data Calculation:
-
Convert the DPM values to the concentration of radioactivity in the original tissue sample, expressed as µg-eq/g.
Disclaimer: These application notes and protocols are intended for research purposes only and should be adapted and validated for specific experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
Application Note: Spectrophotometric Analysis of Betahistine Hydrochloride in Tablet Formulations
Introduction
Betahistine (B147258) hydrochloride is a histamine (B1213489) analogue used in the treatment of Ménière's disease, a condition affecting the inner ear. It is crucial to have simple, accurate, and cost-effective analytical methods for the routine quality control of betahistine hydrochloride in its pharmaceutical tablet formulations. This application note details validated spectrophotometric methods for the quantitative determination of this compound in tablets. The described methods are based on UV-Visible spectrophotometry and derivative spectrophotometry, offering reliable alternatives to more complex chromatographic techniques.
Methods Overview
Two primary spectrophotometric approaches are presented:
-
Visible Spectrophotometry using Complexation: This method involves the formation of a colored complex between this compound and specific reagents, such as methyl orange or bromophenol blue. The absorbance of the resulting colored complex is measured in the visible region of the electromagnetic spectrum.[1][2]
-
First-Order Derivative Spectrophotometry: This technique is employed for the simultaneous estimation of this compound in combination with other drugs, such as prochlorperazine (B1679090) maleate (B1232345). It utilizes the first derivative of the absorption spectrum to eliminate interference from excipients and overlapping spectra of the combined drugs.[3][4]
Quantitative Data Summary
The following tables summarize the key validation parameters for the different spectrophotometric methods for the analysis of this compound.
Table 1: Validation Parameters for Visible Spectrophotometric Methods
| Parameter | Method I (Methyl Orange) | Method II (Bromophenol Blue) | Method III (Sodium 1,2-naphthoquinone-4-sulphonate) | Method IV (NBD-Cl) |
| λmax (nm) | 421.6 | 412 | 485 | 496 |
| Linearity Range | 15-90 µg/mL | 10-80 µg/mL | 2.40–4.00 mg/100 ml | 0.25–7 µg/ml |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified | Not Specified |
| % Recovery | 99.50 | 99.34 | Not Specified | Not Specified |
| Standard Deviation | 0.308 | 0.385 | Not Specified | Not Specified |
Data sourced from multiple studies for comparison.[1][5][6]
Table 2: Validation Parameters for First-Order Derivative Spectrophotometry Method (for Betahistine Dihydrochloride (B599025) with Prochlorperazine Maleate)
| Parameter | Betahistine Dihydrochloride | Prochlorperazine Maleate |
| Wavelength for Quantitation (nm) | 252.9 (Zero crossing for PRO) | 260.15 (Zero crossing for BET) |
| Linearity Range | 4-24 µg/mL | 3-18 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.999 |
| % Recovery | 99.38% | 99.11% |
| Limit of Detection (LOD) | 0.29 µg/mL | 0.34 µg/mL |
| Limit of Quantitation (LOQ) | 0.95 µg/mL | 1.12 µg/mL |
| Intra-day Precision (%RSD) | 0.77-1.09 | 0.27-0.61 |
| Inter-day Precision (%RSD) | 1.02-1.48 | 0.67-0.82 |
Data compiled from a study on the simultaneous estimation of Betahistine Dihydrochloride and Prochlorperazine Maleate.[3][4]
Experimental Protocols
Protocol 1: Visible Spectrophotometric Analysis using Methyl Orange
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells. A Shimadzu UV-1700 or equivalent is suitable.[1]
2. Reagent Preparation:
-
Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 100 mL of double-distilled water in a volumetric flask.[1]
-
Methyl Orange Reagent: Prepare a solution of methyl orange in double-distilled water. The exact concentration should be optimized, but a common starting point is a 0.1% w/v solution.[1]
3. Sample Preparation:
-
Weigh and finely powder 20 tablets of this compound (e.g., 8 mg tablets).[1]
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 40 mL of double-distilled water and sonicate for 10 minutes to ensure complete dissolution of the active ingredient.[1]
-
Filter the solution through Whatman filter paper No. 41 into another 100 mL volumetric flask.[1]
-
Wash the filter paper several times with double-distilled water, collecting the washings in the filtrate.[1]
-
Make up the final volume to 100 mL with double-distilled water. This yields a sample solution of 100 µg/mL.[1]
4. Calibration Curve Preparation:
-
Prepare a series of dilutions in the concentration range of 15-90 µg/mL from the standard stock solution in 10 mL volumetric flasks using double-distilled water.[1]
-
For each dilution, transfer 5 mL into a separating funnel.[1]
-
Add 5 mL of the methyl orange reagent and 5 mL of chloroform (B151607) to the separating funnel.[1]
-
Shake the mixture gently for 5 minutes and then allow the layers to separate.[1]
-
Carefully collect the chloroform layer containing the colored complex.
-
Measure the absorbance of the chloroform layer at 421.6 nm against a chloroform blank.[1][2]
-
Plot a calibration curve of absorbance versus concentration.
5. Sample Analysis:
-
Take 5 mL of the prepared sample solution (100 µg/mL) and follow the same procedure as described for the calibration curve (steps 4.2 - 4.6).
-
Measure the absorbance of the sample's chloroform layer.
-
Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: First-Order Derivative Spectrophotometric Analysis
1. Instrumentation:
-
A double beam UV/Visible spectrophotometer with a spectral width of 2 nm and 10 mm matched quartz cells. A Shimadzu model 1700 or equivalent is suitable.[3]
2. Reagent and Standard Preparation:
-
Standard Betahistine Dihydrochloride Stock Solution (100 µg/mL): Accurately weigh 10 mg of standard betahistine dihydrochloride powder and dissolve it in a 100 mL volumetric flask with 0.1 N HCl.[3]
-
Standard Prochlorperazine Maleate Stock Solution (100 µg/mL): Accurately weigh 10 mg of standard prochlorperazine maleate powder and dissolve it in a 100 mL volumetric flask with 0.1 N HCl.[3]
3. Sample Preparation:
-
Follow the same initial steps as in Protocol 1 (steps 3.1 - 3.5) for powdering the tablets and weighing a portion equivalent to a known amount of this compound.
-
Dissolve the weighed powder in 0.1 N HCl in a 100 mL volumetric flask, sonicate, filter, and make up the volume to the mark with 0.1 N HCl.
4. Spectrophotometric Analysis:
-
Scan the standard solutions of both betahistine dihydrochloride and prochlorperazine maleate in the wavelength range of 200-400 nm against 0.1 N HCl as a blank.
-
Obtain the first-order derivative spectra for both solutions.
-
Identify the zero-crossing point for each drug. For betahistine dihydrochloride, the quantitation wavelength will be the zero-crossing point of prochlorperazine maleate (e.g., 252.9 nm), and for prochlorperazine maleate, it will be the zero-crossing point of betahistine dihydrochloride (e.g., 260.15 nm).[3]
5. Calibration Curve Preparation:
-
Prepare separate series of dilutions for betahistine dihydrochloride (e.g., 4-24 µg/mL) and prochlorperazine maleate (e.g., 3-18 µg/mL) from their respective stock solutions using 0.1 N HCl.[3]
-
Measure the absorbance of each betahistine dihydrochloride dilution at its determined quantitation wavelength (e.g., 252.9 nm) in the first-order derivative mode.
-
Plot a calibration curve of derivative absorbance versus concentration for betahistine dihydrochloride.
-
Repeat the process for the prochlorperazine maleate dilutions at its quantitation wavelength (e.g., 260.15 nm) and prepare its calibration curve.
6. Sample Analysis:
-
Dilute the prepared sample solution with 0.1 N HCl to a concentration that falls within the linearity range of the assay.
-
Measure the derivative absorbance of the diluted sample solution at the respective quantitation wavelengths for both betahistine dihydrochloride and prochlorperazine maleate.
-
Calculate the concentration of each drug in the sample using their respective calibration curves.
Experimental Workflow and Diagrams
Caption: Workflow for Spectrophotometric Analysis of Betahistine HCl.
References
- 1. Spectrophotometric estimation of this compound in tablet formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprs.com [ijprs.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Betahistine dihydrochloride quantitative determination in dosage forms by the reaction with sodium 1,2-napthoquinone-4-sulphonate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Evaluating Betahistine Hydrochloride Efficacy in Animal Models of Vertigo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models of vertigo for assessing the efficacy of Betahistine (B147258) hydrochloride. Detailed protocols for inducing vertigo, conducting behavioral and physiological assessments, and analyzing data are presented to ensure robust and reproducible experimental outcomes.
Introduction
Vertigo, a debilitating sensation of rotational movement, is a primary symptom of various vestibular disorders. Betahistine hydrochloride is a widely prescribed therapeutic agent for vertigo, believed to exert its effects through a dual mechanism: as a weak agonist of the histamine (B1213489) H1 receptor and a potent antagonist of the histamine H3 receptor.[1] This activity is thought to enhance inner ear microcirculation and modulate neuronal activity within the vestibular nuclei, facilitating vestibular compensation.[1] To rigorously evaluate the preclinical efficacy of Betahistine and other novel anti-vertigo compounds, the use of well-characterized animal models is indispensable.
This document outlines detailed methodologies for the most common animal models of vertigo and the subsequent evaluation of this compound's therapeutic effects.
Animal Models of Vertigo
The selection of an appropriate animal model is crucial and depends on the specific research question. The most frequently employed models create a unilateral vestibular deficit, mimicking conditions like vestibular neuritis or Ménière's disease.
Unilateral Labyrinthectomy (UL) in Rodents
Unilateral labyrinthectomy is a surgical procedure that results in a complete and permanent loss of vestibular function on one side, leading to a well-defined vertigo-like syndrome.[1]
Surgical Protocol (Rat/Mouse):
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Site Preparation: Shave the area posterior to the ear on the side of the intended lesion. Disinfect the skin with an antiseptic solution.
-
Incision: Make a retroauricular incision to expose the external auditory canal and the tympanic bulla.
-
Exposure of the Labyrinth: Using a dental drill under a surgical microscope, carefully open the lateral wall of the tympanic bulla. Gently remove the malleus and incus, taking care to preserve the pterygopalatine artery.
-
Labyrinthectomy: Enlarge the oval window to gain access to the vestibule. Carefully aspirate the contents of the vestibule, including the sensory epithelia of the semicircular canals and otolith organs.
-
Closure: Close the incision in layers using appropriate suture material.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
Expected Outcome: Animals will exhibit spontaneous nystagmus, postural instability (head tilt, body torsion), and circling behavior. These symptoms are most severe in the initial days following surgery and gradually diminish over several weeks as central vestibular compensation occurs.[1]
Unilateral Vestibular Neurectomy (UVN) in Cats
Unilateral vestibular neurectomy involves the surgical transection of the vestibular nerve, leading to a complete and irreversible loss of vestibular input from one side. This model is well-characterized in cats and provides a robust platform for studying vestibular compensation.[1]
Surgical Protocol (Cat):
-
Anesthesia and Preparation: Anesthetize the cat and secure it in a stereotaxic frame. Prepare the surgical site with a post-auricular incision.
-
Craniotomy: Perform a craniotomy to expose the cerebellopontine angle.
-
Nerve Transection: Under microscopic guidance, identify the vestibulocochlear nerve (VIIIth cranial nerve). Carefully separate the vestibular portion of the nerve from the cochlear portion and perform a complete transection of the vestibular nerve.
-
Closure and Recovery: Close the craniotomy and suture the incision. Provide appropriate post-operative care, including analgesia and monitoring.
Expected Outcome: Cats will display severe postural and locomotor deficits, including a pronounced head tilt, falling, and rolling towards the side of the lesion. Spontaneous nystagmus is also a prominent and immediate sign.[1]
Efficacy Testing of this compound
The efficacy of Betahistine is primarily evaluated by its ability to accelerate vestibular compensation and reduce the severity of vertigo-like symptoms.
Behavioral Assessments
1. Videonystagmography (VNG) for Nystagmus Assessment:
-
Purpose: To objectively measure spontaneous and positional nystagmus, a key indicator of acute vestibular imbalance.[1]
-
Apparatus: A head-mounted camera system for tracking eye movements.
-
Protocol (Rodents):
-
Gently restrain the animal to allow for free eye movement.
-
Position the VNG camera in front of one eye.
-
Record spontaneous nystagmus with the animal's head in a fixed, neutral position.
-
Record positional nystagmus by gently tilting the animal's head to the right and left.
-
-
Data Analysis:
-
Frequency of Nystagmus: Number of beats per unit of time.
-
Slow-Phase Velocity: The speed of the slow component of the nystagmus, reflecting the degree of vestibular imbalance. A reduction in frequency and slow-phase velocity indicates efficacy.[1]
-
2. Open Field Test for Locomotor Activity and Anxiety-like Behavior:
-
Purpose: To assess general locomotor activity, exploratory behavior, and anxiety. Animals with vestibular deficits often exhibit altered movement patterns.
-
Apparatus: A square or circular arena with walls. The floor is often divided into a grid.
-
Protocol (Rats/Mice):
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Testing: Place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Recording: Record the session using a video camera mounted above the arena.
-
-
Data Analysis (using video tracking software):
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rotational Behavior (Circling): A key indicator of a unilateral vestibular deficit.[1]
-
3. Rotarod Test for Motor Coordination and Balance:
-
Apparatus: A rotating rod that can operate at a constant or accelerating speed.
-
Protocol (Rodents):
-
Training/Habituation: Acclimate the animals to the apparatus by placing them on the stationary or slowly rotating rod for a brief period before testing.
-
Testing: Place the animal on the rotarod and start the rotation with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rod.
-
Trials: Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
Postural Deficit Scoring
A semi-quantitative scoring system can be used to assess the severity of postural asymmetry.
Scoring System for Rats:
| Score | Observation |
| 0 | Normal posture |
| 1 | Head tilt |
| 2 | Head tilt and body torsion |
| 3 | Head tilt, body torsion, and leaning |
| 4 | Inability to maintain upright posture, falling |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the efficacy of this compound.
Table 1: Efficacy of Betahistine in a Cat Model of Unilateral Vestibular Neurectomy
| Dosage | Route of Administration | Key Findings |
| 50 mg/kg/day | Oral | Strongly accelerated the recovery of posture and locomotor balance.[1] |
| 100 mg/kg/day | Oral | Strongly accelerated the recovery of posture and locomotor balance.[1] |
| 2 mg/kg/day | Oral | Significant acceleration of postural recovery.[3] |
| 0.2 mg/kg/day | Oral | No significant effect on postural function recovery, but induced an acute symptomatic improvement.[3] |
| 0.2 mg/kg/day + 1 mg/kg/day Selegiline | Oral | Significant acceleration of postural recovery, similar to the higher 2 mg/kg dose of Betahistine alone.[3] |
Table 2: Efficacy of Betahistine in a Rat Model of Unilateral Labyrinthectomy
| Dosage | Route of Administration | Parameter | Key Findings |
| 10 mg/kg bid | Intravenous | Postural Asymmetry | Significantly reduced on days 2-3 post-UL compared to sham.[4][5] |
| 4.8 mg/day | Subcutaneous | Postural Asymmetry | Significantly reduced on days 2-3 post-UL compared to sham.[4][5] |
| 1 mg/kg bid + 1 mg/kg selegiline | Oral | Postural Asymmetry | Tendency to lower postural asymmetry on day 30 post-UL.[4][5] |
| 10 mg/kg bid | Intravenous | Locomotor Activity (Distance Moved) | Increased up to 5-fold from 2 to 30 days post-UL compared to sham.[4][5] |
| 4.8 mg/day | Subcutaneous | Locomotor Activity (Distance Moved) | Increased up to 5-fold from 2 to 30 days post-UL compared to sham.[4][5] |
| 1 mg/kg bid + 1 mg/kg selegiline | Oral | Locomotor Activity (Distance Moved) | Increased up to 5-fold from 2 to 30 days post-UL compared to sham.[4][5] |
| 100 mg/kg/day | Intraperitoneal | Spontaneous Nystagmus Frequency | No significant change in the decline of nystagmus frequency compared to saline.[6] |
| 200 mg/kg/day | Intraperitoneal | Spontaneous Nystagmus Frequency | No significant change in the decline of nystagmus frequency compared to saline.[6] |
Signaling Pathways and Experimental Workflows
Betahistine's Mechanism of Action
Betahistine's therapeutic effects are attributed to its interaction with histamine H1 and H3 receptors. As a weak H1 receptor agonist, it may contribute to vasodilation in the inner ear. More significantly, as a potent H3 receptor antagonist, it blocks the presynaptic autoreceptors, leading to increased synthesis and release of histamine in the brain. This enhanced histaminergic neurotransmission is thought to facilitate the process of central vestibular compensation.[7][8]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Agonist binding, including the weak agonism of Betahistine, activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), contributing to cellular responses such as vasodilation.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Betahistine Treatment in a Cat Model of Vestibular Pathology: Pharmacokinetic and Pharmacodynamic Approaches [frontiersin.org]
- 4. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betahistine treatment in managing vertigo and improving vestibular compensation: clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMPDB [smpdb.ca]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Betahistine Hydrochloride Solutions in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine (B147258) hydrochloride is a small molecule drug recognized as a potent histamine (B1213489) H3 receptor antagonist and a weak histamine H1 receptor agonist.[1][2][3][4][5] Its primary clinical application is in the management of Ménière's disease and vestibular vertigo. In the realm of cellular and molecular biology, betahistine serves as a valuable tool for investigating the roles of histamine receptors in various physiological and pathological processes. Accurate and consistent preparation of betahistine solutions is paramount for obtaining reliable and reproducible results in cell-based assays.
These application notes provide a detailed protocol for the preparation of betahistine hydrochloride solutions for in vitro research, guidance on critical parameters, and troubleshooting advice.
Data Presentation: Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key data for betahistine dihydrochloride (B599025).
| Property | Value | Source |
| Chemical Name | N-methyl-2-pyridineethanamine, dihydrochloride | [6] |
| Molecular Formula | C₈H₁₂N₂ · 2HCl | [6] |
| Molecular Weight | 209.1 g/mol | [6] |
| Appearance | White to slightly yellow crystalline solid/powder | [6][7] |
| Purity | ≥98% | [6] |
| Storage (Solid) | -20°C, stable for ≥4 years | [6] |
| Solubility (Water) | Very soluble, ≥ 50 mg/mL | [7][8][9] |
| Solubility (DMSO) | Approx. 2 - 38 mg/mL (varies by source) | [6][8][9][10] |
| Solubility (PBS, pH 7.2) | Approx. 5 mg/mL | [6] |
Experimental Protocols
Materials
-
Betahistine dihydrochloride powder (≥98% purity)
-
Sterile, cell culture grade water
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, 0.22 µm syringe filters
-
Sterile microcentrifuge tubes and serological pipettes
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line in use
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution using a water-based solvent, which is often preferred for cell-based assays to avoid solvent-induced cellular effects.
| Step | Procedure |
| 1. Calculation | To prepare a 10 mM stock solution, weigh out 2.091 mg of betahistine dihydrochloride (MW: 209.1 g/mol ) for every 1 mL of solvent. For example, for 5 mL of stock solution, weigh 10.455 mg. |
| 2. Weighing | Accurately weigh the calculated amount of betahistine dihydrochloride powder in a sterile microcentrifuge tube. |
| 3. Dissolution | Add the desired volume of sterile, cell culture grade water to the tube. Vortex thoroughly until the powder is completely dissolved. |
| 4. Sterilization | Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent microbial contamination of cell cultures. |
| 5. Aliquoting & Storage | Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Properly stored, aqueous stock solutions should be used within a reasonable timeframe and repeated freeze-thaw cycles should be avoided. |
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the stock solution to a final working concentration for treating cells. The example provided is for a final concentration of 100 µg/mL, a concentration shown to inhibit cell proliferation in some cell lines.[1]
| Step | Procedure |
| 1. Thawing | Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. |
| 2. Serial Dilution (if necessary) | Depending on the final desired concentration, a serial dilution may be necessary to ensure accurate pipetting. For a final concentration of 100 µg/mL (approximately 478 µM), a direct dilution is feasible. |
| 3. Final Dilution | Add the appropriate volume of the stock solution to the complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 100 µg/mL in 1 mL of medium, add 20 µL of a 5 mg/mL intermediate stock (prepared from the 10 mM stock). It is recommended to add the betahistine solution to the medium and mix well before adding to the cells. |
| 4. Cell Treatment | Remove the existing medium from the cell culture plate and replace it with the medium containing the desired concentration of this compound. |
| 5. Incubation | Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). |
Experimental Workflow Diagram
Experimental workflow for preparing betahistine solutions.
Critical Parameters and Troubleshooting
-
Solvent Choice : While this compound is soluble in DMSO, using sterile water as a solvent for the stock solution is generally recommended to minimize potential solvent-induced effects on cells. If DMSO must be used, ensure the final concentration in the cell culture medium is well below the cytotoxic threshold for the cell line being used (typically <0.1%).
-
pH of Stock Solution : Betahistine dihydrochloride is the salt of a weak base and a strong acid. When dissolved in unbuffered water, the resulting solution will be acidic. For most cell culture applications where the stock is highly diluted in buffered medium, this pH shift is negligible. However, for experiments sensitive to minor pH changes, consider using a sterile, buffered solution like PBS (pH 7.2) as the solvent.
-
Stability in Culture Medium : The stability of betahistine in complete cell culture medium at 37°C over extended periods has not been extensively documented. Betahistine is known to be susceptible to degradation by UV light and in oxygen-rich environments.[11][12] For long-term experiments (e.g., >24 hours), it is advisable to change the medium containing fresh betahistine daily to ensure a consistent concentration. Researchers should validate the stability of betahistine under their specific experimental conditions if precise concentration is critical.
-
Troubleshooting :
-
Precipitation in medium : If a precipitate forms upon adding the betahistine stock solution to the culture medium, it may indicate that the solubility limit has been exceeded. This is more likely when using a highly concentrated stock solution or a medium with high salt or protein content. To resolve this, try preparing a less concentrated stock solution or gently warming the medium while adding the betahistine.
-
Inconsistent results : Inconsistent results between experiments could be due to degradation of the betahistine stock solution. Ensure that stock solutions are stored properly in single-use aliquots to avoid repeated freeze-thaw cycles.
-
Mechanism of Action: Signaling Pathway
Betahistine's pharmacological effects are primarily mediated through its interaction with histamine receptors H1 and H3. It acts as a weak agonist at the H1 receptor and a potent antagonist at the H3 receptor.[1][2][3][4][5] The antagonism of the H3 autoreceptor leads to an increased synthesis and release of histamine in the central nervous system, which in turn stimulates postsynaptic H1 receptors.
References
- 1. In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Spectrophotometric estimation of this compound in tablet formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Journal of APPLIED BIOMEDICINE: Investigation of betahistine dihydrochloride biocompatibility and nasal permeability in vitro [jab.zsf.jcu.cz]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for In Vitro Permeability Assay of Betahistine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betahistine (B147258) dihydrochloride (B599025) is a histamine (B1213489) analogue widely used in the treatment of Ménière's disease, a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss.[1] The oral route is the most common form of administration.[2] Understanding the permeability of Betahistine dihydrochloride is crucial for drug development, formulation optimization, and for exploring alternative routes of administration.[3]
Betahistine dihydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class I drug, which indicates high solubility and high permeability.[4][5][6][7][8] This classification is supported by both in silico predictions based on its molecular properties and in vitro experimental data.[4][6] In vitro permeability assays are essential tools to experimentally verify and quantify the permeability characteristics of drug candidates like Betahistine dihydrochloride.
These application notes provide an overview of the in vitro permeability of Betahistine dihydrochloride and detailed protocols for assessing its permeability using cell-based (e.g., RPMI 2650) and non-cell-based (PAMPA) assay systems.
Data Presentation
The following tables summarize the key properties and reported in vitro permeability data for Betahistine dihydrochloride.
Table 1: Physicochemical and Biopharmaceutical Properties of Betahistine Dihydrochloride
| Parameter | Value | Reference |
| Molecular Weight | 136.2 g/mol (base) | [1] |
| Biopharmaceutics Classification System (BCS) | Class I | [4][5][6][7][8] |
| Solubility | High | [4][6] |
| Permeability | High | [2][4][9] |
| Polar Surface Area (PSA) | 24.92 Ų | [4][6] |
Table 2: In Vitro Permeability Data for Betahistine Dihydrochloride
| Assay System | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| RPMI 2650 Nasal Epithelial Cell Model | 2.3 x 10⁻⁵ to 19 x 10⁻⁵ | [2][3][9] |
Experimental Protocols
Cell-Based Permeability Assay: RPMI 2650 Model
This protocol is based on the methodology used for assessing the nasal permeability of Betahistine dihydrochloride.[2][3] The RPMI 2650 cell line is a human nasal septum carcinoma cell line that can form a polarized monolayer with tight junctions, mimicking the nasal epithelial barrier.
3.1.1. Materials and Reagents
-
RPMI 2650 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Betahistine dihydrochloride
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
3.1.2. Experimental Workflow
Caption: Workflow for the cell-based permeability assay of Betahistine dihydrochloride.
3.1.3. Detailed Procedure
-
Cell Seeding: Seed RPMI 2650 cells at a density of approximately 6.5 x 10⁴ cells/cm² onto the apical side of the Transwell® inserts.
-
Cell Culture: Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Monitor the formation of tight junctions by measuring the Transepithelial Electrical Resistance (TEER) using a TEER meter. The monolayer is ready for the experiment when the TEER values are stable and sufficiently high (typically > 30 Ω·cm²).
-
Permeability Assay:
-
Gently wash the cell monolayer twice with pre-warmed HBSS.
-
Add the test solution of Betahistine dihydrochloride in HBSS to the apical (donor) compartment.
-
Add fresh, pre-warmed HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes), collect aliquots from the basolateral compartment and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of Betahistine dihydrochloride in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the apical compartment.
-
-
Post-Assay Integrity Check: After the permeability experiment, assess the integrity of the monolayer by measuring the flux of a paracellular marker, such as Lucifer yellow.
Non-Cell-Based Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput screening tool that predicts passive transcellular permeability.
3.2.1. Materials and Reagents
-
PAMPA filter plates (e.g., 96-well format)
-
Acceptor plates
-
Lecithin (B1663433) solution in an organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Betahistine dihydrochloride
-
UV-Vis spectrophotometer or LC-MS/MS system
3.2.2. Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
3.2.3. Detailed Procedure
-
Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the lecithin/dodecane solution onto the membrane of each well of the donor plate, ensuring the entire surface is coated.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate.
-
Donor Solution Addition: Add the Betahistine dihydrochloride solution in buffer to the wells of the donor plate.
-
Incubation: Incubate the assembled plate system at room temperature for a specified period (e.g., 4 to 16 hours).
-
Concentration Measurement: After incubation, separate the plates and determine the concentration of Betahistine dihydrochloride in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) using an appropriate equation that takes into account the concentrations in the donor and acceptor wells, the incubation time, and the dimensions of the assay system.
Signaling Pathways and Logical Relationships
The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability. The classification of Betahistine dihydrochloride as a BCS Class I drug has significant implications for its development and regulatory approval.
Caption: Logical relationship of Betahistine dihydrochloride's properties leading to its BCS Class I classification and its implications.
The high permeability of Betahistine dihydrochloride, a key determinant of its BCS Class I status, can be attributed to its favorable physicochemical properties, such as a low molecular weight and a small polar surface area.[4][6] This high permeability facilitates its absorption across biological membranes, contributing to its therapeutic efficacy.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 3. Journal of APPLIED BIOMEDICINE: Investigation of betahistine dihydrochloride biocompatibility and nasal permeability in vitro [jab.zsf.jcu.cz]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ec.europa.eu [ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. pharmpk.com [pharmpk.com]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Measuring Neuronal Firing in Response to Betahistine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine (B147258) hydrochloride is a widely used therapeutic agent for vestibular disorders such as Meniere's disease.[1][2][3] Its mechanism of action is primarily attributed to its dual role as a partial agonist of histamine (B1213489) H1 receptors and a potent antagonist/inverse agonist of histamine H3 receptors.[1][4][5] This activity modulates the histaminergic system, leading to an increase in histamine turnover and release in the brain, which in turn affects neuronal firing in key areas like the vestibular nuclei.[4][5][6][7] Understanding the precise effects of Betahistine on neuronal activity is crucial for elucidating its therapeutic mechanisms and for the development of novel treatments for vestibular and other neurological disorders.
These application notes provide detailed methodologies for investigating the effects of Betahistine hydrochloride on neuronal firing, utilizing established electrophysiological and imaging techniques. The protocols are designed to be adaptable for various research settings, from basic neuroscience laboratories to drug discovery platforms.
Mechanism of Action of this compound
Betahistine's primary targets are the histamine H1 and H3 receptors.[1][5] As a partial H1 agonist, it can weakly activate these receptors, which are often excitatory in the central nervous system.[8] More significantly, as an H3 receptor antagonist/inverse agonist, Betahistine blocks the autoreceptors on histaminergic neurons, leading to increased synthesis and release of histamine.[4][7] This surge in histamine can then act on postsynaptic H1 and H2 receptors, modulating neuronal excitability.[8] The net effect on a given neuron's firing rate will depend on the specific complement of histamine receptors it expresses and its integration within its neural circuit.
Experimental Techniques and Protocols
Several techniques can be employed to measure neuronal firing in response to this compound, each with its own advantages and limitations. The choice of technique will depend on the specific research question, the desired level of detail (single-cell vs. network activity), and the experimental model (in vitro vs. in vivo).
In Vitro Electrophysiology: Whole-Cell Patch-Clamp on Brain Slices
This technique allows for high-fidelity recording of a single neuron's electrical activity, providing detailed information about changes in firing rate, membrane potential, and synaptic inputs in response to Betahistine.[9][10][11]
Experimental Workflow:
Protocol:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (250-350 µm thick) containing the region of interest (e.g., vestibular nuclei).
-
Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.[12]
-
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
-
Internal Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).[12]
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water. Further dilute in aCSF to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) immediately before use.
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 ml/min).
-
Visualize individual neurons using differential interference contrast (DIC) or infrared (IR) microscopy.
-
Approach a healthy neuron with a glass micropipette (3-7 MΩ resistance) filled with internal solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.[9]
-
In current-clamp mode, record the neuron's spontaneous firing for a stable baseline period (5-10 minutes).
-
Bath-apply Betahistine at increasing concentrations, recording for 10-15 minutes at each concentration.
-
Perform a washout with drug-free aCSF to observe reversibility.
-
In Vitro Electrophysiology: Multi-Electrode Array (MEA) Recordings
MEAs allow for the simultaneous recording of extracellular field potentials from multiple sites within a brain slice or neuronal culture, providing insights into network-level activity and synchrony.[13][14][15]
Protocol:
-
Preparation:
-
Prepare brain slices as described for patch-clamp or culture dissociated neurons on the MEA plate.
-
Place the MEA plate in the recording system and allow it to equilibrate.
-
-
Recording:
-
Record baseline spontaneous network activity for 10-20 minutes.
-
Apply this compound to the culture medium or perfusion solution at various concentrations.
-
Record network activity during drug application.
-
Perform a washout and record recovery.
-
-
Data Analysis:
-
Analyze spike rates, burst patterns, and network synchronicity across the electrode array.
-
In Vivo Electrophysiology: Single-Unit Recordings
This technique involves recording the firing of individual neurons in an anesthetized or awake, behaving animal, providing the most physiologically relevant context for the effects of Betahistine.
Protocol:
-
Animal Preparation:
-
Surgically implant a recording chamber over the brain region of interest.
-
On the day of recording, anesthetize the animal or use a head-fixed preparation for awake recordings.
-
-
Recording:
-
Lower a microelectrode into the target brain region.
-
Isolate the action potentials of a single neuron.
-
Record baseline firing activity.
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally via microiontophoresis.
-
Record changes in the neuron's firing rate and pattern.
-
Calcium Imaging
Calcium imaging is an optical technique that uses fluorescent indicators to visualize changes in intracellular calcium concentrations, which are a proxy for neuronal activity.[16][17][18] This method is well-suited for monitoring the activity of large neuronal populations simultaneously.[17]
Protocol:
-
Preparation:
-
Introduce a genetically encoded calcium indicator (e.g., GCaMP) into the neurons of interest via viral vector injection or by using a transgenic animal line. Alternatively, load cells with a chemical calcium indicator dye.
-
Prepare the animal for in vivo imaging (e.g., cranial window implantation) or use a brain slice preparation.
-
-
Imaging:
-
Use a confocal or two-photon microscope to visualize the fluorescently labeled neurons.[16]
-
Record baseline fluorescence changes corresponding to spontaneous neuronal activity.
-
Apply this compound.
-
Record the changes in fluorescence signals from the neuronal population.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity (ΔF/F) to infer changes in neuronal firing rates and population dynamics.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison of the effects of different Betahistine concentrations.
Table 1: Effect of this compound on Neuronal Firing Rate (Whole-Cell Patch-Clamp)
| Betahistine Conc. | Baseline Firing Rate (Hz) | Firing Rate During Application (Hz) | Change in Firing Rate (%) |
| 1 µM | 5.2 ± 0.8 | 4.8 ± 0.7 | -7.7% |
| 10 µM | 5.5 ± 1.1 | 3.1 ± 0.9 | -43.6% |
| 100 µM | 5.3 ± 0.9 | 1.2 ± 0.5 | -77.4% |
Data are presented as mean ± SEM. Fictional data for illustrative purposes.
Table 2: Effect of this compound on Network Bursting (MEA)
| Betahistine Conc. | Mean Burst Rate (bursts/min) | Mean Spikes per Burst | Network Synchrony Index |
| Control | 12.3 ± 2.1 | 45.6 ± 8.3 | 0.78 ± 0.05 |
| 10 µM Betahistine | 8.1 ± 1.5 | 32.1 ± 6.7 | 0.61 ± 0.07 |
| 100 µM Betahistine | 3.5 ± 0.9 | 18.9 ± 4.2 | 0.45 ± 0.09 |
Data are presented as mean ± SEM. Fictional data for illustrative purposes.
Expected Outcomes and Troubleshooting
-
Dose-Dependent Inhibition: Based on existing literature, Betahistine is expected to have a dose-dependent inhibitory effect on the firing rate of neurons in the medial and lateral vestibular nuclei.[5]
-
Variability: The response of individual neurons may vary depending on the specific subtypes of histamine receptors they express.
-
Troubleshooting:
-
No Effect: Ensure the viability of the brain slices or cell culture. Verify the concentration and bioactivity of the Betahistine solution.
-
High Noise in Recordings: Check the grounding of the electrophysiology rig. Ensure a stable and high-resistance seal in patch-clamp experiments.
-
Phototoxicity in Imaging: Minimize laser power and exposure time during calcium imaging to prevent cell damage.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on neuronal firing. By employing these techniques, researchers can gain valuable insights into the cellular and network-level mechanisms underlying the therapeutic effects of this important drug, paving the way for further advancements in the treatment of vestibular and other neurological disorders.
References
- 1. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]
- 2. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betahistine dihydrochloride in the treatment of peripheral vestibular vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betahistine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of histamine and betahistine on rat medial vestibular nucleus neurones: possible mechanism of action of anti-histaminergic drugs in vertigo and motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. re-place.be [re-place.be]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Multielectrode Array | Axion Biosystems [axionbiosystems.com]
- 14. criver.com [criver.com]
- 15. criver.com [criver.com]
- 16. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: The Role of Betahistine Hydrochloride in Neuroplasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine (B147258) hydrochloride, a structural analogue of histamine (B1213489), is a widely utilized therapeutic agent for vestibular disorders such as Ménière's disease.[1] Its clinical efficacy is attributed to a multifaceted mechanism of action that extends beyond symptom alleviation to the promotion of central nervous system plasticity, particularly in the context of vestibular compensation.[1][2] These properties make betahistine a compelling pharmacological tool for investigating the intricate processes of neuronal adaptation and recovery. This document provides detailed application notes and experimental protocols for researchers employing betahistine hydrochloride in neuroplasticity studies.
Betahistine primarily functions as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.[3][4] The antagonism of the H3 autoreceptor, a presynaptic receptor, leads to an increased synthesis and release of histamine in the central nervous system.[1][4] This, in turn, modulates the release of other neurotransmitters crucial for cognitive processes and neuronal excitability, including acetylcholine (B1216132) and dopamine.[5][6] The agonistic activity at H1 receptors is thought to contribute to vasodilation and increased blood flow in the inner ear.[1][5]
Mechanism of Action in Neuroplasticity
Betahistine's influence on neuroplasticity is most prominently observed in the process of vestibular compensation, the brain's ability to adapt and restore function after peripheral vestibular damage.[1] By increasing histaminergic neurotransmission in key brain regions like the vestibular nuclei, betahistine is believed to facilitate the rebalancing of neuronal activity between the ipsilateral and contralateral vestibular nuclei, a critical step for functional recovery.[1][3] Studies in animal models have demonstrated that betahistine can augment the recovery of dynamic deficits following unilateral labyrinthectomy (UL), a common experimental model for inducing vestibular compensation.[4][7] This augmentation is associated with increased neuronal activity in the ipsilesional vestibular nucleus and vestibulocerebellum.[3][4]
Signaling Pathway of Betahistine's Action
Caption: Signaling pathway of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the effects of betahistine on neuroplasticity.
Table 1: Dose-Dependent Effects of Betahistine on Behavioral Recovery and Cerebral Glucose Metabolism after Unilateral Labyrinthectomy (UL) in Rats [4][7][8]
| Treatment Group | Dose and Route | Key Findings |
| i.v. low-dose betahistine | 1 mg/kg i.v. bid | No significant effect on postural scores. |
| i.v. high-dose betahistine | 10 mg/kg i.v. bid | Significantly reduced postural asymmetry on days 2-3 post-UL. Increased [¹⁸F]-FDG uptake in the ipsilesional vestibular nucleus and vestibulocerebellum. |
| p.o. betahistine/selegiline (B1681611) | 1 mg/kg betahistine p.o. bid + 1 mg/kg selegiline p.o. once daily | Showed a tendency to lower postural asymmetry on day 30 post-UL. Increased [¹⁸F]-FDG uptake in the thalamus. |
| s.c. betahistine | Continuous release of 4.8 mg/day via osmotic pump | Significantly reduced postural asymmetry on days 2-3 post-UL. Increased movement distance in the open field. |
| Sham treatment | Normal saline i.v. bid | Served as the control group for comparison. |
Table 2: Effects of Betahistine on Cognitive Function in a Lipopolysaccharide (LPS)-Induced Neurotoxicity Model in Rats [6][9]
| Treatment Group | Dose and Route | Effect on Transfer Latency (TL) in Elevated Plus-Maze (Day 1) | Effect on Brain Acetylcholine (ACh) Levels |
| Control | Saline | 45.67 ± 5.302 s | 765.1 ± 42.94 pg/mg protein |
| LPS | 1 mg/kg i.p. | 69.67 ± 6.642 s (34% increase vs. control) | 514.2 ± 29.24 pg/mg protein (32% decrease vs. control) |
| BHTE (5 mg/kg) + LPS | 5 mg/kg p.o. | 42.33 ± 4.341 s (39% reduction vs. LPS) | 797.1 ± 26.60 pg/mg protein (35% increase vs. LPS) |
| BHTE (10 mg/kg) + LPS | 10 mg/kg p.o. | 33.67 ± 2.629 s (51% reduction vs. LPS) | 865.7 ± 47.60 pg/mg protein (40% increase vs. LPS) |
Experimental Protocols
Animal Models and Drug Administration
1. Unilateral Labyrinthectomy (UL) in Rats to Model Vestibular Compensation [4][7]
-
Animal Selection: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Anesthesia is induced, and a unilateral labyrinthectomy is performed by transtympanic injection of bupivacaine (B1668057) and arsanilic acid.
-
Betahistine Administration: this compound is dissolved in saline. Administration can be intravenous (i.v.), subcutaneous (s.c.), or oral (p.o.). Doses can range from 1 mg/kg to 10 mg/kg, administered twice daily (bid) for a specified duration (e.g., days 1-3 post-UL).[4]
-
Co-administration with MAO-B inhibitor: To counteract the first-pass metabolism of orally administered betahistine, it can be co-administered with a monoamine oxidase B (MAO-B) inhibitor like selegiline.[4]
2. Lipopolysaccharide (LPS)-Induced Neurotoxicity in Rats to Model Neuroinflammation [6][9]
-
Animal Selection: Male Wistar rats are a suitable model.
-
Induction of Neurotoxicity: LPS is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1 mg/kg for consecutive days (e.g., 4 days).[9]
-
Betahistine Pre-treatment: Betahistine is administered orally (p.o.) at doses of 5 mg/kg or 10 mg/kg for a period (e.g., 30 days) prior to and during LPS administration.[9]
Behavioral Assays
1. Assessment of Vestibular Function Post-UL [4][7]
-
Postural Asymmetry: Scored based on the degree of body tilt and leaning.
-
Nystagmus: The presence and frequency of spontaneous eye movements are recorded.
-
Locomotor Activity (Open Field Test): Rats are placed in an open field arena, and their movement distance and patterns are tracked using an automated system.
2. Assessment of Cognitive Function [6][10]
-
Morris Water Maze (MWM): A classic test for spatial learning and memory. The apparatus consists of a circular pool filled with opaque water and a hidden platform. Animals are trained to find the platform using distal cues.
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory. Animals are familiarized with two identical objects and, after a retention interval, one object is replaced with a novel one. The time spent exploring the novel object is measured.
-
Y-Maze Test: This test evaluates spatial working memory based on the animal's tendency to explore novel arms of the maze.
Neuroimaging
1. [¹⁸F]-Fluorodeoxyglucose Positron Emission Tomography ([¹⁸F]-FDG-μPET) [3][4]
-
Purpose: To measure regional cerebral glucose metabolism as an indicator of neuronal activity.
-
Procedure: Animals are injected with [¹⁸F]-FDG, and after an uptake period, the brain is scanned using a microPET scanner.
-
Data Analysis: The uptake of [¹⁸F]-FDG in specific brain regions (e.g., vestibular nuclei, vestibulocerebellum, thalamus) is quantified and compared between treatment groups.
Experimental Workflow for a Vestibular Compensation Study
Caption: Experimental workflow for a vestibular compensation study.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the mechanisms of neuroplasticity, particularly in the context of vestibular compensation.[1] Its dual action on histamine H1 and H3 receptors provides a unique avenue to explore the role of the histaminergic system in neuronal adaptation and recovery.[3][4] The protocols and data presented in these application notes offer a foundation for researchers to design rigorous experiments aimed at further elucidating the processes of neuroplasticity and developing novel therapeutic strategies for neurological disorders. The therapeutic potential of betahistine may be enhanced by optimizing administration routes and dosages to achieve higher effective plasma levels.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Betahistine treatment in managing vertigo and improving vestibular compensation: clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats [frontiersin.org]
- 4. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Betahistine’s Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Betahistine Hydrochloride In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges with Betahistine hydrochloride in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?
A1: this compound is a highly water-soluble compound.[1][2] For in vitro studies, the choice of solvent depends on the experimental requirements, such as the desired stock concentration and compatibility with the cell culture medium. The most common solvents are sterile water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (B87167) (DMSO).[3][4][5] Betahistine dihydrochloride (B599025) is very soluble in water and freely soluble in alcohol.[6]
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| Water (H₂O) | ≥ 50 mg/mL | ≥ 239.10 mM | [4][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | ~23.91 mM | [3] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL to 38 mg/mL | ~9.56 mM to 181.71 mM | [3][4][5][7] |
| Ethanol | ~2.5 mg/mL | ~11.96 mM | [3] |
| Dimethylformamide (DMF) | ~2 mg/mL to 5 mg/mL | ~9.56 mM to 23.91 mM | [3][4][5] |
Note: The molecular weight of Betahistine dihydrochloride (C₈H₁₂N₂ · 2HCl) is approximately 209.1 g/mol .[3]
Q2: I've seen conflicting solubility values for this compound in DMSO. Why is that?
A2: The reported solubility in DMSO ranges from approximately 2 mg/mL to 38 mg/mL.[3][7] This discrepancy can be attributed to several factors:
-
Purity and Salt Form: Different suppliers may have slight variations in the purity and crystalline structure of the compound.
-
Hygroscopicity: Betahistine dihydrochloride is very hygroscopic, meaning it readily absorbs moisture from the air.[1][6] DMSO is also hygroscopic. Moisture absorbed by either the compound or the solvent can significantly reduce the final solubility.[4][5][7] It is critical to use fresh, anhydrous DMSO and to handle the solid compound in a low-humidity environment.
-
Dissolution Method: The temperature, agitation method (vortexing, sonication), and time allowed for dissolution can impact the final concentration achieved.
Q3: My this compound is not dissolving completely. What troubleshooting steps can I take?
A3: If you are encountering solubility issues, consider the following workflow. For difficult-to-dissolve solutions, gentle warming and sonication can aid the process.[5][8]
Q4: I've prepared a stock solution in an organic solvent. How should I prepare my working solution for cell culture?
A4: When using a stock solution prepared in an organic solvent like DMSO, it is crucial to perform serial dilutions into an aqueous buffer or your final cell culture medium.[3] Ensure that the final concentration of the organic solvent in your experiment is insignificant, as even low concentrations can have physiological effects on cells.[3] A common practice is to keep the final DMSO concentration well below 0.5% (v/v). Always add the stock solution to the aqueous medium slowly while vortexing to prevent the drug from precipitating out of solution.
Q5: Are there any stability concerns with this compound solutions?
A5: Aqueous solutions of this compound are not recommended for long-term storage; they should ideally be prepared fresh.[3] One supplier suggests not storing aqueous solutions for more than one day.[3] For stock solutions in anhydrous DMSO, storage at -20°C or -80°C is recommended for longer-term stability, but always consult the manufacturer's data sheet.[4][9] One study noted that their 24 mg/mL stock solution was kept at -20°C.[9]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Work in a low-humidity environment to minimize moisture absorption by the hygroscopic this compound powder and DMSO.[1]
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid.
-
Dissolution: Add fresh, anhydrous DMSO to the solid to achieve the target concentration (e.g., 33 mg/mL).[4][5]
-
Mixing: Vortex the solution vigorously. If needed, use an ultrasonic bath to facilitate complete dissolution.[4][5]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile cryovials and store at -20°C for short-term or -80°C for long-term use.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Stock Solution in PBS
-
Weighing: Accurately weigh the this compound crystalline solid.
-
Dissolution: Directly dissolve the solid in sterile PBS (pH 7.2) to the desired concentration (e.g., 5 mg/mL).[3]
-
Mixing: Vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter.
-
Usage: Use the aqueous solution immediately. Storage for more than one day is not recommended.[3]
Mechanism of Action: Signaling Pathway
This compound exerts its effects primarily through a dual mechanism involving histamine (B1213489) receptors. It acts as a weak agonist at the H1 receptor and, more importantly, as a potent antagonist at the H3 autoreceptor.[10][11][12] The antagonism of the presynaptic H3 receptor blocks the normal feedback inhibition of histamine synthesis and release, leading to increased levels of this neurotransmitter in the synaptic cleft.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. selleckchem.com [selleckchem.com]
- 8. ijcpa.in [ijcpa.in]
- 9. In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. pharmacyfreak.com [pharmacyfreak.com]
Technical Support Center: Optimizing Betahistine Hydrochloride Dosage for Long-Term In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Betahistine (B147258) hydrochloride dosage for long-term in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide evidence-based recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Betahistine hydrochloride?
This compound is a structural analog of histamine (B1213489).[1] Its therapeutic effects are primarily attributed to its dual action on the histaminergic system. It functions as a weak agonist of the histamine H1 receptor and a potent antagonist of the histamine H3 receptor.[1][2][3] The antagonism of the H3 receptor, a presynaptic autoreceptor, inhibits the negative feedback on histamine synthesis and release, leading to increased histamine levels in the brainstem.[2][4] This modulation of the histaminergic system is thought to enhance blood flow in the inner ear and facilitate central vestibular compensation.[1][4]
Q2: How should I determine the starting dose for my long-term animal study?
Determining an appropriate starting dose requires a careful review of existing literature and may necessitate a pilot study. The effective dose of Betahistine can vary significantly based on the animal model, administration route, and the desired therapeutic effect.
-
Literature Review: Begin by consulting published studies that use animal models similar to your own (e.g., rats, mice, guinea pigs, cats) to identify a range of effective doses.
-
Consider Bioavailability: Oral administration of Betahistine is subject to a substantial first-pass metabolism, primarily by monoamine oxidase (MAO) enzymes, which significantly reduces its plasma concentration.[4][5][6] Parenteral routes, such as intravenous (i.v.) or subcutaneous (s.c.) injection, bypass this effect and result in higher bioavailability.[4][5]
-
Pilot Dose-Response Study: It is highly recommended to conduct a short-term, pilot dose-response study with a small cohort of animals. This will help establish the optimal dose that elicits the desired physiological or behavioral effects in your specific experimental model without causing adverse events.
Q3: What are the common routes of administration for Betahistine in animal studies, and which one should I choose?
The choice of administration route depends on the experimental goals, the required duration of the study, and the desired pharmacokinetic profile.
-
Oral (p.o.): This is a common and convenient route. However, due to the high first-pass metabolism, higher doses may be required to achieve therapeutic plasma levels of Betahistine.[4][5] To overcome this, co-administration with an MAO inhibitor like selegiline (B1681611) can be considered to increase bioavailability.[5][6]
-
Intravenous (i.v.): IV administration provides 100% bioavailability and allows for precise control over plasma concentrations.[1] This route is ideal for acute studies or when a direct and immediate effect is desired.[4]
-
Subcutaneous (s.c.): Subcutaneous injection, particularly through the use of osmotic pumps, can provide a continuous and stable release of Betahistine.[4][5] This method is highly advantageous for long-term studies as it avoids the peaks and troughs in plasma concentration associated with repeated dosing.[4]
Troubleshooting Guide
Issue: Lack of Efficacy at Standard Oral Doses
Possible Cause: Insufficient plasma concentration due to extensive first-pass metabolism.[4][5]
Solutions:
-
Increase the Dose: Gradually increase the oral dose while carefully monitoring for any adverse effects.
-
Change Administration Route: Switch to a parenteral route like subcutaneous or intravenous administration to bypass first-pass metabolism.[4][5]
-
Co-administration with an MAO Inhibitor: Consider co-administering Betahistine with a monoamine oxidase inhibitor, such as selegiline, which has been shown to significantly increase the plasma levels of Betahistine.[5][6]
Issue: Adverse Events Observed in Animals
Possible Cause: The administered dose is too high.
Solutions:
-
Monitor for Specific Side Effects: In preclinical studies, high doses of Betahistine have been associated with gastrointestinal issues like vomiting and abdominal pain, as well as neurological effects such as sedation and ataxia, particularly with intravenous administration at high concentrations.[7][8][9]
-
Reduce the Dose: If adverse effects are observed, reduce the dosage to a level that is well-tolerated by the animals.
-
Fractionate the Daily Dose: Administering the total daily dose in two or three smaller, divided doses can help maintain more stable plasma levels and may reduce the incidence of side effects.[10][11]
Data Presentation
Table 1: Summary of this compound Dosages Used in Long-Term Animal Studies
| Animal Model | Route of Administration | Dosage Range | Duration of Study | Key Findings | Reference(s) |
| Rat | Oral (p.o.) | Up to 500 mg/kg/day | 18 months | No significant abnormalities noted. | [8][12] |
| Dog | Oral (p.o.) | Up to 25 mg/kg/day | 6 months | No significant abnormalities noted. | [8][12] |
| Cat | Oral (p.o.) | 2 mg/kg to 50 mg/kg daily | Up to 3 months | Effects on histamine turnover were dose- and time-dependent. | [4][13] |
| Rat | Subcutaneous (s.c.) | 4.8 mg/day (continuous) | 3 days | Significantly reduced postural asymmetry. | [4] |
| Rat | Oral (p.o.) with Selegiline | 1 mg/kg Betahistine + 1 mg/kg Selegiline (bid) | 3 days | Increased Betahistine plasma levels. | [5] |
Table 2: Pharmacokinetic Parameters of Betahistine's Metabolite (2-PAA) in Humans
| Parameter | Value | Description | Reference(s) |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | The time at which the maximum plasma concentration of 2-PAA is reached after oral administration. | [2][9][12][14] |
| t½ (Half-life) | ~3.5 hours | The time it takes for the plasma concentration of 2-PAA to reduce by half. | [2][9][12][14] |
| Plasma Protein Binding | < 5% | A very low percentage of Betahistine is bound to proteins in the blood. | [12][14] |
| Excretion | ~85% in urine within 56 hours | The majority of the drug is excreted as its metabolite, 2-PAA, in the urine. | [2][9][14] |
Experimental Protocols
Protocol: Pharmacokinetic Analysis of Betahistine
This protocol outlines the key steps for assessing the pharmacokinetic profile of Betahistine in an animal model.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[1] Animals should be housed in a controlled environment and allowed to acclimatize.[1] A fasting period of 12-16 hours is recommended before oral administration.[1]
-
Drug Administration: Administer this compound via the chosen route (e.g., oral gavage, intravenous injection, or subcutaneous implantation of an osmotic pump).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Due to the rapid and extensive metabolism of Betahistine, its plasma levels are often too low to detect.[2][3][15] Therefore, pharmacokinetic analyses are typically based on the quantification of its primary, inactive metabolite, 2-pyridylacetic acid (2-PAA), in plasma and urine using a validated analytical method such as LC-MS/MS.[9][12][14][15]
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life), using non-compartmental analysis.[15]
Visualizations
Caption: Dual mechanism of action of Betahistine on H3 and H1 receptors.
Caption: Workflow for optimizing Betahistine dosage in long-term experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Betahistine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of betahistine bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. medicines.org.uk [medicines.org.uk]
- 11. mims.com [mims.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Dose- and duration-dependent effects of betahistine dihydrochloride treatment on histamine turnover in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. researchgate.net [researchgate.net]
Troubleshooting high variability in Betahistine hydrochloride experimental results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering high variability in experiments involving Betahistine (B147258) hydrochloride.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you pinpoint and resolve sources of variability in your experiments.
Issue 1: Inconsistent Analytical Results (HPLC/LC-MS)
Question: My lab is experiencing significant run-to-run variability in the quantification of Betahistine. What are the common causes and solutions?
Answer: High variability in bioanalytical results for Betahistine is a common challenge, often stemming from its physicochemical properties and rapid metabolism. Key areas to investigate include sample preparation, chromatography, and the inherent stability of the molecule.
Troubleshooting Steps:
-
Review Sample Handling and Stability:
-
Hygroscopicity: Betahistine dihydrochloride (B599025) is very hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] This can alter the weight of your reference standards and lead to inaccurate concentrations.
-
Solution: Always handle the pure substance in a low-humidity environment (e.g., a glovebox). Store it in tightly sealed containers with a desiccant.
-
-
Analyte Stability: Betahistine is susceptible to degradation under specific conditions, such as exposure to UV light and oxygen-rich environments.[4][5]
-
Solution: Protect samples and standards from light. Consider using amber vials. If performing stability studies, include conditions like acid/base hydrolysis, oxidation, and photostability to identify potential degradants.[4]
-
-
Metabolism: Betahistine is rapidly metabolized into 2-pyridylacetic acid (2-PAA).[6] Plasma concentrations of the parent drug are often very low or undetectable.[6][7]
-
-
Optimize Analytical Method:
-
Method Validation: A fully validated method is crucial. According to ICH guidelines, this includes assessing specificity, linearity, precision, accuracy, and robustness.[9][10]
-
Internal Standard: Use a stable, deuterated internal standard, such as Betahistine-d4, to account for variability during sample extraction and injection.[11]
-
Detection Sensitivity: If you are measuring the parent drug, its low plasma levels may be below the limit of detection for standard UV-HPLC.
-
Solution 1 (LC-MS/MS): This is the preferred method for quantifying Betahistine or 2-PAA in plasma due to its high sensitivity and specificity.[11]
-
Solution 2 (Derivatization): For HPLC with fluorescence detection, derivatizing Betahistine with an agent like dansyl chloride can significantly increase the response factor (up to 32 times more than UV) and improve sensitivity.[4]
-
-
Issue 2: High Variability in Pharmacokinetic (PK) Studies
Question: We are observing large inter-subject variability in Cmax and AUC values in our clinical or preclinical studies. Why is this happening?
Answer: Significant pharmacokinetic variability is a known characteristic of Betahistine. Studies have shown notable differences in Cmax and AUC of its metabolite, 2-PAA, among different national populations.[6]
Potential Sources of Variability:
-
Genetic and Environmental Factors: Differences in the activity of metabolizing enzymes, such as monoamine oxidase (MAO), can lead to variability in how quickly Betahistine is converted to 2-PAA.[6][12]
-
First-Pass Metabolism: Approximately 99% of orally ingested Betahistine is metabolized in the gastrointestinal tract and liver before it reaches systemic circulation.[12] Small differences in this first-pass effect can lead to large differences in bioavailability.
-
Food Effect: While food does not significantly impact the total absorption (AUC) of Betahistine, it can slow the rate of absorption, leading to a lower Cmax.[6][7]
-
Solution: Standardize food intake in your study protocols. Fasted conditions are often used in bioequivalence studies to create the most sensitive conditions for detecting differences between formulations.[3]
-
-
Formulation: The type of Betahistine salt (e.g., dihydrochloride vs. mesilate) and the formulation (e.g., immediate-release vs. sustained-release) can influence its pharmacokinetic profile.[6]
Issue 3: Inconsistent Dissolution Profiles and Formulation Stability
Question: Our sustained-release tablet formulation shows initial dose dumping, or the physical properties of the tablets change during stability studies. What could be the cause?
Answer: These issues are directly linked to Betahistine's challenging physicochemical properties, particularly its high water solubility and hygroscopicity.[1]
Troubleshooting Formulation Issues:
-
Problem: Initial "Dose Dumping"
-
Cause: Betahistine's high water solubility causes it to dissolve very quickly in gastrointestinal fluids, leading to a rapid release of a large portion of the drug from a sustained-release matrix.[1]
-
Solutions:
-
Increase Polymer Viscosity: Use a higher viscosity grade of a hydrophilic polymer like HPMC to create a stronger gel barrier.[1]
-
Incorporate Hydrophobic Polymers: Add a water-insoluble polymer, such as Ethylcellulose, to the matrix to create a more complex path for water penetration and drug diffusion.[1]
-
-
-
Problem: Changing Tablet Properties (Hardness, Friability) on Storage
Data and Protocols
Table 1: Physicochemical Properties of Betahistine Dihydrochloride
| Property | Value / Description | Citation |
| Chemical Formula | C8H12N2·2HCl | [11] |
| Molecular Weight | 209.12 g/mol (as dihydrochloride) | - |
| Appearance | White to yellowish, crystalline powder | [3] |
| Solubility | Very soluble in water, soluble in ethanol | [2][3] |
| Hygroscopicity | Very hygroscopic | [1][2][3] |
| Plasma Protein Binding | Less than 5% | |
| Biological Half-life | Approximately 3-4 hours | [1][10] |
Table 2: Example Pharmacokinetic Parameters of 2-PAA (Betahistine Metabolite) After a Single 24 mg Dose
| Population | Cmax (ng/mL) | AUC0–∞ (ng·h/mL) | Tmax (h) | t½ (h) | Citation |
| Thai | - | 1538 | ~1 | ~3 | [6] |
| Chinese | - | 1196 | ~1 | ~5 | [6] |
| Mexican | - | 6850 | ~1 | ~3 | [6] |
| Arabic | 671 | 3534 | ~1 | ~3 | [6] |
| Note: This table illustrates the high inter-population variability. Values are approximate means. |
Experimental Protocols
Protocol: Quantification of Betahistine in Human Plasma by LC-MS/MS
This protocol is a generalized example based on published methods and should be fully validated in your laboratory.[11]
-
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Betahistine in human plasma.
-
Materials:
-
Betahistine reference standard
-
Betahistine-d4 (Internal Standard, IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
-
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.[11]
-
-
Procedure:
-
Standard Preparation: Prepare stock solutions of Betahistine and Betahistine-d4 in a suitable solvent. Create a series of calibration curve standards and quality control (QC) samples by spiking blank human plasma.
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC, add the internal standard solution.
-
Add a suitable organic extraction solvent.
-
Vortex to mix, then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
-
Validation: Validate the method for linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, and stability according to regulatory guidelines. A typical linear range might be 10-500 pg/mL.[11]
Visualizations: Pathways and Workflows
Betahistine's Dual Mechanism of Action
Caption: Betahistine acts as an H3 receptor antagonist and an H1 receptor agonist.[13][14]
Troubleshooting Workflow for Variable Analytical Results
Caption: A logical decision tree for diagnosing sources of analytical variability.
Betahistine Metabolism and Bioanalysis Pathway
Caption: The experimental pathway from oral dosing to pharmacokinetic data analysis.
Frequently Asked Questions (FAQs)
Q1: Why is Betahistine considered a challenging molecule to work with? A1: Betahistine presents several challenges due to its intrinsic properties: it is very hygroscopic, making it prone to absorbing moisture which affects weighing and stability[1][2]; it is highly soluble in water, which complicates the development of sustained-release formulations[1]; and it is unstable under certain conditions like UV light exposure.[4]
Q2: Why are pharmacokinetic results based on the metabolite 2-PAA instead of Betahistine itself? A2: After oral administration, Betahistine is rapidly and almost completely metabolized to 2-pyridylacetic acid (2-PAA) during its first pass through the gut and liver. This results in plasma concentrations of the parent drug that are extremely low, often below the limit of detection of many analytical methods.[6][7] Therefore, the pharmacokinetics of Betahistine are reliably assessed by measuring the concentration of the much more abundant 2-PAA in plasma or urine.[6]
Q3: Can I use an HPLC-UV method to measure Betahistine in plasma? A3: While HPLC-UV methods are well-established for analyzing Betahistine in pharmaceutical dosage forms (tablets), they generally lack the sensitivity required to measure the very low concentrations of the parent drug found in plasma after oral dosing.[9][10][15] For pharmacokinetic studies, LC-MS/MS is the standard method due to its superior sensitivity and specificity.[11] If LC-MS/MS is unavailable, HPLC with fluorescence detection after derivatization is a more sensitive alternative to HPLC-UV.[4]
Q4: What is the primary mechanism behind Betahistine's therapeutic effect in conditions like Meniere's disease? A4: The mechanism is believed to be multifactorial. Betahistine acts as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.[13][14] By blocking H3 autoreceptors, it increases the synthesis and release of histamine in the brain. Its agonist activity on H1 receptors, particularly in the inner ear, is thought to cause local vasodilation, which improves microcirculation and reduces endolymphatic pressure, alleviating symptoms of vertigo.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. white-medicine.com [white-medicine.com]
- 8. researchgate.net [researchgate.net]
- 9. idealpublication.in [idealpublication.in]
- 10. ijcpa.in [ijcpa.in]
- 11. journalcmpr.com [journalcmpr.com]
- 12. Examination of betahistine bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An In-depth Analysis of Betahistine Hydrochloride's R&D Progress [synapse.patsnap.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. journalofpharmasearch.yolasite.com [journalofpharmasearch.yolasite.com]
- 16. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Betahistine Hydrochloride Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Betahistine (B147258) hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Betahistine hydrochloride in solution?
A1: this compound in solution is primarily susceptible to degradation from three main factors:
-
Exposure to UV Light: The molecule is labile to ultraviolet radiation, which can induce photodegradation.[1][2]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of degradation products.[1][2]
-
Alkaline pH: this compound is more stable in acidic to neutral conditions and can undergo hydrolysis at a higher pH.
Q2: What are the known degradation products of this compound in solution?
A2: While a complete degradation pathway in solution is not fully elucidated in publicly available literature, forced degradation studies have identified several impurities. One known impurity is 2-(2-hydroxyethyl)pyridine (B196109) (HEP).[3] Another study identified a new impurity, termed impurity C1, through mass spectrometry and NMR analysis after forced degradation.[4] It is crucial to perform stability studies under your specific experimental conditions to identify and quantify any degradation products that may form.
Q3: What is the recommended pH range for maintaining the stability of a this compound solution?
A3: To minimize degradation, it is advisable to maintain the pH of your this compound solution in the acidic to neutral range. While specific long-term stability data at various pH levels is limited, one study on a controlled-release formulation used a phosphate (B84403) buffer at pH 6.8 for dissolution testing, suggesting reasonable short-term stability at this pH.[5][6] Another study used a mobile phase with a pH of 7.5 for HPLC analysis.[7] However, significant degradation has been observed under alkaline conditions (e.g., 2 M NaOH).[4] Therefore, a pH below 7 is recommended.
Q4: How should I store my this compound solutions to prevent degradation?
A4: To ensure the stability of your this compound solutions, the following storage conditions are recommended:
-
Protect from Light: Store solutions in amber or opaque containers to prevent photodegradation.[1][2]
-
Refrigerate: Lower temperatures generally slow down chemical degradation.
-
Inert Atmosphere: For long-term storage or if the solution will be exposed to air for extended periods, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.[1][2]
Troubleshooting Guides
Problem: I am observing a loss of potency in my this compound stock solution over time.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Verify that the solution is stored in a light-protected container (e.g., amber vial). 2. If the solution is handled outside of a light-protected container, minimize its exposure to ambient and UV light. |
| Oxidation | 1. Ensure the container is sealed tightly to minimize contact with atmospheric oxygen. 2. For sensitive applications, consider preparing fresh solutions before use or purging the stock solution container with an inert gas. |
| Incorrect pH | 1. Measure the pH of your solution. 2. If the pH is alkaline, adjust it to a slightly acidic or neutral pH (e.g., pH 4-6) using a suitable buffer. |
| High Storage Temperature | 1. Confirm that the solution is stored at the recommended refrigerated temperature. 2. Avoid repeated freeze-thaw cycles if the solution is frozen for long-term storage. |
Problem: I am detecting unknown peaks in my HPLC analysis of a this compound sample.
| Possible Cause | Troubleshooting Steps |
| Degradation of the sample | 1. Review the sample handling and storage procedures to ensure they align with the stability recommendations (protection from light, appropriate pH, and temperature). 2. Prepare a fresh sample from a new batch of this compound solid and re-analyze to confirm if the unknown peaks are still present. |
| Contamination of the solvent or mobile phase | 1. Analyze a blank injection of your solvent and mobile phase to check for any contaminating peaks. 2. Prepare fresh mobile phase and re-run the analysis. |
| Interaction with excipients or other components in the solution | 1. If your solution contains other components, prepare a solution of this compound in a simple, inert solvent (e.g., water or a simple buffer) to see if the unknown peaks are still present. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Conditions | Observed Degradation | Reference |
| Alkaline Hydrolysis | 2 M NaOH, 10 days, room temperature | ~15% decay | [4] |
| Oxidative Degradation | 20% Hydrogen Peroxide, 30 minutes | ~15% decrease | [8] |
| Photodegradation | Exposure to UV light | Labile | [1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its potential degradation products.
1. Instrumentation and Materials:
- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- This compound reference standard
- Acetonitrile (HPLC grade)
- Methanol (B129727) (HPLC grade)
- Sodium Dihydrogen Orthophosphate monohydrate
- Sodium Dodecyl Sulphate
- Triethanolamine
- Water (HPLC grade)
2. Chromatographic Conditions:
- Mobile Phase: Prepare a buffer by dissolving 4.6 g of Sodium Dihydrogen Orthophosphate monohydrate and 2.7 g of Sodium Dodecyl Sulphate in 1000 mL of water. The mobile phase is a mixture of this buffer and Acetonitrile in a 60:40 (v/v) ratio. Adjust the pH to 7.5 with triethanolamine.[7]
- Flow Rate: 1.5 mL/min[7]
- Column Temperature: 25°C[7]
- Detection Wavelength: 260 nm[7]
- Injection Volume: 20 µL
3. Preparation of Standard Solution:
- Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.
- Add about 10 mL of methanol and sonicate for 15 minutes to dissolve.[7]
- Make up the volume to 50 mL with methanol.
- Dilute 5 mL of this solution to 100 mL with the mobile phase to obtain a final concentration of 25 ppm.[7]
4. Sample Preparation:
- Prepare your this compound solution in the desired solvent/buffer.
- Dilute an aliquot of the sample solution with the mobile phase to a concentration within the linear range of the assay (e.g., 10-50 ppm).
5. Analysis:
- Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, tailing factor).
- Inject the sample solutions.
- Quantify the amount of this compound in the sample by comparing its peak area to that of the standard solution.
- Monitor for the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Workflow for a typical stability study of a Betahistine HCl solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. WO2012131722A1 - Controlled release composition of betahistine - Google Patents [patents.google.com]
- 6. ijcpa.in [ijcpa.in]
- 7. ijcpa.in [ijcpa.in]
- 8. scite.ai [scite.ai]
Addressing hygroscopic challenges of Betahistine dihydrochloride in formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges associated with the hygroscopicity of Betahistine dihydrochloride (B599025) in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the hygroscopicity of Betahistine dihydrochloride during formulation?
A1: The primary challenges stem from Betahistine dihydrochloride's tendency to absorb moisture from the atmosphere. This can lead to:
-
Physical Instability: Moisture uptake can cause changes in powder flow, caking, and clumping, which complicates manufacturing processes like blending and tablet compression.[1][2][3] It can also alter the physical properties of the final dosage form, such as tablet hardness, thickness, and friability, during storage.[1][4][5][6]
-
Chemical Instability: The presence of moisture can accelerate the chemical degradation of Betahistine dihydrochloride, leading to a loss of potency and the formation of impurities.[1][7][8]
-
Manufacturing Difficulties: Poor powder flow and stickiness can lead to issues such as inconsistent die filling, tablet weight variation, and adherence to tablet punches and dies during compression.[1][2]
-
Altered Drug Release: For modified-release formulations, moisture penetration can affect the integrity of the release-controlling matrix, potentially leading to dose dumping or an unpredictable release profile.[1]
Q2: What are the key formulation strategies to mitigate the hygroscopicity of Betahistine dihydrochloride?
A2: Several strategies can be employed to manage the hygroscopic nature of Betahistine dihydrochloride:
-
Excipient Selection: Incorporate excipients that can protect the active pharmaceutical ingredient (API) from moisture. This includes using moisture adsorbents (e.g., colloidal silicon dioxide), non-hygroscopic fillers (e.g., microcrystalline cellulose (B213188), anhydrous lactose), and specialized co-processed excipients.[1][2][4][9][10][11]
-
Manufacturing Process Control:
-
Environmental Control: Conduct manufacturing, especially powder handling and compression, in a controlled environment with low relative humidity (RH).[1][3][12][13]
-
Choice of Manufacturing Method: Direct compression or dry granulation (slugging or roller compaction) are often preferred over wet granulation to avoid the introduction of moisture.[5][9][14] If wet granulation is necessary, non-aqueous granulation solvents can be used.
-
-
Dosage Form Design:
-
Film Coating: Applying a moisture-barrier film coat to the final tablets can provide excellent protection from ambient humidity.[2][7][9][10][11][13]
-
Encapsulation: Enclosing the API within a protective shell, for instance, through spray drying or coacervation, can also be an effective strategy.[2][10]
-
-
Packaging: Utilize moisture-proof primary packaging, such as aluminum-aluminum (Alu-Alu) blisters or bottles with desiccants, to protect the product during its shelf life.[9][13]
Q3: Which excipients should be avoided when formulating with Betahistine dihydrochloride?
A3: It is advisable to avoid excipients with high moisture content or those that are themselves hygroscopic. Examples include:
-
Starch, which can have a high moisture content (e.g., corn starch can contain up to 13-18% moisture).[9]
-
Certain grades of lactose (B1674315) (e.g., spray-dried lactose contains hydrated water). Anhydrous lactose is a better alternative.[9]
-
Some superdisintegrants like sodium starch glycolate (B3277807) may have a higher water content compared to others like croscarmellose or crospovidone.[9]
Troubleshooting Guide
Problem 1: My Betahistine dihydrochloride powder blend shows poor flowability and is causing weight variation during tableting.
-
Question: What are the likely causes and how can I resolve this?
-
Answer: Poor flowability is a common issue with hygroscopic powders like Betahistine dihydrochloride due to moisture absorption leading to particle agglomeration.
-
Immediate Steps:
-
Formulation/Process Optimization:
-
Particle Size Engineering: Granulate the powder to create larger, more uniform, and free-flowing particles. Dry granulation (roller compaction or slugging) is recommended to avoid adding moisture.[9]
-
Excipient Choice: Evaluate your fillers. Replace any hygroscopic fillers with non-hygroscopic alternatives like microcrystalline cellulose (MCC) or anhydrous lactose.[9]
-
-
Problem 2: The hardness of my Betahistine dihydrochloride tablets decreases significantly during accelerated stability studies (e.g., 40°C/75% RH).
-
Question: What is causing this change in tablet hardness and how can I prevent it?
-
Answer: A decrease in hardness upon storage in high-humidity conditions is a classic sign of moisture uptake by the hygroscopic API and/or excipients.[1][4][5][6] The absorbed water can act as a plasticizer, weakening the intermolecular bonds formed during tablet compression.
-
Formulation and Process Solutions:
-
Moisture Scavengers: Incorporate an excipient that preferentially absorbs moisture, such as colloidal anhydrous silica.[1]
-
Optimize Granulation and Drying: If using a granulation process, ensure that the granules are dried to a low and consistent moisture content before compression.[1]
-
Hydrophobic Lubricants: Use a sufficient amount of a hydrophobic lubricant like magnesium stearate, which can also offer some moisture-repellent properties at the particle surfaces.
-
-
Protective Barriers:
-
Film Coating: Apply a moisture-barrier film coating to the tablets. Formulations based on polyvinyl alcohol (PVA) or methacrylic acid copolymers can be very effective.[9]
-
Packaging: Ensure the use of protective packaging, such as Alu-Alu blisters or tightly sealed bottles containing a desiccant.[9][13]
-
-
Data Presentation
Table 1: Comparison of Formulation Strategies on Moisture Uptake and Stability of Betahistine Dihydrochloride Tablets
| Formulation Strategy | Key Excipients | Manufacturing Process | Moisture Content after 3 months at 40°C/75% RH (%) | Hardness Change after 3 months at 40°C/75% RH (%) |
| A: Direct Compression (Uncoated) | Lactose Monohydrate, Starch | Direct Compression | 5.8 | -35% |
| B: Direct Compression with Adsorbent (Uncoated) | Anhydrous Lactose, Colloidal Silicon Dioxide | Direct Compression | 3.2 | -15% |
| C: Dry Granulation (Uncoated) | Microcrystalline Cellulose, Mannitol | Roller Compaction | 2.5 | -10% |
| D: Dry Granulation (Coated) | Microcrystalline Cellulose, Mannitol | Roller Compaction, Film Coated (PVA-based) | 1.1 | -2% |
Note: Data are representative and for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Objective: To quantify the moisture sorption and desorption characteristics of Betahistine dihydrochloride or a formulated blend.
Apparatus: Dynamic Vapor Sorption (DVS) Analyzer.
Methodology:
-
Place 10-20 mg of the sample into the DVS sample pan.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved (e.g., dm/dt < 0.002% per minute).
-
Initiate the sorption-desorption program:
-
Sorption Phase: Increase the relative humidity (RH) in stepwise increments (e.g., 10% steps) from 0% to 90% RH. At each step, allow the sample weight to equilibrate before proceeding to the next RH level.
-
Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
-
Data Analysis: Plot the change in mass (%) as a function of RH to generate a moisture sorption-desorption isotherm. This plot will reveal the extent of moisture uptake at different humidity levels and any hysteresis.[15]
Protocol 2: Karl Fischer Titration for Moisture Content Determination
Objective: To accurately measure the water content in a powder sample of Betahistine dihydrochloride or a formulation blend.
Apparatus: Volumetric or Coulometric Karl Fischer Titrator.
Methodology (Volumetric Method):
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, dry endpoint.
-
Accurately weigh and add a specific amount of the sample to the titration vessel.
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the percentage of water in the sample based on the volume of titrant used.
Visualizations
Caption: Decision pathway for formulating with hygroscopic Betahistine dihydrochloride.
Caption: Troubleshooting workflow for stability issues in Betahistine tablets.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. latamjpharm.org [latamjpharm.org]
- 7. colorcon.com [colorcon.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. roquette.com [roquette.com]
- 13. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemclinix.com [alfa-chemclinix.com]
Technical Support Center: Improving the Oral Bioavailability of Betahistine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Betahistine (B147258) hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of Betahistine hydrochloride?
The primary reason for Betahistine's low oral bioavailability, estimated to be around 1%, is extensive and rapid first-pass metabolism.[1][2] After oral administration, the drug is almost completely metabolized by monoamine oxidase (MAO) enzymes in the gastrointestinal tract and liver.[3][4][5] This metabolic process converts Betahistine into its major, but inactive, metabolite, 2-pyridylacetic acid (2-PAA).[3][6] Consequently, plasma levels of the active parent drug are often very low or undetectable.[3][7][8]
Q2: Why are pharmacokinetic (PK) studies for Betahistine often based on its metabolite, 2-pyridylacetic acid (2-PAA)?
Due to the extensive first-pass metabolism, plasma concentrations of the parent Betahistine molecule are extremely low, often below the limit of detection (e.g., <100 pg/mL).[3][8] In contrast, the inactive metabolite 2-PAA reaches significantly higher concentrations and is readily measurable.[2] Therefore, 2-PAA is frequently used as a surrogate marker to assess the pharmacokinetics of Betahistine, as its presence confirms the absorption of the parent drug.[7][9]
Q3: What are the most promising strategies currently being researched to enhance Betahistine's bioavailability?
The main strategies focus on either bypassing or mitigating the effects of first-pass metabolism. Key approaches include:
-
Alternative Routes of Administration: Formulations for transbuccal (through the cheek lining) and intranasal (through the nose) delivery are being developed to allow the drug to enter systemic circulation directly, avoiding the gastrointestinal tract and liver.[10][11][12]
-
Inhibition of Metabolism: Co-administration of Betahistine with a monoamine oxidase (MAO) inhibitor, such as selegiline, has been shown to dramatically increase the bioavailability of the parent drug.[4][13]
-
Advanced Oral Formulations: The development of sustained-release systems, such as gastro-retentive floating tablets or microspheres, aims to control the drug's release rate and improve its absorption profile.[14][15][16]
Q4: Is this compound a stable compound to work with in formulations?
Betahistine dihydrochloride (B599025) is a very hygroscopic substance, meaning it readily absorbs moisture from the air.[17][18] This can pose significant challenges during manufacturing and storage, potentially leading to physical changes in the formulation, such as increased tablet weight, altered hardness, and reduced shelf-life.[17][19]
Section 2: Troubleshooting Guides
Guide 1: Developing Sustained-Release (SR) Oral Formulations
Issue: My SR tablet formulation shows a high initial burst release, or "dose dumping."
-
Potential Cause: this compound is highly soluble in water.[18][20] This high solubility can cause the drug to dissolve and diffuse out of the matrix too quickly, overwhelming the release-controlling mechanism of the polymer.[19]
-
Troubleshooting Steps:
-
Increase Polymer Viscosity/Concentration: A higher concentration or a higher viscosity grade of a hydrophilic polymer (e.g., switching from HPMC K15M to HPMC K100M) will form a stronger, more viscous gel layer upon hydration. This creates a more robust barrier to slow the initial drug diffusion.[19]
-
Incorporate a Hydrophobic Polymer: Adding a water-insoluble polymer, such as ethylcellulose, into the matrix can create a more tortuous and less porous structure. This forces water to penetrate more slowly and provides a longer diffusion path for the dissolved drug.[19]
-
Utilize an Ion-Exchange Resin: Complexing Betahistine with a strong cation-exchange resin (e.g., Tulsion T344) can effectively reduce its free concentration. The drug is then released from the resin at a rate governed by ion exchange in the gastrointestinal tract, providing a more controlled release profile.[21]
-
Issue: My Betahistine tablets are physically unstable during accelerated stability studies (e.g., sticking, softening, changing color).
-
Potential Cause: This is very likely due to the hygroscopic nature of Betahistine dihydrochloride.[17][19] Moisture uptake during storage is causing the physical properties of the formulation to change.
-
Troubleshooting Steps:
-
Control Manufacturing Environment: Ensure that all manufacturing steps, particularly blending, granulation, and compression, are performed in a low-humidity environment.
-
Incorporate Moisture Adsorbents: Add excipients with a high capacity for moisture adsorption, such as colloidal silicon dioxide (Aerosil®), into the formulation.
-
Use Co-processed Excipients: Consider using commercially available co-processed excipients designed for direct compression of sensitive drugs. For instance, one study found that using Quick Tab™ resulted in a stable formulation, whereas other formulations failed stability testing.[17]
-
Optimize Packaging: Use packaging with high moisture barrier properties, such as aluminum-aluminum (Alu-Alu) blisters or bottles containing desiccants.
-
Guide 2: Developing Alternative (Transbuccal/Intranasal) Formulations
Issue: I am observing poor drug permeation across the buccal or nasal mucosa in my ex vivo experiments.
-
Potential Cause: The epithelial barrier of the buccal or nasal mucosa may be limiting the passive diffusion of the hydrophilic Betahistine molecule.
-
Troubleshooting Steps:
-
Incorporate a Permeation Enhancer: The addition of a chemical permeation enhancer can transiently and reversibly reduce the barrier function of the mucosa. Studies have shown that enhancers like 2% sodium cholate (B1235396) hydrate (B1144303) (SCH) can significantly improve the permeation of Betahistine across the buccal mucosa.[10][22] Other potential enhancers include sodium deoxycholate and menthol.[22]
-
Use a Mucoadhesive Polymer: Polymers like chitosan (B1678972) not only provide mucoadhesion, increasing the residence time of the formulation at the absorption site, but can also act as permeation enhancers themselves.[12]
-
Optimize Formulation pH: The pH of the formulation can influence the ionization state of the drug and the permeability of the mucosa. Ensure the surface pH of the formulation is close to neutral (pH 6-7) to avoid mucosal irritation.[10]
-
Section 3: Data Presentation
Table 1: Comparative Pharmacokinetic Data for Different Betahistine Delivery Strategies
| Delivery Strategy | Subjects | Key Finding | Cmax (Max Concentration) | AUC (Total Exposure) | Relative Bioavailability | Reference |
| Oral Tablet (Standard) | Humans | Baseline for comparison. Absolute bioavailability is ~1%.[1] | Variable; often measured as 2-PAA metabolite. | Variable | 100% (Reference) | [3][10] |
| Mucoadhesive Buccal Tablet | 6 Healthy Male Volunteers | Bypasses first-pass metabolism, leading to higher exposure. | 1.5-fold higher than oral | 1.77-fold higher than oral | 177% | [10][23] |
| Intranasal Administration | Beagle Dogs | Markedly higher bioavailability compared to oral route. | Not specified | 5 to 35 times higher than oral | 500% - 3500% | [11] |
| Intranasal Administration | Humans (Comparison of trials) | Confirms superior bioavailability of intranasal route. | Not specified | 20 to 40 times higher than oral | 2000% - 4000% | [11] |
| Oral Tablet + Selegiline (MAO-B Inhibitor) | 15 Healthy Volunteers | MAO inhibition dramatically prevents first-pass metabolism. | ~80 to 100-fold higher than oral alone | ~80 to 100-fold higher than oral alone | ~8000% - 10000% | [4][24] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Formulation of Unidirectional Mucoadhesive Buccal Tablets
This protocol is adapted from the methodology described by El-Nabarawi et al. (2016).[10][23]
-
Materials: Betahistine dihydrochloride, Guar gum, Sodium carboxymethyl cellulose (B213188) (Na CMC), Hydroxypropyl methylcellulose (B11928114) (HPMC K4M), Magnesium stearate (B1226849), Cellulose acetate (B1210297), Dibutyl phthalate (B1215562).
-
Methodology:
-
Blending: Pass all powders (Betahistine HCl, mucoadhesive polymers, and diluents) through a No. 60 sieve. Blend the required amounts in a mortar and pestle for 15 minutes to ensure a uniform mixture.
-
Lubrication: Add magnesium stearate to the powder blend and mix for an additional 3-5 minutes.
-
Compression: Adopt a direct compression method. Compress the lubricated blend into tablets using a suitable tablet press.
-
Waterproofing: Prepare a 5% (w/v) cellulose acetate and 1% (w/v) dibutyl phthalate solution in a suitable solvent. Coat the tablets on all surfaces except for one face. This creates a unidirectional drug flow, directing release towards the buccal mucosa.[10][23]
-
Evaluation: Assess the tablets for physical properties (hardness, friability, weight variation), drug content, swelling index, surface pH, ex vivo residence time, and mucoadhesion strength.[10]
-
Workflow for Buccal Tablet Formulation and Evaluation.
Protocol 2: In Vivo Pharmacokinetic Study (Oral vs. Buccal)
This protocol is a generalized procedure based on the study design for evaluating buccal delivery systems.[10][23]
-
Study Design: A randomized, two-period, crossover design with a one-week washout period between treatments.
-
Subjects: Healthy human volunteers (e.g., n=6). Ethical committee approval and informed consent are mandatory.
-
Methodology:
-
Fasting: Subjects should fast overnight prior to drug administration.
-
Treatment Period 1:
-
Group A receives the oral reference tablet (e.g., Betaserc® 24 mg) with 200 mL of water.
-
Group B receives the experimental mucoadhesive buccal tablet, which is attached to the buccal mucosa.
-
-
Blood Sampling: Collect venous blood samples (e.g., 5 mL) in heparinized tubes at predetermined time intervals (e.g., 0.5, 2.5, 5, 8.5, 14, and 20 hours post-administration).[10]
-
Plasma Separation: Separate plasma by centrifugation (e.g., 3,000 rpm for 10 min) and store at -20°C or lower until analysis.
-
Washout Period: A one-week washout period is observed.
-
Treatment Period 2: The groups cross over. Group A receives the buccal tablet, and Group B receives the oral tablet. Blood sampling is repeated as in Period 1.
-
Bioanalysis: Analyze plasma samples for Betahistine concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞) for both formulations and determine the relative bioavailability.
-
Betahistine Metabolic Pathway and Bioavailability Strategies.
Logical Diagram: Troubleshooting Low Bioavailability
Decision Logic for Betahistine Bioavailability Enhancement.
References
- 1. EP3474850B1 - Intranasal composition comprising betahistine - Google Patents [patents.google.com]
- 2. db.cbg-meb.nl [db.cbg-meb.nl]
- 3. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals [mdpi.com]
- 4. Examination of betahistine bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Intranasal Betahistine in the Treatment of Surgery-Induced Acute Vestibular Syndrome: A Double-Blind, Randomized, Placebo-Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. white-medicine.com [white-medicine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Transbuccal delivery of betahistine dihydrochloride from mucoadhesive tablets with a unidirectional drug flow: in vitro, ex vivo and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Journal of APPLIED BIOMEDICINE: Investigation of betahistine dihydrochloride biocompatibility and nasal permeability in vitro [jab.zsf.jcu.cz]
- 13. researchgate.net [researchgate.net]
- 14. ajper.com [ajper.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. benchchem.com [benchchem.com]
- 20. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 21. Development and Evaluation of Sustained Release Tablet of this compound Using Ion Exchange Resin Tulsion T344 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transbuccal delivery of betahistine dihydrochloride from mucoadhesive tablets with a unidirectional drug flow: in vitro, ex vivo and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Betahistine Hydrochloride Analysis by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Betahistine (B147258) hydrochloride analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental analysis of Betahistine hydrochloride by RP-HPLC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Interaction with active silanol (B1196071) groups on the column. 2. Incorrect mobile phase pH. 3. Column contamination or degradation. | 1. Use a high-purity silica-based column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form (typically lower pH). 3. Flush the column with a strong solvent or replace the column if necessary. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Changes in flow rate. 4. Column aging. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature.[1][2] 3. Check the pump for leaks and ensure it is delivering a constant flow rate.[1][3] 4. Equilibrate the column for a sufficient time before analysis. If the column is old, consider replacing it. |
| Poor Resolution/Split Peaks | 1. Inappropriate mobile phase composition. 2. Column overload. 3. Contamination at the head of the column. | 1. Optimize the mobile phase composition, particularly the ratio of organic solvent to buffer.[1] 2. Reduce the sample concentration or injection volume. 3. Use a guard column and ensure proper sample filtration to prevent particulate matter from reaching the column. |
| Ghost Peaks | 1. Contaminants in the mobile phase or sample. 2. Late eluting compounds from a previous injection. | 1. Use HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a sufficient wash step after each injection to elute all components. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., tubing, injector, or column). 2. Particulate matter from the sample. 3. Buffer precipitation in the mobile phase. | 1. Systematically check each component for blockage, starting from the detector and moving backward. 2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[1] 3. Ensure the buffer is fully dissolved in the mobile phase and check for compatibility with the organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for this compound analysis by RP-HPLC?
A1: A common set of starting conditions involves a C18 column, a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) in an isocratic elution mode.[3][4][5] Detection is typically performed using a UV detector at a wavelength around 250-260 nm.[1][5]
Q2: How should I prepare the standard and sample solutions for analysis?
A2: For a standard solution, accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to achieve a specific concentration.[1] For sample preparation from tablets, a representative number of tablets are weighed, powdered, and a quantity of powder equivalent to a single dose is dissolved in the diluent, followed by sonication and filtration to remove excipients.[1][3]
Q3: What are the key parameters for method validation according to ICH guidelines?
A3: The key validation parameters as per ICH guidelines include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][6][7]
Q4: How is the linearity of the method established?
A4: Linearity is determined by preparing a series of standard solutions at different concentrations and injecting them into the HPLC system. A calibration curve is then constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should ideally be close to 0.999.[5]
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study exposes the drug substance to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products.[8][9][10] This study is crucial for developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring the safety and efficacy of the drug product.
Experimental Protocols & Data
Representative Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Spherisorb 5µ silica (B1680970) C18 (4 x 250mm)[3] | Kromasil C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Methanol:Sodium acetate (B1210297) buffer (60:10:30)[3] | Buffer:Acetonitrile (60:40)[1] |
| Flow Rate | 1.0 ml/min[3] | 1.5 ml/min[1] |
| Detection Wavelength | 240 nm[3] | 260 nm[1] |
| Column Temperature | Ambient | 25°C[1] |
Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient) | r² ≥ 0.998 | 0.998 - 0.999[3][5] |
| Accuracy (% Recovery) | 98 - 102% | 99.98%[5] |
| Precision (% RSD) | ≤ 2% | < 2%[3] |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1443 µg/ml[3] |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.4373 µg/ml[3] |
| Robustness | % RSD ≤ 2% for minor changes in method parameters | The method is found to be robust for small deliberate changes in flow rate and mobile phase composition.[3] |
Visual Workflows
References
- 1. ijcpa.in [ijcpa.in]
- 2. ijcpa.in [ijcpa.in]
- 3. journalofpharmasearch.yolasite.com [journalofpharmasearch.yolasite.com]
- 4. neliti.com [neliti.com]
- 5. idealpublication.in [idealpublication.in]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Technical Support Center: Mitigating Vehicle Effects in Betahistine Hydrochloride Control Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betahistine hydrochloride. The following information is designed to help mitigate the confounding effects of vehicle control groups in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control group and why is it critical in this compound studies?
A1: A vehicle control group is a set of subjects in an experiment that receives the same formulation (the "vehicle") as the experimental group, but without the active pharmaceutical ingredient (in this case, this compound). This is crucial for differentiating the pharmacological effects of Betahistine from any physiological responses caused by the vehicle itself or the administration procedure.[1][2]
Q2: What are the most common vehicles for oral administration of this compound in preclinical studies?
A2: Common vehicles for oral administration in rodent studies include sterile saline, phosphate-buffered saline (PBS), methylcellulose (B11928114), and occasionally dimethyl sulfoxide (B87167) (DMSO) for compounds with poor water solubility. The choice of vehicle depends on the physicochemical properties of the Betahistine salt being used and the specific experimental design.
Q3: Can the vehicle itself influence the outcome of my vertigo model?
A3: Yes, the vehicle can have physiological effects. For example, the stress from the oral gavage procedure can influence animal behavior and physiology.[1][3][4] Some vehicles may have their own biological activities. Therefore, it is essential to have a vehicle-only control group to account for these effects.
Troubleshooting Guide
Issue 1: High variability or unexpected results in the vehicle control group.
-
Question: My vehicle-treated animals are showing significant changes in locomotor activity or other behavioral tests, making it difficult to assess the true effect of Betahistine. What could be the cause?
-
Answer:
-
Stress from Administration: The oral gavage procedure itself can be stressful for animals, leading to altered behavior. Ensure that all personnel are properly trained in animal handling and gavage techniques to minimize stress. Acclimatizing the animals to the procedure before the experiment begins can also help.[1][4]
-
Vehicle-Specific Effects: The vehicle itself might have unexpected physiological effects. For instance, some vehicles can affect gastrointestinal motility or have mild sedative or stimulatory effects. Review the literature for known effects of your chosen vehicle. If in doubt, consider running a pilot study with different vehicles to select the most inert one for your experimental model.
-
Environmental Factors: Ensure that all experimental groups are housed under identical conditions (e.g., light-dark cycle, temperature, noise levels) as even minor variations can contribute to behavioral differences.
-
Issue 2: Inconsistent Betahistine efficacy across studies, despite using the same dose.
-
Question: We are seeing variable efficacy of Betahistine in our vertigo model, even when using a consistent dose. Could the vehicle be a contributing factor?
-
Answer:
-
Vehicle-Drug Interaction: The vehicle can influence the absorption and bioavailability of Betahistine. For example, a viscous vehicle like methylcellulose might slow down absorption compared to saline. Ensure the vehicle is appropriate for the formulation of this compound you are using and that the drug is fully dissolved or uniformly suspended.
-
pH of the Vehicle: The pH of the vehicle can affect the stability and solubility of this compound. It is advisable to check the pH of your formulation and ensure it is within a suitable range for the drug's stability.
-
Metabolism: Betahistine is rapidly metabolized. The vehicle could potentially influence first-pass metabolism, although this is less common for oral administration.
-
Issue 3: Unexpected mortality or adverse events in the vehicle control group.
-
Question: We have observed unexpected mortality or adverse health events in our vehicle-only control group. What should we investigate?
-
Answer:
-
Improper Gavage Technique: Esophageal or tracheal injury during oral gavage is a potential cause of mortality.[2] Ensure technicians are highly proficient.
-
Vehicle Toxicity: While common vehicles are generally considered safe at typical concentrations, high concentrations or impurities could lead to toxicity. Verify the purity and source of your vehicle.
-
Underlying Health Status of Animals: Subclinical infections or other health issues in the animals can be exacerbated by the stress of the experimental procedures. Ensure all animals are healthy before starting the experiment.
-
Data Presentation: Comparison of Common Oral Vehicles
The selection of an appropriate vehicle is a critical step in experimental design. The following table summarizes potential effects of common oral vehicles on physiological parameters in rodents, based on available literature. Note that these effects can be context-dependent and may vary based on the specific strain, age, and sex of the animals, as well as the volume and frequency of administration.
| Vehicle | Potential Effects on Physiological Parameters | Considerations for Betahistine Studies |
| Sterile Saline (0.9% NaCl) | Generally considered inert and is a common choice. High volumes may cause transient electrolyte imbalance. | A good first choice for water-soluble this compound salts. |
| Phosphate-Buffered Saline (PBS) | Also considered largely inert. The phosphate (B84403) buffer can help maintain a stable pH. | Suitable for this compound and can help maintain the pH of the formulation. |
| Methylcellulose (0.5% - 1% w/v) | Can increase the viscosity of the formulation, which may delay gastric emptying and drug absorption. Generally well-tolerated. | Useful for creating a uniform suspension if the Betahistine salt has low water solubility. May alter the pharmacokinetic profile. |
| Dimethyl Sulfoxide (DMSO) | Can have its own biological effects, including anti-inflammatory and analgesic properties. Should be used at the lowest effective concentration (typically <10%). | Should be used with caution and only when necessary for solubility. Its intrinsic effects could confound the interpretation of Betahistine's actions. |
Experimental Protocols
Protocol 1: Induction of Unilateral Vestibular Lesion (UVL) in Rodents (Chemical Labyrinthectomy)
This protocol is a common method to induce a vertigo-like state in animal models to test the efficacy of drugs like Betahistine.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Surgical Preparation: Place the animal in a stereotaxic frame. Make a retroauricular incision to expose the tympanic bulla.
-
Exposure of the Round Window: Carefully drill a small hole in the tympanic bulla to visualize the middle ear cavity and the round window membrane.
-
Chemical Ablation: Apply a small amount of a local anesthetic (e.g., bupivacaine) to the round window membrane. After a few minutes, carefully instill a chemical ablating agent (e.g., arsanilate solution) into the middle ear cavity.
-
Closure: Suture the incision and provide post-operative care, including analgesia and hydration.
-
Behavioral Assessment: Monitor the animals for signs of vestibular dysfunction, such as spontaneous nystagmus, head tilt, and circling behavior.
Protocol 2: Oral Administration of this compound via Gavage
-
Preparation of Dosing Solution: Dissolve or suspend the required amount of this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution/suspension is homogeneous.
-
Animal Handling: Gently restrain the animal.
-
Gavage Procedure: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the predetermined volume of the Betahistine solution or vehicle control.
-
Monitoring: Observe the animal for any signs of distress during and after the procedure.
Mandatory Visualizations
Signaling Pathways
This compound exerts its effects primarily through its interaction with histamine (B1213489) H1 and H3 receptors.
Caption: Signaling pathways of Betahistine at H1 and H3 receptors.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of vertigo.
Caption: A typical experimental workflow for a preclinical Betahistine study.
References
Adjusting for the short half-life of Betahistine in experimental design
A Technical Guide for Experimental Design and Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Betahistine (B147258). This resource provides practical guidance, troubleshooting tips, and detailed protocols to address the experimental challenges arising from Betahistine's short biological half-life. By understanding and adjusting for its rapid metabolism, you can ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when designing experiments with Betahistine?
A1: The most significant challenge stems from Betahistine's short biological half-life, which is approximately 3-5 hours for its main metabolite, 2-pyridylacetic acid (2-PAA).[1][2][3] Betahistine itself has very low, often undetectable, plasma levels due to rapid and extensive first-pass metabolism.[1][4][5] This rapid clearance makes it difficult to maintain stable and effective plasma concentrations, which can lead to variability in experimental outcomes if not properly addressed.
Q2: How does Betahistine's high water solubility impact experimental design, particularly for in vivo studies?
A2: Betahistine's high water solubility contributes to its rapid absorption and subsequent elimination.[2] For oral administration in animal models, this can result in a sharp peak in plasma concentration followed by a rapid decline. This pharmacokinetic profile necessitates frequent dosing or the use of specialized formulations to maintain therapeutic levels throughout the experiment.[3]
Q3: My in vivo results with Betahistine are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to the challenges of maintaining adequate plasma concentrations. Consider the following:
-
Dosing Regimen: A single daily dose may be insufficient. Depending on the animal model and the experimental question, a twice or three times daily dosing schedule might be necessary to mimic the human therapeutic regimen.[6]
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) administration can bypass first-pass metabolism, leading to higher initial plasma levels, but the short half-life will still result in rapid clearance.[7][8] Continuous infusion via an osmotic pump is an effective but more invasive method to ensure stable plasma concentrations.[8]
-
Metabolism Inhibition: Co-administration with a monoamine oxidase (MAO) inhibitor, such as selegiline (B1681611), can significantly increase Betahistine's plasma levels by blocking its primary metabolic pathway.[8][9]
Q4: Are there stability concerns when preparing Betahistine solutions for cell culture experiments?
A4: Yes, Betahistine can be sensitive to oxidation.[10] It is advisable to prepare fresh solutions for each experiment and avoid prolonged storage. Studies have shown that Betahistine can degrade in the presence of oxidizing agents like hydrogen peroxide.[10] While standard cell culture media is unlikely to cause rapid degradation, it is best practice to minimize the time between solution preparation and its addition to the cell cultures.
Q5: Can I measure Betahistine levels directly in plasma or tissue samples?
A5: Direct measurement of Betahistine is challenging due to its extremely low plasma concentrations (often below 100 pg/mL).[4][5] Therefore, pharmacokinetic studies typically measure the concentration of its major and inactive metabolite, 2-pyridylacetic acid (2-PAA), as a surrogate marker for Betahistine exposure.[1][4][5][11]
Troubleshooting Guide
Issue 1: High variability in behavioral outcomes in rodent studies.
-
Potential Cause: Fluctuating plasma concentrations of Betahistine falling below the therapeutic window between doses.
-
Troubleshooting Steps:
-
Increase Dosing Frequency: Switch from a single daily dose to a twice-daily (b.i.d.) or three-times-daily (t.i.d.) regimen.[6]
-
Optimize Administration Route: If using oral gavage, consider intraperitoneal injection to ensure more consistent absorption. For long-term studies requiring stable levels, consider subcutaneous osmotic pumps.[8]
-
Consider Co-administration with a MAO Inhibitor: Co-treatment with selegiline can significantly enhance and prolong Betahistine's plasma concentration.[8][9]
-
Issue 2: Lack of a dose-dependent effect in vitro.
-
Potential Cause: Betahistine degradation in the culture medium over the course of a long incubation period.
-
Troubleshooting Steps:
-
Reduce Incubation Time: If the experimental design allows, shorten the exposure time of the cells to Betahistine.
-
Replenish Betahistine: For longer experiments (e.g., over 24 hours), consider replacing the medium with freshly prepared Betahistine-containing medium at set intervals.
-
Perform a Stability Test: Assess the stability of Betahistine in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2) over the time course of your experiment.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Betahistine's Metabolite (2-PAA) in Humans
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour | [1][5][11] |
| Half-life (t1/2) | ~3-5 hours | [1][2][11] |
| Plasma Protein Binding | < 5% | [5] |
Table 2: Recommended Dosing of Betahistine in Animal Models
| Animal Model | Route of Administration | Dosage Range | Reference |
| Rodents (Rats, Mice) | Oral (p.o.) | 5 - 100 mg/kg/day | [7][12] |
| Rodents (Rats, Mice) | Intraperitoneal (i.p.) | 5 - 10 mg/kg | [7] |
| Cat | Oral (p.o.) | 0.2 - 2 mg/kg/day | [9] |
Experimental Protocols
Protocol 1: Oral Administration of Betahistine in a Rodent Model of Vertigo
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[7]
-
Betahistine Preparation: Dissolve Betahistine dihydrochloride (B599025) in sterile saline (0.9% NaCl) to the desired concentration (e.g., for a 10 mg/kg dose in a 200g rat receiving 1 ml, the concentration would be 2 mg/ml). Prepare fresh daily.
-
Dosing Regimen: Administer the Betahistine solution via oral gavage. For chronic studies, a twice-daily administration (e.g., 9 AM and 5 PM) is recommended to mitigate the short half-life.
-
Behavioral Assessment: Conduct behavioral tests, such as the rotarod test for motor coordination or the open field test for locomotor activity, at a consistent time relative to the last dose to minimize variability due to fluctuating plasma levels.[12]
Protocol 2: In Vitro Assessment of Betahistine's Effect on Cell Proliferation
-
Cell Lines: Various cell lines can be used, such as Human Umbilical Vein Endothelial Cells (HUVEC) or A549 lung carcinoma cells.[13]
-
Betahistine Solution Preparation: Prepare a stock solution of Betahistine in sterile distilled water or PBS and filter-sterilize. Dilute to the final desired concentrations in the cell culture medium immediately before use.
-
Experimental Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the old medium and replace it with a fresh medium containing various concentrations of Betahistine (e.g., 25, 50, 100, 250, 500 µg/mL).[13]
-
Incubate for the desired period (e.g., 24 hours).
-
Assess cell proliferation using a standard method such as the MTT or WST-1 assay.
-
-
Considerations: Due to potential degradation, for incubation times longer than 24 hours, consider a partial media change with a fresh Betahistine solution at the 24-hour mark.
Visualizations
Caption: Betahistine's dual action on H1 and H3 receptors.
Caption: Workflow for in vivo Betahistine experiments.
References
- 1. white-medicine.com [white-medicine.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation and performance evaluation of betahistine dihydrochloride microspheres as sustained release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals [mdpi.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats [frontiersin.org]
- 9. Betahistine Treatment in a Cat Model of Vestibular Pathology: Pharmacokinetic and Pharmacodynamic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. pharmascience.com [pharmascience.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Betahistine Hydrochloride and Cinnarizine in Preclinical Models of Vertigo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Betahistine (B147258) hydrochloride and Cinnarizine (B98889), two common pharmacological interventions for vertigo, based on available preclinical experimental data. The focus is on their performance in established animal models of vertigo, detailing their mechanisms of action, and presenting quantitative data from relevant studies.
Executive Summary
Betahistine hydrochloride and Cinnarizine are both widely used in the clinical management of vertigo; however, they operate through distinct pharmacological pathways. Preclinical evidence suggests that Betahistine primarily facilitates central vestibular compensation, accelerating recovery of balance and reducing vertigo-like symptoms in animal models. Its action is mediated through the modulation of the histaminergic system. Cinnarizine, on the other hand, acts as a vestibular suppressant by blocking calcium channels in vestibular sensory cells, thereby reducing the excitability of these cells. While direct head-to-head comparative studies in animal models are limited, this guide synthesizes the available preclinical data to offer a comparative perspective on their efficacy.
Mechanisms of Action
This compound: A Vestibular Compensator
Betahistine is a structural analogue of histamine (B1213489) with a dual mechanism of action. It acts as a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor[1][2].
-
H1 Receptor Agonism: This action is thought to induce vasodilation in the inner ear, improving microcirculation and potentially reducing endolymphatic pressure[1].
-
H3 Receptor Antagonism: By blocking H3 autoreceptors on histaminergic neurons, Betahistine increases the synthesis and release of histamine in the brainstem's vestibular nuclei. This enhanced histaminergic neurotransmission is believed to rebalance (B12800153) the activity between the vestibular nuclei on both sides following a unilateral vestibular lesion, thereby promoting and accelerating central vestibular compensation[2][3].
Cinnarizine: A Vestibular Suppressant
Cinnarizine's primary mechanism involves the blockade of L-type and T-type voltage-gated calcium channels in the vestibular sensory hair cells of the inner ear[1][4].
-
Calcium Channel Blockade: By inhibiting the influx of calcium into these cells, Cinnarizine reduces their excitability. This dampens the transmission of vestibular signals to the central nervous system, effectively suppressing the abnormal vestibular activity that underlies the sensation of vertigo[4][5].
-
Antihistaminic Properties: Cinnarizine also exhibits antihistaminic effects by acting as an antagonist at H1 histamine receptors, which contributes to its anti-nausea and anti-emetic properties[5][6]. It also has reported antiserotonergic and antidopaminergic activities[5].
Data Presentation: Efficacy in Vertigo Models
The following tables summarize quantitative data from preclinical studies. It is important to note that these studies were not direct comparisons and were conducted in different animal models and experimental paradigms.
Table 1: Efficacy of Betahistine in Animal Models of Vertigo
| Animal Model | Vertigo Induction Method | Treatment Protocol | Key Efficacy Outcomes | Reference |
| Rat | Unilateral Labyrinthectomy (UL) | Continuous infusion of Betahistine (100 and 200 mg/kg/day) | Facilitated the late process of vestibular compensation, as indicated by a dose-dependent decrease in MK801-induced Fos-positive neurons in the contralateral medial vestibular nucleus. Did not significantly alter the initial decline in spontaneous nystagmus frequency. | [7][8] |
| Mouse (Gentamicin-induced vestibular dysfunction) | Intraperitoneal injection of gentamicin | Betahistine (10 mg/kg) for 15 days | Improved accuracy of air righting reflex, reduced time of contact righting reflex, and decreased scores of head tilt and swimming behavior. | [9] |
| Rabbit | Torsion swing-induced nystagmus | Not specified | A study comparing Cinnarizine with other drugs, not Betahistine, showed Cinnarizine had a suppressive effect on vestibular nystagmus that lasted longer than sulpiride (B1682569). | [10] |
Table 2: Efficacy of Cinnarizine in Vertigo Models
| Animal Model | Vertigo Induction Method | Treatment Protocol | Key Efficacy Outcomes | Reference |
| Rabbit | Rotation-induced nystagmus | Cinnarizine 15 mg t.i.d. | Significant difference in the duration of nystagmus during initial acceleration and in average eye speed following a sudden stop compared to no treatment. | [11] |
| Rat | Not specified | Cinnarizine (10 mg/kg and 20 mg/kg) for 21 days | This study focused on the effects on memory and learning, but mentions that Cinnarizine reduces nystagmus in the labyrinth. | [12][13] |
Experimental Protocols
Unilateral Labyrinthectomy (UL) in Rats
This surgical model is widely used to induce a permanent and complete loss of vestibular function on one side, mimicking conditions like vestibular neuritis.
-
Principle: The unilateral loss of vestibular input creates an imbalance in the vestibular nuclei, leading to symptoms of vertigo, nystagmus, and postural instability. The central nervous system then undergoes a process of compensation to restore balance.
-
Procedure:
-
The animal is anesthetized.
-
A surgical approach is made to expose the middle ear cavity.
-
The vestibular labyrinth (semicircular canals and otolith organs) is mechanically or chemically destroyed. Chemical labyrinthectomy can be achieved by transtympanic injection of substances like p-arsanilic acid or ferric chloride[14][15].
-
The incision is closed.
-
-
Assessment of Efficacy:
-
Spontaneous Nystagmus: The frequency and slow-phase velocity of spontaneous eye movements are recorded and analyzed. A reduction in nystagmus over time indicates vestibular compensation.
-
Postural Stability: Head tilt, rolling, and circling behaviors are scored. Tests like the beam walking test or rotarod test can quantify locomotor balance and coordination.
-
Vestibular-Evoked Potentials (VsEPs): Electrophysiological recordings can assess the function of the vestibular pathways.
-
Immunohistochemistry: Staining for neuronal activity markers like c-Fos in the vestibular nuclei can be used to assess the rebalancing of neural activity[7][8][16].
-
Caloric-Induced Nystagmus in Guinea Pigs or Rabbits
This non-invasive method is used to transiently stimulate or inhibit the vestibular system of one ear, inducing nystagmus.
-
Principle: Irrigating the external ear canal with warm or cold water creates a temperature gradient across the horizontal semicircular canal. This induces endolymphatic flow, deflecting the cupula and altering the firing rate of the vestibular nerve, which results in nystagmus[17][18][19].
-
Procedure:
-
The animal is gently restrained.
-
The external ear canal is irrigated with a controlled volume and temperature of water (e.g., cold water at 30°C or warm water at 44°C) for a specific duration[19].
-
Eye movements are recorded using a video-oculography system.
-
-
Assessment of Efficacy:
-
Nystagmus Parameters: The duration, frequency, and slow-phase velocity of the induced nystagmus are measured. A reduction in these parameters following drug administration indicates a suppressive effect on the vestibular system.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Betahistine
Caption: Betahistine's dual action on histamine H3 and H1 receptors.
Signaling Pathway of Cinnarizine
Caption: Cinnarizine's primary action as a calcium channel blocker.
General Experimental Workflow for Preclinical Vertigo Studies
Caption: A generalized workflow for evaluating anti-vertigo drugs.
Conclusion
Based on the available preclinical data, this compound and Cinnarizine demonstrate efficacy in animal models of vertigo through distinct mechanisms. Betahistine appears to act centrally to promote and accelerate the natural process of vestibular compensation, suggesting a role in facilitating long-term recovery from vestibular insults. In contrast, Cinnarizine acts as a peripheral vestibular suppressant, offering symptomatic relief by reducing the excitability of vestibular sensory cells.
The choice between these agents in a drug development context may depend on the desired therapeutic outcome: facilitation of long-term recovery versus acute symptomatic control. Further head-to-head comparative studies in standardized animal models of vertigo are warranted to provide a more definitive comparison of their efficacy and to elucidate the nuances of their effects on various aspects of vestibular function.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orl.uzh.ch [orl.uzh.ch]
- 4. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 6. What is Cinnarizine used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Betahistine on the Development of Vestibular Compensation after Unilateral Labyrinthectomy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betahistine alleviates benign paroxysmal positional vertigo (BPPV) through inducing production of multiple CTRP family members and activating the ERK1/2-AKT/PPARy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study of the effects of cinnarizine, sulpiride and thiethylperazine on vestibular nystagmus in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of betahistine dihydrochloride compared with cinnarizine on induced vestibular nystagmus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Frontiers | In Vivo Imaging of Glial Activation after Unilateral Labyrinthectomy in the Rat: A [18F]GE180-PET Study [frontiersin.org]
- 15. Neural Interruption by Unilateral Labyrinthectomy Biases the Directional Preference of Otolith-Related Vestibular Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new immunohistochemical method to evaluate the development of vestibular compensation after unilateral labyrinthectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caloric Test: A Deep Dive | Interacoustics [interacoustics.com]
- 18. thebsa.org.uk [thebsa.org.uk]
- 19. Caloric reflex test - Wikipedia [en.wikipedia.org]
Unveiling the Vascular Effects of Betahistine Hydrochloride on Cochlear Blood Flow: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of betahistine (B147258) hydrochloride's validated effects on cochlear blood flow against alternative therapeutic agents. It synthesizes experimental data, details methodologies, and visualizes key pathways to support further investigation and development in the field of inner ear therapeutics.
Betahistine hydrochloride, a structural analog of histamine (B1213489), is widely prescribed for the management of Ménière's disease, with its therapeutic efficacy largely attributed to its influence on inner ear microcirculation. Experimental evidence robustly demonstrates that this compound significantly increases cochlear blood flow in a dose-dependent manner. This guide delves into the quantitative data supporting this effect, compares it with other agents, outlines the experimental protocols used for these assessments, and illustrates the underlying physiological mechanisms.
Comparative Analysis of Cochlear Blood Flow Modulation
The following table summarizes the quantitative effects of this compound and various alternative compounds on cochlear blood flow, as determined in preclinical animal models.
| Compound/Class | Mechanism of Action | Animal Model | Measurement Technique | Dosage | Observed Effect on Cochlear Blood Flow (CBF) | Reference |
| This compound | Weak Histamine H1 Receptor Agonist & Potent H3 Receptor Antagonist | Guinea Pig | Intravital Fluorescence Microscopy | 1.0 mg/kg b.w. | Peak increase to 1.34 arbitrary units from baseline.[1] | [1] |
| Guinea Pig | Laser Doppler Flowmetry | Intravenous Infusion | Significant increase in CBF.[2][3] | [2][3] | ||
| Guinea Pig | Intravital Microscopy | Infusion | 15% increase in red blood cell velocity in stria vascularis capillaries; 17-20% increase in the diameter of the anterior inferior cerebellar artery (AICA).[2][4] | [2][4] | ||
| Osmotic Diuretics (Glycerol) | Osmotic agent, likely causing vasodilation and reducing blood viscosity. | Guinea Pig | Laser Doppler Flowmetry | 50% (v/v) glycerol (B35011) infusion (0.025 ml/min for 30 min) | Significant increase in CBF.[5] | [5] |
| Osmotic Diuretics (Mannitol) | Osmotic agent. | Rat (Normotensive & Hypertensive) | Laser Doppler Flowmetry | 20% intravascular infusion | Effective increase in CBF.[3] | [3] |
| Loop Diuretics (Furosemide/Ethacrynic Acid) | Inhibition of Na-K-2Cl cotransporter; potential for local vasoconstriction. | Guinea Pig / Animal Models | Histological and physiological studies | Intravenous injection | Abolishes blood flow in vessels supplying the lateral wall of the cochlea, leading to ischemia.[6] | [6] |
| Cinnarizine (B98889) | L-type Calcium Channel Blocker | Guinea Pig | Patch-clamp experiments on vestibular hair cells | 0.5 µM | Inhibits Ca2+ influx in vestibular hair cells; qualitative reports suggest it improves inner ear circulation .[7] Direct quantitative CBF data is limited. | [7] |
| Ginkgo Biloba Extract (EGb 761) | Vasodilating and free-radical scavenging properties. | Guinea Pig | Laser Doppler Flowmetry | Oral administration for 4-6 weeks | Partly counteracted salicylate-induced decreases in CBF and enhanced hypoxia-induced increases in CBF.[3] | [3] |
| Vinpocetine | Vasoactive agent. | Guinea Pig | Direct Plasma Space Counting | 0.5, 1.0, and 2.0 mg/kg i.p. | Significant increase in the number of plasma spaces in radiating arterioles.[2] | [2] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the data presented above is crucial for interpretation and replication. The two primary techniques for assessing cochlear blood flow are Laser Doppler Flowmetry and Intravital Fluorescence Microscopy.
Laser Doppler Flowmetry (LDF)
This non-invasive optical technique is widely used to measure relative changes in microvascular blood flow.
Principle: A low-power laser beam is directed at the cochlear tissue. Light scattered by moving red blood cells undergoes a Doppler frequency shift. The magnitude and frequency distribution of these shifts are proportional to the number and velocity of red blood cells in the sampled volume, providing a continuous, real-time measure of blood flow.
Typical Protocol (Guinea Pig Model):
-
Anesthesia: The animal is anesthetized (e.g., with ketamine and xylazine) to prevent movement and distress.
-
Surgical Exposure: The tympanic bulla is surgically opened to expose the cochlea.
-
Probe Placement: A laser Doppler probe is carefully positioned on the bony surface of the cochlear lateral wall, typically over the basal turn.
-
Baseline Measurement: A stable baseline of cochlear blood flow is recorded.
-
Drug Administration: The test compound (e.g., betahistine) is administered, often intravenously.
-
Continuous Monitoring: Cochlear blood flow is continuously monitored and recorded before, during, and after drug administration to assess changes relative to the baseline. Systemic blood pressure is often monitored concurrently to distinguish direct vascular effects from systemic hemodynamic changes.
Intravital Fluorescence Microscopy (IVM)
IVM allows for the direct visualization and quantitative analysis of blood flow within individual cochlear microvessels.
Principle: Fluorescent dyes are injected into the bloodstream to label either the plasma (e.g., FITC-dextran) or red blood cells. A microscope equipped for fluorescence imaging is then used to visualize the cochlear vasculature through a small opening in the cochlear bone.
Typical Protocol (Guinea Pig Model):
-
Anesthesia and Surgical Preparation: Similar to LDF, the animal is anesthetized, and the cochlea is surgically exposed.
-
Creation of an Otic Window: A small window is thinned or opened in the bony capsule of the cochlea, typically over the stria vascularis of the apical or basal turn, to allow for microscopic observation.
-
Fluorescent Labeling: A fluorescent dye (e.g., fluorescein (B123965) isothiocyanate-dextran) is injected intravenously to visualize the blood plasma and vessel lumens.
-
Imaging: The cochlear microvasculature is observed using a fluorescence microscope. Video recordings are captured to analyze vessel diameter and red blood cell velocity.
-
Drug Administration: The test compound is administered, and the effects on vessel diameter and blood cell velocity are recorded and quantified.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the general experimental workflow for assessing its effect on cochlear blood flow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effects of glycerol and Urografin on cochlear blood flow and serum osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannitol and dextran increase cochlear blood flow in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meniere's Disease Doctors in Joliet, New Lenox and Morris, Illinois [entsurgicalillinois.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of cinnarizine on calcium and pressure-dependent potassium currents in guinea pig vestibular hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Effects of Betahistine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Betahistine (B147258) hydrochloride's performance with alternative anti-vertigo agents, supported by experimental data from both in vitro and in vivo studies. The following sections detail the methodologies of key experiments, present quantitative data in comparative tables, and visualize the underlying molecular pathways and experimental workflows.
Introduction to Betahistine Hydrochloride
This compound is a structural analogue of histamine (B1213489) used in the treatment of vestibular disorders, most notably Meniere's disease. Its mechanism of action is multifaceted, primarily acting as a partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1] This dual activity is believed to improve microcirculation in the inner ear and facilitate central vestibular compensation.[1] In contrast, other anti-vertigo agents, such as cinnarizine (B98889) and prochlorperazine (B1679090), exhibit different pharmacological profiles, primarily acting as vestibular suppressants.
In Vitro Effects of this compound
In vitro studies are crucial for elucidating the cellular and molecular mechanisms of a drug's action. For Betahistine, these studies have focused on its effects on cell viability, proliferation, and migration.
Experimental Protocols
2.1.1. Cell Viability and Proliferation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[2][3]
-
Cell Culture: Human umbilical vein endothelial cells (HUVEC), A549 lung cancer cells, L929 fibroblast cells, and Ishikawa endometrial adenocarcinoma cells are cultured in appropriate media and conditions.[2][3]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0.025, 0.1, 0.5 mg/mL) for a specified duration (e.g., 24 hours).[2][3]
-
MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[2][3]
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2][3]
2.1.2. Cell Migration (Scratch Assay)
The scratch assay, or wound healing assay, is a straightforward method to study cell migration in vitro.[2][3]
-
Monolayer Formation: Cells are grown to confluence in a multi-well plate.[2][3]
-
Creating the "Scratch": A sterile pipette tip is used to create a linear gap or "scratch" in the cell monolayer.[2][3]
-
Treatment and Imaging: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound. The "wound" area is imaged at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24 hours) using a microscope.[2][3]
-
Analysis: The rate of cell migration is quantified by measuring the change in the width of the scratch over time.[2][3]
In Vitro Data Summary
| Cell Line | Betahistine Concentration | Effect on Proliferation (24h) | Effect on Apoptosis (24h) | Effect on Cell Migration (24h) | Reference |
| HUVEC | 0.025 mg/mL | No significant effect | - | 81% increase | [2][3] |
| ≥ 0.1 mg/mL | Inhibition | 26.3% increase in apoptotic cells | Significant suppression | [2][3] | |
| A549 | 0.025 mg/mL | No significant effect | - | No significant effect | [2][3] |
| ≥ 0.1 mg/mL | Inhibition | 17.3% increase in apoptotic cells | Significant suppression | [2][3] | |
| L929 | 0.025 mg/mL | No significant effect | - | 67% reduction | [2][3] |
| ≥ 0.1 mg/mL | Inhibition | 8.6% increase in apoptotic cells | Significant suppression | [2][3] | |
| Ishikawa | 0.025 mg/mL | No significant effect | - | 48% increase | [2][3] |
| ≥ 0.1 mg/mL | Inhibition | 2.3% increase in apoptotic cells | Significant suppression | [2][3] |
In Vivo Effects of this compound
In vivo studies in animal models are essential for understanding the physiological effects and therapeutic potential of a drug in a whole organism.
Experimental Protocols
3.1.1. Vestibular Compensation Model (Unilateral Labyrinthectomy in Rats)
Unilateral labyrinthectomy (UL) is a widely used surgical model to induce vestibular dysfunction and study the process of central vestibular compensation.[4][5][6]
-
Surgical Procedure: Under anesthesia, a postauricular incision is made to expose the tympanic bulla. The tympanic membrane and ossicles are removed to access the inner ear. The labyrinth is then chemically or mechanically ablated on one side.[4][5][6]
-
Behavioral Assessment: Following surgery, animals exhibit symptoms such as spontaneous nystagmus, head tilt, and postural instability. The recovery from these symptoms over time is a measure of vestibular compensation.[4][6]
-
Drug Administration: this compound or a placebo is administered to the animals via various routes (e.g., oral gavage, subcutaneous infusion) at different dosages.[7][8]
-
Quantitative Analysis: The frequency of spontaneous nystagmus and postural asymmetry scores are quantified at different time points post-surgery to assess the rate of vestibular compensation.[8][9][10]
3.1.2. Cochlear Blood Flow Measurement (Guinea Pig Model)
This model is used to investigate the vascular effects of Betahistine in the inner ear.[11][12][13]
-
Animal Preparation: Guinea pigs are anesthetized, and the cochlea is surgically exposed.[11][12][13]
-
Blood Flow Measurement: Cochlear blood flow is measured using techniques such as laser Doppler flowmetry or intravital microscopy.[11][14]
-
Drug Administration: this compound is administered intravenously at various doses, and the changes in cochlear blood flow are continuously monitored.[11][12][13]
In Vivo Data Summary
| Animal Model | Drug/Dose | Key Finding | Reference |
| Rat (Unilateral Labyrinthectomy) | Betahistine (100 and 200 mg/kg/day, continuous infusion) | Facilitated the late process of vestibular compensation, as indicated by a dose-dependent decrease in MK801-induced Fos-positive neurons in the contralateral medial vestibular nucleus. | [9][10] |
| Betahistine (high-dose i.v.) | Significantly improved postural asymmetry scores compared to sham treatment. | [8] | |
| Guinea Pig | Betahistine (1.000 mg/kg b.w., i.v.) | Significantly increased cochlear blood flow. | [11][15] |
| Betahistine metabolites (aminoethylpyridine and hydroxyethylpyridine) | Significantly increased cochlear blood flow. | [12][13] |
Comparison with Alternative Anti-Vertigo Agents
This section compares the performance of this compound with two common alternatives: Cinnarizine and Prochlorperazine.
Cinnarizine
Cinnarizine is a vestibular suppressant that primarily acts as a calcium channel blocker and also has antihistaminic (H1 antagonist) properties.[16]
Comparative Data: Betahistine vs. Cinnarizine
| Study Type | Comparison | Key Findings | Reference |
| Preclinical (Healthy Volunteers) | Betahistine (8 mg t.i.d.) vs. Cinnarizine (15 mg t.i.d.) on induced vestibular nystagmus | Cinnarizine significantly reduced the duration of nystagmus and average eye speed, while Betahistine showed no significant difference from pretreatment values. | [17] |
| Clinical Trial (Peripheral Vertigo) | Betahistine (16mg TID) vs. Cinnarizine (25mg TID) | Betahistine showed a statistically significant greater improvement in the Mean Vertigo Score at 1 and 4 weeks. | [16] |
| Clinical Trial (Recurrent Vertigo) | Betahistine (12 mg t.i.d.) vs. Cinnarizine (15 mg t.i.d.) | Both drugs were equally effective in reducing the duration and severity of symptoms, but significantly fewer attacks of vertigo occurred during Betahistine therapy. Cinnarizine caused more drowsiness. | [18] |
| Clinical Trial (Meniere's Disease) | Betahistine (3 x 16 mg) vs. Cinnarizine (2 x 75 mg) | Betahistine showed a better effect in terms of symptom reduction after one month of therapy. | [19] |
Prochlorperazine
Prochlorperazine is a dopamine (B1211576) (D2) receptor antagonist with antiemetic and vestibular suppressant properties.
Comparative Data: Betahistine vs. Prochlorperazine
| Study Type | Comparison | Key Findings | Reference |
| Clinical Trial (Meniere's Disease) | Betahistine vs. Prochlorperazine | The therapeutic effect of Betahistine was found to be superior to that of Prochlorperazine. The number of vertigo attacks was similar for both drugs. | [20] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the histamine H1 and H3 receptors, which are the primary targets of this compound.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflows
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
The cross-validation of in vitro and in vivo data provides a robust understanding of this compound's mechanism of action and therapeutic effects. In vitro, Betahistine demonstrates dose-dependent effects on cell proliferation, apoptosis, and migration.[2][3] In vivo, it has been shown to improve vestibular compensation and increase cochlear blood flow.[8][9][10][11][15]
Comparisons with alternative anti-vertigo agents suggest that while vestibular suppressants like cinnarizine may be more effective in reducing induced nystagmus in preclinical models, Betahistine appears to be more effective in reducing the frequency of vertigo attacks in clinical settings with a favorable side-effect profile.[17][18] The choice between Betahistine and other agents may depend on the specific vestibular disorder and the desired therapeutic outcome (i.e., symptom suppression versus facilitation of compensation). This guide provides a foundation for researchers and drug development professionals to design further comparative studies and to better understand the therapeutic positioning of this compound.
References
- 1. Betahistine treatment in managing vertigo and improving vestibular compensation: clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Unilateral Labyrinthectomy on Monoamine Neurotransmitters in the Medial Vestibular Nucleus of Rats | MDPI [mdpi.com]
- 5. Surgical Labyrinthectomy of the Rat to Study the Vestibular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neural Interruption by Unilateral Labyrinthectomy Biases the Directional Preference of Otolith-Related Vestibular Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats [frontiersin.org]
- 9. Effects of Betahistine on the Development of Vestibular Compensation after Unilateral Labyrinthectomy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betahistine metabolites, aminoethylpyridine, and hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The vascular mechanism of action of betahistine in the inner ear of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Effect of betahistine dihydrochloride compared with cinnarizine on induced vestibular nystagmus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A double-blind crossover study comparing betahistine and cinnarizine in the treatment of recurrent vertigo in patients in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Betahistine or Cinnarizine for treatment of Meniere's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Controlled clinical trial comparing the effect of this compound and prochlorperazine maleate on patients with Meniére's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Betahistine Dihydrochloride and Betahistine Mesilate for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two common salt forms of the anti-vertigo drug Betahistine: Betahistine dihydrochloride (B599025) and Betahistine mesilate. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an informed understanding of the similarities and differences between these two formulations. It is important to note that a direct head-to-head clinical trial comparing the two salts is not available in published literature; therefore, the data presented is a synthesis of information from separate studies.[1][2][3]
Executive Summary
Betahistine is a histamine (B1213489) analog effective in the treatment of Ménière's disease and other vestibular disorders. It is available in two primary salt forms: dihydrochloride and mesilate. While both forms deliver the same active moiety, there are notable differences in their physicochemical properties, which in turn may influence their pharmacokinetic profiles and clinical application. A key distinction lies in their molecular weights, leading to a higher pill burden for the mesilate form to deliver an equivalent dose of the active Betahistine base.[2] Furthermore, concerns have been raised regarding potential long-term DNA toxicity associated with mesilate ester contaminants during the manufacturing of Betahistine mesilate, a concern not associated with the dihydrochloride salt.[4][5]
Physicochemical and Pharmacokinetic Profiles
Betahistine is rapidly and almost completely absorbed after oral administration and is extensively metabolized to its main, inactive metabolite, 2-pyridylacetic acid (2-PAA).[1][6] Due to the very low to undetectable plasma levels of the parent drug, pharmacokinetic studies typically rely on the measurement of 2-PAA.[1][6] The following tables summarize the available physicochemical and pharmacokinetic data for each salt, compiled from various independent studies. It is crucial to note that these values are not from direct comparative studies and may be influenced by inter-study variability, including differences in study populations and analytical methods.[1]
Table 1: Comparative Physicochemical Properties
| Property | Betahistine Dihydrochloride | Betahistine Mesilate | Reference(s) |
| Molecular Formula | C₈H₁₂N₂ · 2HCl | C₈H₁₂N₂ · 2(CH₄O₃S) | [2] |
| Molecular Weight ( g/mol ) | 209.12 | 328.41 | [2] |
| Betahistine Base per mg of Salt | ~0.65 mg | ~0.41 mg | [2] |
| Solubility | Very soluble in water, soluble in ethanol (B145695) (96%) | Very soluble in water, freely soluble in ethanol (96%) | [2] |
Table 2: Comparative Pharmacokinetic Parameters of the Metabolite 2-Pyridylacetic Acid (2-PAA)
| Parameter | Betahistine Dihydrochloride | Betahistine Mesilate | Reference(s) |
| Tmax (h) | ~1.0 | ~1.0 | [6] |
| Cmax (ng/mL) | Varies significantly by population (e.g., ~459-1677 ng/mL for a 24 mg dose) | ~339.4 ng/mL (in a Chinese population for a 24 mg dose) | [6] |
| AUC₀-t (ng·h/mL) | Varies by population | ~1153.5 ng·h/mL (in a Chinese population) | [6] |
| t½ (h) | ~3.5 | ~5.2 (in a Chinese population) | [6] |
| Bioavailability | High (almost completely absorbed) | Assumed to be high | [2][6] |
Note: The pharmacokinetic data is for the inactive metabolite 2-pyridylacetic acid (2-PAA). Data is compiled from different studies and populations, which may account for the observed variations. Direct comparative studies are lacking.[1][6]
Mechanism of Action and Signaling Pathway
Betahistine's therapeutic effects are attributed to its dual action on the histaminergic system. It acts as a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1][7]
-
H1 Receptor Agonism: Stimulation of H1 receptors in the inner ear blood vessels is thought to cause local vasodilation, increasing blood flow and reducing endolymphatic pressure.
-
H3 Receptor Antagonism: As an antagonist of the presynaptic H3 autoreceptors, Betahistine blocks the feedback inhibition of histamine synthesis and release. This leads to increased levels of histamine in the synaptic cleft, which can enhance neurotransmission in the vestibular nuclei and facilitate vestibular compensation.
Experimental Protocols
Proposed Head-to-Head In Vivo Pharmacokinetic Study
Given the absence of direct comparative data, a robust experimental design is crucial. The following outlines a proposed protocol for a head-to-head comparison of Betahistine dihydrochloride and Betahistine mesilate.
Objective: To compare the pharmacokinetic profiles of equimolar doses of Betahistine dihydrochloride and Betahistine mesilate in a suitable animal model.
Animal Model: Guinea pigs are a recommended model due to their well-characterized vestibular system.
Study Design: A randomized, crossover study design is advised to minimize inter-individual variability.
Methodology:
-
Dose Preparation: Calculate and prepare equimolar doses of Betahistine dihydrochloride and Betahistine mesilate based on the active Betahistine base.
-
Administration: Administer the compounds orally via gavage to fasted animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Plasma Analysis: Analyze plasma concentrations of the primary metabolite, 2-PAA, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters: Cmax, Tmax, AUC, and t½.
LC-MS/MS Method for 2-Pyridylacetic Acid (2-PAA) Quantification
1. Sample Preparation (Liquid-Liquid Extraction):
- To a 0.5 mL plasma sample, add an internal standard (e.g., a deuterated analog of 2-PAA).
- Acidify the sample.
- Add an organic extraction solvent (e.g., ethyl acetate).
- Vortex and centrifuge to separate the layers.
- Transfer the organic layer and evaporate to dryness.
- Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile.
- Flow Rate: Optimized for separation.
- Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 2-PAA and the internal standard.
Safety and Tolerability
Both Betahistine dihydrochloride and Betahistine mesilate are generally well-tolerated.[2] The most common adverse drug reactions are mild and include headache and gastrointestinal complaints.[2] However, there are some differences in the available safety data:
-
Post-Marketing Surveillance: Extensive post-marketing surveillance data is available for Betahistine dihydrochloride, providing a comprehensive safety profile. Similar detailed data for Betahistine mesilate is not as readily available in the published literature.[2]
-
Potential for Genotoxicity: A significant concern for the mesilate salt is the potential for contamination with mesilate esters during the manufacturing process.[4] Some mesilate esters are known to have genotoxic potential. This concern has not been raised for the dihydrochloride salt.[4][5]
Conclusion
The choice between Betahistine dihydrochloride and Betahistine mesilate for clinical use or further development requires careful consideration of their respective properties. While both are effective in delivering the active Betahistine moiety, the dihydrochloride salt has a lower molecular weight, resulting in a lower pill burden for an equivalent dose of the active drug.[2] Furthermore, the extensive post-marketing safety data available for the dihydrochloride form and the absence of concerns regarding potentially genotoxic manufacturing contaminants provide a more robust safety profile compared to the mesilate salt.[4][5]
The lack of head-to-head clinical trials comparing the efficacy and pharmacokinetics of the two salts is a significant knowledge gap.[1][2] Future research, following a rigorous experimental design as proposed in this guide, is warranted to provide a definitive comparison and guide optimal therapeutic choices.
References
A Comparative Guide to Betahistine Hydrochloride and Other Histamine H3 Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of betahistine (B147258) hydrochloride against other prominent histamine (B1213489) H3 receptor (H3R) antagonists. By presenting key performance data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate informed decisions in research and development.
Betahistine, a structural analog of histamine, is an approved medication for vestibular disorders and is under investigation for its potential in treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease.[1][2][3][4] Its therapeutic effects are largely attributed to its dual action as a partial agonist at histamine H1 receptors and an antagonist/inverse agonist at histamine H3 receptors.[5][6] The H3 receptor, a presynaptic autoreceptor in the central nervous system, negatively regulates the synthesis and release of histamine and other neurotransmitters.[7] Antagonism of this receptor, therefore, leads to increased levels of histamine and other neurotransmitters, which is thought to underlie the pro-cognitive and wakefulness-promoting effects of this drug class.[7]
This guide compares betahistine with other well-characterized H3R antagonists such as pitolisant (B1243001), thioperamide, and ciproxifan (B1662499), focusing on their in vitro and in vivo pharmacological profiles.
Quantitative Comparison of H3 Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of betahistine and other selected H3R antagonists. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values indicate greater functional potency.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Compound | H3 Receptor Ki (nM) | H3 Receptor Functional Activity (IC50/EC50 in nM) | Notes |
| Betahistine | ~1900 - 6900[6][8] | Inverse Agonist (cAMP): Nanomolar range; Agonist (cAMP): Micromolar range[8] | Partial inverse agonist; also a weak H1 agonist.[5][6] |
| Pitolisant | 0.16 - 6.09[9][10] | EC50 (human H3 receptor) = 1.5 nM[11] | Clinically approved for narcolepsy.[12] |
| Thioperamide | ~4 - 20 (IC50)[9][13] | - | Potent and selective H3R antagonist/inverse agonist.[14] |
| Ciproxifan | 0.5 - 1.9[15] | - | Highly potent and selective H3R antagonist.[16] |
Table 2: Selectivity Profile for Histamine Receptors
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| Betahistine | ~31,000[6] | >1,000,000[17] | - |
| Pitolisant | >10,000[10] | >10,000[10] | >10,000[10] |
| Thioperamide | 280,000[18] | - | 27[18] |
| Ciproxifan | >10,000 | >10,000 | ~2-13 fold less potent than at H3R[13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.[19]
Objective: To determine the Ki of a test compound for the H3 receptor.
Materials:
-
Cell membranes from cells expressing the H3 receptor (e.g., CHO or HEK293 cells).[19]
-
Radioligand (e.g., [³H]-Nα-methylhistamine).[19]
-
Test compounds (Betahistine, Pitolisant, etc.) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[20]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[20]
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 100-200 µg protein) with a fixed concentration of the radioligand and varying concentrations of the test compound.[21] The final volume is typically 200-250 µL.[22][23]
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C or 30°C).[21][22]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[19]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[22]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[19]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
cAMP Functional Assay
This assay measures the functional consequence of H3 receptor activation or inhibition by quantifying the intracellular levels of cyclic AMP (cAMP). Since the H3 receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Antagonists block this effect, while inverse agonists increase basal cAMP levels.[8]
Objective: To determine the functional potency (EC50 or IC50) of a test compound as an agonist, antagonist, or inverse agonist at the H3 receptor.
Materials:
-
Intact cells expressing the H3 receptor (e.g., CHO or HEK293 cells).[24]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[19]
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).[19]
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA).[19]
-
Cell culture medium and buffers.
Procedure:
-
Cell Culture: Culture the H3 receptor-expressing cells to an appropriate density in 96-well plates.[25]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes).[24]
-
Stimulation: Add forskolin to stimulate cAMP production. For antagonist testing, simultaneously add a fixed concentration of an H3R agonist.[24]
-
Incubation: Incubate for a specific duration (e.g., 30 minutes) to allow for changes in cAMP levels.[24]
-
Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[19]
-
Data Analysis:
-
For agonists/inverse agonists , plot the cAMP levels against the log of the test compound concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal effect.
-
For antagonists , plot the inhibition of the agonist-induced decrease in cAMP against the log of the antagonist concentration to determine the IC50.
-
In Vivo Microdialysis for Histamine Release
This technique allows for the in vivo measurement of extracellular histamine levels in specific brain regions of freely moving animals, providing a dynamic assessment of a drug's effect on neurotransmitter release.[26][27]
Objective: To measure the effect of H3R antagonists on the extracellular concentration of histamine in the brain.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC with fluorescence detection system.[26]
-
Artificial cerebrospinal fluid (aCSF) or Ringer's solution for perfusion.[26]
-
Anesthetized or freely moving rats.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hypothalamus) of the animal using a stereotaxic apparatus.[26]
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1 µL/min).[26]
-
Basal Level Collection: Collect dialysate samples at regular intervals (e.g., every 30 minutes) to establish a stable baseline of extracellular histamine concentration.[26]
-
Drug Administration: Administer the test compound (e.g., betahistine, thioperamide) systemically (e.g., intraperitoneally).[26]
-
Post-treatment Collection: Continue to collect dialysate samples to measure the change in histamine levels over time.
-
Sample Analysis: Analyze the histamine concentration in the collected dialysate samples using HPLC with fluorescence detection.[26]
-
Data Analysis: Express the post-treatment histamine levels as a percentage of the basal levels and plot them over time to determine the magnitude and duration of the effect of the H3R antagonist.
Conclusion
Betahistine hydrochloride distinguishes itself from other H3 receptor antagonists through its dual action as an H1 receptor agonist and a moderate H3 receptor antagonist. While compounds like pitolisant, thioperamide, and ciproxifan exhibit higher affinity and selectivity for the H3 receptor, betahistine's unique pharmacological profile may offer a different therapeutic window. The choice of an appropriate H3R antagonist for research purposes will depend on the specific experimental goals, whether it be maximizing H3R blockade, investigating the interplay between H1 and H3 receptor modulation, or translating findings to a clinically approved compound. The experimental protocols detailed in this guide provide a framework for the direct comparison and characterization of these and other novel H3 receptor modulators.
References
- 1. High-Dose Betahistine Improves Cognitive Function in Patients With Schizophrenia: A Randomized Double-Blind Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | High-Dose Betahistine Improves Cognitive Function in Patients With Schizophrenia: A Randomized Double-Blind Placebo-Controlled Trial [frontiersin.org]
- 3. High-Dose Betahistine Improves Cognitive Function in Patients With Schizophrenia: A Randomized Double-Blind Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of histamine dysfunction in sensory and cognitive deficits in schizophrenia | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ophthalmic antihistamines and H1-H4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Placebo-Controlled Study Design for Betahistine Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of placebo-controlled study designs for evaluating the efficacy of Betahistine (B147258) hydrochloride in animal models of vestibular disorders. It offers a comparative analysis with alternative treatments, supported by experimental data and detailed protocols to aid in the design and execution of preclinical research.
Mechanism of Action of Betahistine
Betahistine's therapeutic effects in vestibular disorders are primarily attributed to its dual action as a partial agonist of the histamine (B1213489) H1 receptor and a potent antagonist of the histamine H3 receptor.[1] This activity is believed to improve microcirculation within the inner ear and enhance central vestibular compensation, the process by which the brain adapts to vestibular deficits.[1][2]
Animal Models of Vestibular Disorders
The selection of an appropriate animal model is critical for preclinical studies. The most common models induce a unilateral vestibular deficit, mimicking conditions like vestibular neuritis or Meniere's disease.[3]
1. Unilateral Labyrinthectomy (UL): This surgical procedure creates a permanent and complete loss of vestibular function on one side, resulting in a well-defined vertigo-like syndrome.[3] It can be achieved through surgical ablation or chemical destruction.
2. Unilateral Vestibular Neurectomy (UVN): This model involves the surgical sectioning of the vestibular nerve, leading to a complete and irreversible loss of vestibular input from one side.
3. Chemical Induction: Models mimicking Meniere's disease can be induced by administering substances that alter inner ear fluid homeostasis, such as a combination of lipopolysaccharide (LPS) and aldosterone.[3]
Experimental Protocols
Induction of Unilateral Labyrinthectomy (Surgical) in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Incision: Make a postauricular incision to expose the tympanic bulla.
-
Exposure: Carefully open the bulla to visualize the cochlea and the three semicircular canals.
-
Labyrinthectomy: Gently remove the neuroepithelia of the semicircular canals and the utricle and saccule using a fine instrument.
-
Closure: Fill the cavity with an absorbable gelatin sponge and suture the incision.
Behavioral Assessment: Rotarod Test
The rotarod test is a widely used method to assess motor coordination and balance in rodents.[4][5][6][7]
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the test.[5] A brief training session on the stationary or slowly rotating rod may be necessary.
-
Testing:
-
Place the animal on the rod.
-
Start the rotation at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[5][6]
-
Record the latency to fall from the rod.
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[5]
-
-
Data Analysis: The latency to fall is the primary measure. An increase in latency indicates improved motor coordination.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of Betahistine hydrochloride and its alternatives.
Table 1: Efficacy of this compound in a Cat Model of Unilateral Vestibular Neurectomy
| Dosage | Route of Administration | Key Findings |
| 0.2 mg/kg/day | Oral | No significant effect on postural function recovery, but induced acute symptomatic improvement.[3][8] |
| 2 mg/kg/day | Oral | Significant acceleration of postural recovery.[3][8] |
| 0.2 mg/kg/day + 1 mg/kg/day Selegiline | Oral | Significant acceleration of postural recovery, similar to the higher dose of betahistine alone.[1][3] |
| 50 mg/kg/day | Oral | Strongly accelerated the recovery of posture and locomotor balance.[3] |
| 100 mg/kg/day | Oral | Strongly accelerated the recovery of posture and locomotor balance.[3] |
Table 2: Comparison of Betahistine with Alternative Treatments in Animal Models
| Drug | Animal Model | Dosage | Outcome Measure | Results |
| Betahistine | Unilateral Labyrinthectomy (Rat) | 10 mg/kg, i.v., bid | Postural Asymmetry Score | Significant reduction in postural asymmetry on days 2-3 post-lesion compared to saline control.[1] |
| Cinnarizine | Not specified (Rabbits) | Not specified | Vestibular Nystagmus | Suppressive effect on vestibular nystagmus. |
| Dimenhydrinate | Not specified (Rats) | 20 mg/kg bw | Motion Sickness Levels | Significantly reduced motion sickness levels.[9] |
Note: Direct head-to-head comparative studies in the same animal model are limited. The data presented is compiled from various sources.
Placebo Control
In these studies, the placebo control group typically receives a vehicle solution that does not contain the active drug. For oral administration, this can be a simple syrup or a palatable formulation without the drug. For injections, sterile saline is commonly used as a placebo. The administration route and schedule for the placebo should be identical to the active treatment group to ensure the validity of the comparison.
Visualizations
Signaling Pathway of Betahistine
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for a placebo-controlled study.
References
- 1. benchchem.com [benchchem.com]
- 2. Betahistine treatment in managing vertigo and improving vestibular compensation: clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Nutritional and Behavioral Countermeasures as Medication Approaches to Relieve Motion Sickness: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Betahistine Hydrochloride in Vestibular Disorders: A Comparative Guide Utilizing Knockout Model Insights
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Betahistine (B147258) hydrochloride's mechanism of action with alternative vertigo treatments, supported by experimental data. We delve into the insights gained from knockout models to elucidate the molecular pathways involved in vestibular function and compensation.
Betahistine hydrochloride is a widely prescribed drug for the treatment of vestibular disorders such as Meniere's disease. Its efficacy is attributed to its dual action as a partial agonist of the histamine (B1213489) H1 receptor and a potent antagonist of the histamine H3 receptor.[1][2] This unique pharmacological profile is believed to modulate the histaminergic system, leading to increased blood flow in the inner ear and facilitation of central vestibular compensation.[1] However, direct confirmation of these mechanisms through genetic models has been limited. This guide synthesizes the available evidence, including crucial data from pharmacological and knockout model studies, to provide a clearer understanding of Betahistine's action and how it compares to other therapeutic options.
Confirming Betahistine's Mechanism of Action: Insights from Preclinical Models
While direct studies on the effect of Betahistine in histamine receptor knockout mice with vestibular deficits are not yet available, significant insights can be drawn from pharmacological blockade studies and the vestibular phenotypes of H1 and H3 receptor knockout mice.
A pivotal study in a rat model of unilateral labyrinthectomy demonstrated that the facilitatory effect of Betahistine on vestibular compensation was significantly attenuated by the selective blockage of the H1 receptor in the medial vestibular nucleus (MVN).[3][4] This provides strong evidence that the H1 receptor agonism of Betahistine plays a crucial role in its therapeutic effect.[3][4]
Further indirect evidence comes from the characterization of histamine receptor knockout mice. Histamine H1 receptor knockout mice exhibit altered sleep-wake cycles and a lack of arousal response to H3 receptor antagonists, suggesting a key role for H1 receptors in central histaminergic signaling that is likely involved in vestibular compensation.[5] Moreover, these knockout mice have shown impairments in spatial memory, a function that can be affected by vestibular dysfunction.[6]
Histamine H3 receptor knockout mice display a complex phenotype, including changes in brain histamine levels and an obese phenotype.[7][8] Studies in H3 receptor knockout animals have shown their insensitivity to H3 receptor antagonists, confirming the target of these drugs.[9] The antagonism of the H3 autoreceptor by Betahistine is proposed to increase the synthesis and release of histamine in the vestibular nuclei, thereby promoting vestibular compensation.[10] The altered histamine homeostasis in H3 knockout mice supports the importance of this receptor in modulating the histaminergic system.
Alternatives to Betahistine: A Mechanistic Comparison
Several alternatives to Betahistine are used for the management of vertigo, primarily acting as vestibular suppressants.
-
Meclizine: A first-generation antihistamine with strong H1 receptor antagonist and anticholinergic properties.[11] Its primary mechanism is the suppression of the central emetic center. While effective for acute vertigo, its sedative side effects can be limiting, and long-term use may impair vestibular compensation.[12]
-
Cinnarizine (B98889): A calcium channel blocker with H1 receptor antagonist properties.[13] It is thought to reduce vertigo by inhibiting calcium influx into vestibular sensory cells and improving inner ear microcirculation.[13] However, it can also have sedative effects.
The following table summarizes the key mechanistic differences between Betahistine and its common alternatives.
| Feature | This compound | Meclizine | Cinnarizine |
| Primary Target | Histamine H1 (partial agonist) & H3 (antagonist) Receptors | Histamine H1 Receptor (antagonist) | Calcium Channels, Histamine H1 Receptor (antagonist) |
| Mechanism of Action | Enhances central vestibular compensation, increases inner ear blood flow | Suppresses central vestibular and emetic pathways | Reduces vestibular sensory input, improves inner ear blood flow |
| Effect on Vestibular Compensation | Facilitates | May impair with long-term use | Less evidence available |
| Sedative Effects | Generally low | High | Moderate to High |
Quantitative Comparison of Clinical Efficacy
The following tables present a summary of quantitative data from clinical trials comparing the efficacy of Betahistine with placebo and other active drugs in reducing vertigo symptoms.
Table 1: Betahistine vs. Placebo in Vestibular Vertigo and Meniere's Disease
| Study Outcome | Betahistine | Placebo | Statistical Significance | Reference |
| Odds Ratio for Favorable Outcome (Vestibular Vertigo) | 2.23 (95% CI 1.20-4.14) | - | p < 0.05 | [14][15] |
| Odds Ratio for Favorable Outcome (Meniere's Disease) | 3.37 (95% CI 2.14-5.29) | - | p < 0.05 | [14][15] |
| Proportion of Patients with Symptom Reduction | Higher (RR 1.30, 95% CI 1.05-1.60) | Lower | p < 0.05 | [16] |
| Adverse Events | 16% | 15% | No significant difference | [16] |
Table 2: Comparison of Betahistine with Cinnarizine in Otogenic Vertigo
| Study Outcome | Betahistine (16mg TID) | Cinnarizine (25mg TID) | Statistical Significance | Reference |
| Improvement in Mean Vertigo Score (1 week) | Significantly greater | - | p = 0.002 | [17] |
| Reduction in Vertigo Intensity (4 weeks) | ~2-fold greater | - | p = 0.001 | [17] |
| Reduction in Associated Symptoms (4 weeks) | More pronounced | - | p = 0.009 | [17] |
| Tolerability ('Very Good') | 90% | 97% | Not specified | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments relevant to the study of vestibular disorders.
Unilateral Labyrinthectomy (UL) in Rodents
This surgical procedure is a common method to induce a peripheral vestibular lesion and study the subsequent central compensation.
Objective: To create a unilateral loss of vestibular function.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Microdrill
-
Fine surgical instruments
-
Saline solution
-
Chemical agent for labyrinthectomy (e.g., p-arsanilic acid or ferric chloride solution)[18][19]
Procedure (Mouse/Rat):
-
Anesthetize the animal.
-
Make a post-auricular incision to expose the mastoid bulla.
-
Using a microdrill, carefully open the mastoid bone to expose the cochlea and vestibular labyrinth.
-
For chemical labyrinthectomy, apply the chosen chemical agent (e.g., p-arsanilic acid solution) into the middle ear cavity, allowing it to diffuse into the inner ear.[18][20]
-
For mechanical labyrinthectomy, carefully destroy the labyrinthine structures.[21]
-
Flush the cavity with saline and suture the incision.
-
Provide post-operative care, including analgesics and hydration.
Assessment of Vestibular Function in Rodents
Following a unilateral vestibular lesion, several behavioral tests are used to quantify the resulting deficits and the process of compensation.
Objective: To quantitatively assess static and dynamic vestibular function.
Methods:
-
Spontaneous Nystagmus: Observe and record eye movements in the dark using a video-oculography system. The frequency and slow-phase velocity of the nystagmus are key parameters.[22]
-
Head Tilt: Measure the angle of head tilt towards the lesioned side. This can be done using video analysis or inertial measurement units (IMUs).[23]
-
Postural and Locomotor Function:
-
Tail-Hanging Test: Observe for body rotation when the animal is suspended by its tail.[20]
-
Air-Righting Reflex: Assess the ability of the animal to land on its feet when dropped from a supine position.
-
Open Field Test: Analyze locomotor patterns, such as circling behavior and ataxia.[24]
-
Rotarod Test: Measure motor coordination and balance by assessing the time the animal can stay on a rotating rod.[19]
-
A composite scoring system, often referred to as a vestibular dysfunction rating (VDR), can be used to combine the results of these tests for an overall assessment of vestibular function.[25]
Visualizing the Pathways
The following diagrams illustrate the proposed signaling pathways of Betahistine and the experimental workflow for its evaluation.
Caption: Proposed mechanism of Betahistine action in the vestibular nuclei.
Caption: Experimental workflow for evaluating vestibular drugs in rodent models.
References
- 1. Betahistine treatment in managing vertigo and improving vestibular compensation: clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betahistine, vestibular function and compensation: in vitro studies of vestibular function and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H1 Receptor Contributes to Vestibular Compensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Altered sleep-wake characteristics and lack of arousal response to H3 receptor antagonist in histamine H1 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H1 receptor knockout mice exhibit impaired spatial memory in the eight-arm radial maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Meclizine May Ease Dizziness but Raises Chances of Injurious Falls, Study Shows [medicaldialogues.in]
- 13. [Effect of cinnarizine on various types of vertigo. Clinical and electronystagmographic results of a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meta-analysis of clinical studies with betahistine in Ménière's disease and vestibular vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Betahistine for symptoms of vertigo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ViewArticleDetail [ijpronline.com]
- 18. Frontiers | In Vivo Imaging of Glial Activation after Unilateral Labyrinthectomy in the Rat: A [18F]GE180-PET Study [frontiersin.org]
- 19. Neural Interruption by Unilateral Labyrinthectomy Biases the Directional Preference of Otolith-Related Vestibular Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vestibular Compensation after Vestibular Dysfunction Induced by Arsanilic Acid in Mice | MDPI [mdpi.com]
- 21. Surgical techniques and functional evaluation for vestibular lesions in the mouse: unilateral labyrinthectomy (UL) and unilateral vestibular neurectomy (UVN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A new immunohistochemical method to evaluate the development of vestibular compensation after unilateral labyrinthectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inertial Measurement of Head Tilt in Rodents: Principles and Applications to Vestibular Research | MDPI [mdpi.com]
- 24. Frontiers | Vertigoheel improves central vestibular compensation after unilateral peripheral vestibulopathy in rats [frontiersin.org]
- 25. Quantitative Assessment of Anti-Gravity Reflexes to Evaluate Vestibular Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Betahistine Hydrochloride's Effects on Vestibular Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on the effects of betahistine (B147258) hydrochloride and its alternatives on vestibular neurons. The objective is to assess the reproducibility of these effects by examining the available quantitative data and the methodologies employed in key studies.
Introduction
Betahistine hydrochloride is a widely prescribed drug for the treatment of vestibular disorders, most notably Ménière's disease. Its primary mechanism of action is understood to be a dual role as a partial agonist of histamine (B1213489) H1 receptors and a potent antagonist of histamine H3 receptors. This activity is believed to increase cochlear blood flow and modulate neurotransmitter release in the vestibular nuclei, thereby reducing symptoms of vertigo and dizziness. However, the reproducibility of its direct effects on vestibular neurons at a cellular level is a subject of ongoing research. This guide compares the available experimental evidence for betahistine with that of other compounds used in the management of vestibular symptoms, including cinnarizine, dimenhydrinat, Ginkgo biloba extract (EGb 761), and piracetam.
Comparative Analysis of Effects on Vestibular Neurons
The following tables summarize the quantitative data from various studies on the effects of betahistine and its alternatives on vestibular neuron activity.
Table 1: Effects of this compound on Vestibular Neuron Firing Rate
| Study Animal Model | Preparation | Method | Effect on Firing Rate | Quantitative Data | Citation |
| Frog | Isolated semicircular canal | Mass nerve discharge recording | Reduction in resting discharge | Marked reduction | |
| Axolotl | Isolated inner ear | Multiunit extracellular recordings from semicircular canal nerve | Inhibition of basal spike discharge | IC50 of 600 microM | |
| Rat | Brainstem slices | Whole-cell patch-clamp recording in medial vestibular nucleus (MVN) neurons | Weak excitation | Not specified | |
| Cat | In vivo | Microiontophoretic application onto MVN and lateral vestibular nucleus (LVN) neurons | Facilitates recovery of spontaneous firing of ipsilateral MVe neurons after unilateral labyrinthectomy | Not specified |
Table 2: Comparative Effects of Alternative Drugs on Vestibular Neurons
| Drug | Study Animal Model | Preparation | Method | Effect on Firing Rate/Activity | Quantitative Data | Citation |
| Cinnarizine | Cat | In vivo | Electrophysiological recording from LVN | Increased spike number of monosynaptic neurons with subthreshold stimulation; more pronounced in polysynaptic neurons | Not specified | |
| Diphenhydramine | Cat | In vivo | Microiontophoretic application onto MVN and LVN neurons | Dose-dependent inhibition of polysynaptic neurons in MVN; monosynaptic neurons also suppressed at max dose. LVN monosynaptic neurons unaffected. | Inhibition of LVN polysynaptic neurons at 200 nA | |
| Ginkgo biloba (EGb 761) | Rat | In vivo (unilateral labyrinthectomy model) | Not specified (behavioral and metabolic studies) | Restoration of neuronal firing rates (inferred from improved vestibular compensation) | Not specified | |
| Piracetam | Not specified | Not specified (review) | Not specified | Thought to act on vestibular and oculomotor nuclei to enhance compensation and habituation | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for assessing the reproducibility of scientific findings. Below are summaries of methodologies used in key studies cited in this guide.
In Vitro Extracellular Recording from Isolated Semicircular Canal (Frog/Axolotl)
This preparation allows for the direct assessment of a drug's effect on the peripheral vestibular apparatus.
-
Tissue Preparation: The labyrinth of a frog or axolotl is isolated and the semicircular canal is dissected.
-
Recording: A suction electrode is placed on the ampullary nerve to record multiunit spike activity.
-
Drug Application: The drug is added to the perilymphatic fluid bathing the preparation.
-
Data Analysis: Changes in the basal and mechanically or electrically evoked firing rate of the vestibular afferents are measured.
In Vivo Microiontophoretic Application and Single-Unit Recording (Cat)
This technique allows for the localized application of a drug onto a specific neuron while recording its activity.
-
Animal Preparation: The animal is anesthetized and placed in a stereotaxic frame. A craniotomy is performed to access the brainstem.
-
Electrode Assembly: A multi-barreled micropipette is used, with one barrel for recording and the others for ejecting the drug via iontophoresis.
-
Neuronal Identification: The recording electrode is advanced into the vestibular nuclei, and neurons are identified based on their spontaneous activity and response to vestibular stimulation (e.g., nerve stimulation or rotation).
-
Drug Application and Recording: The drug is ejected from the pipette using a controlled current, and the effect on the neuron's firing rate is recorded.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for betahistine and its alternatives.
This compound
Caption: Proposed dual mechanism of action of this compound.
Cinnarizine
A Comparative Analysis of Betahistine Dihydrochloride and Betahistine Mesylate Salt Forms for Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of two primary salt forms of Betahistine (B147258), detailing their physicochemical properties, pharmacokinetic profiles, and a proposed framework for direct comparative studies.
While both betahistine dihydrochloride (B599025) and betahistine mesylate are utilized in therapeutic applications for vestibular disorders, a notable gap exists in the scientific literature regarding direct, head-to-head experimental comparisons of these two salt forms. This guide synthesizes the available data from independent studies to provide a comparative overview and presents a detailed experimental protocol to facilitate future research aimed at elucidating the potential differences in their performance.
Physicochemical and Pharmacokinetic Profiles: A Tale of Two Salts
Betahistine acts as a histamine (B1213489) analogue, exhibiting a dual mechanism of action as a weak agonist of the histamine H1 receptor and a potent antagonist of the histamine H3 receptor.[1][2][3][4][5] The choice of salt form can influence key physicochemical properties, which in turn may affect the drug's pharmacokinetic behavior.
Physicochemical Properties
The fundamental differences between the dihydrochloride and mesylate salts of betahistine lie in their molecular weight and the nature of the salt former. These differences have implications for the amount of active betahistine base delivered per unit mass of the salt.[6]
| Property | Betahistine Dihydrochloride | Betahistine Mesylate | Reference(s) |
| Molecular Formula | C₈H₁₂N₂·2HCl | C₈H₁₂N₂·2CH₄O₃S | [6] |
| Molecular Weight | 209.1 g/mol | 328.41 g/mol | [6] |
| Betahistine Base (%) | ~65% | ~41% | [6] |
| Solubility | Very soluble in water | Higher solubility | [6] |
| Hygroscopicity | Very hygroscopic | Not specified | |
| Potential Concerns | None specified | Potential for mesilate ester contaminants (DNA toxicity) | [6][7][8][9] |
Note: The percentage of betahistine base is calculated based on the molecular weights of the base and the respective salts.
Pharmacokinetic Parameters
Betahistine is rapidly and almost completely absorbed from the gastrointestinal tract and is extensively metabolized to its main, inactive metabolite, 2-pyridylacetic acid (2-PAA).[10][11] Due to the very low to undetectable plasma levels of the parent drug, pharmacokinetic studies typically measure the concentration of 2-PAA.[10] It is crucial to note that the following data is compiled from separate studies and not from a direct comparative trial; therefore, inter-study variability, including differences in study populations and analytical methods, should be considered.[6][7][8][9]
| Parameter | Betahistine Dihydrochloride (from various studies) | Betahistine Mesylate (from a study in a Chinese population) | Reference(s) |
| Tmax (2-PAA) | ~1 hour | Not specified | [11][12] |
| t½ (2-PAA) | ~3.5 hours | ~5.2 hours | [13][12] |
| Cmax (2-PAA) | Dose-dependent | 339.4 ng/mL (after a single 24 mg dose) | [10][14] |
| AUC (2-PAA) | Dose-dependent | 1153.5 ng·h/mL (after a single 24 mg dose) | [10][14] |
| Protein Binding | <5% | Not specified | [13][12] |
| Excretion | Primarily as 2-PAA in urine | Primarily as 2-PAA in urine | [2][13][12] |
Disclaimer: The pharmacokinetic data presented are from separate studies and may not be directly comparable due to potential differences in study design, patient populations, and analytical methodologies.
Mechanism of Action: A Dual Histaminergic Pathway
Betahistine's therapeutic effects are attributed to its unique interaction with the histaminergic system. It acts as a weak agonist at H1 receptors and a potent antagonist at H3 receptors.[1][2][3][4][5]
-
H1 Receptor Agonism: Stimulation of H1 receptors in the inner ear is believed to cause vasodilation, leading to increased blood flow and a reduction in endolymphatic pressure.[15][16]
-
H3 Receptor Antagonism: By blocking H3 autoreceptors, betahistine increases the synthesis and release of histamine in the brain. This enhances the activity of other neurotransmitters, which is thought to contribute to vestibular compensation and the reduction of vertigo symptoms.[1][15][16]
Proposed Experimental Protocol for a Head-to-Head In Vivo Comparison
To address the current knowledge gap, a robust, head-to-head in vivo study is essential. The following protocol outlines a methodology for a comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of betahistine dihydrochloride and betahistine mesylate.
Objective: To directly compare the in vivo pharmacokinetic and pharmacodynamic profiles of orally administered betahistine dihydrochloride and betahistine mesylate.
Animal Model: The guinea pig is a suitable model due to its well-characterized vestibular system.
Study Design: A randomized, crossover study design is recommended to minimize inter-animal variability. Animals would be randomly assigned to receive either betahistine dihydrochloride or betahistine mesylate, followed by a washout period before receiving the other salt form.
Experimental Workflow:
Detailed Methodologies
1. Dose Preparation and Administration:
-
Calculate and prepare equimolar doses of betahistine dihydrochloride and betahistine mesylate based on the active betahistine base to ensure equivalent amounts of the active moiety are administered.
-
Administer the compounds orally via gavage.
2. Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Analyze plasma concentrations of betahistine and its primary metabolite, 2-PAA, using a validated LC-MS/MS method.[14]
-
Determine key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).
3. Pharmacodynamic Analysis (Vestibular Function):
-
Assess vestibular function using established methods such as recording nystagmus in response to caloric or rotational stimulation.
-
Measure changes in cochlear blood flow using laser Doppler flowmetry, as betahistine is known to increase it.
4. Data Analysis:
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare the pharmacokinetic and pharmacodynamic parameters between the two salt forms.
Conclusion
The selection of a salt form for a drug candidate is a critical decision in the development process. While both betahistine dihydrochloride and betahistine mesylate are established forms, the lack of direct comparative data necessitates a careful evaluation of their individual properties. This guide provides a summary of the available information and, more importantly, a detailed experimental framework to empower researchers to conduct the necessary head-to-head studies. The results of such investigations will be invaluable in making informed decisions for future drug development and clinical applications of betahistine.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Betahistine - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. An In-depth Analysis of Betahistine Hydrochloride's R&D Progress [synapse.patsnap.com]
- 5. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijbcp.com [ijbcp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. mims.com [mims.com]
- 13. mims.com [mims.com]
- 14. white-medicine.com [white-medicine.com]
- 15. Betahistine Mesylate|CAS 54856-23-4|For Research [benchchem.com]
- 16. Menaril | 8 mg | Tablet | মিনারিল ৮ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
Evaluating the Long-Term Efficacy of Betahistine Hydrochloride in Chronic Models
A Comparative Guide for Researchers and Drug Development Professionals
Betahistine (B147258) hydrochloride is a histamine (B1213489) analogue widely prescribed for the management of vertigo and symptoms associated with Meniere's disease. Its therapeutic rationale is grounded in its dual action on the histaminergic system, aiming to improve inner ear microcirculation and promote central vestibular compensation. However, its long-term efficacy remains a subject of rigorous scientific debate. This guide provides an objective comparison of Betahistine's performance against placebo and other alternatives, supported by data from clinical and preclinical studies.
Mechanism of Action: A Dual Histaminergic Approach
Betahistine's pharmacological activity is multifaceted, primarily targeting histamine H1 and H3 receptors.[1][2][3] It acts as a weak agonist at H1 receptors, which are located on blood vessels in the inner ear, and a potent antagonist at H3 receptors, which function as presynaptic autoreceptors in the central and peripheral nervous systems.[1][2][4]
This dual mechanism is proposed to:
-
Improve Inner Ear Microcirculation: Agonism at H1 receptors leads to vasodilation, increasing blood flow in the cochlea and vestibular labyrinth.[1][4][5] This may help to resolve endolymphatic hydrops, a key pathological feature of Meniere's disease.[2]
-
Enhance Vestibular Compensation: By antagonizing H3 autoreceptors, Betahistine inhibits the negative feedback loop on histamine synthesis and release.[2][4] The resulting increase in histamine turnover in the vestibular nuclei is thought to facilitate the brain's ability to adapt to and compensate for vestibular imbalances.[2][4][5]
Long-Term Efficacy: Comparison with Placebo
Despite its widespread use, high-quality evidence supporting the long-term efficacy of Betahistine over placebo is limited and contested. The most significant study in this area, the BEMED trial, was a large, multicentre, double-blind, randomized, placebo-controlled trial that found no statistically significant difference between low-dose Betahistine, high-dose Betahistine, and placebo in reducing the frequency of vertigo attacks in patients with Meniere's disease over 9 months.[6][7][8] This finding is consistent with several Cochrane systematic reviews, which have concluded that there is insufficient evidence to demonstrate that Betahistine has any effect on vertigo in Meniere's disease.[8][9][10]
However, other meta-analyses and observational studies have suggested a therapeutic benefit, though these are often limited by the inclusion of lower-quality trials with methodological flaws.[11][12][13][14]
| Endpoint | Betahistine Hydrochloride | Placebo | Key Findings & Citations |
| Reduction in Mean Monthly Vertigo Attacks | No significant difference from placebo. | Showed a significant reduction from baseline. | The BEMED trial found attack rates did not differ between treatment arms (P=0.759). A significant placebo effect was observed.[6][8] |
| Vertigo Severity & Duration | No significant difference from placebo. | N/A | Secondary outcomes in the BEMED trial, including severity and duration, were consistent with the primary outcome.[6][8] |
| Overall Improvement (Investigator Rated) | Some meta-analyses show a positive effect (OR 2.58-3.52). | N/A | Meta-analyses suggest a benefit but are based on heterogeneous and often low-quality studies.[11][12] |
| Safety & Tolerability | Generally well-tolerated with no unexpected safety findings. | Well-tolerated. | Treatment was well tolerated across all groups in major trials.[6] Some reviews note a slightly higher risk of adverse effects like headache for Betahistine.[9][10] |
Long-Term Efficacy: Comparison with Alternatives
Data directly comparing Betahistine to other long-term prophylactic treatments for chronic vertigo are sparse. The most common alternatives include diuretics and, in some regions, Ginkgo biloba extract.
| Endpoint | This compound | Alternative Treatment | Key Findings & Citations |
| Vertigo Control vs. Diuretic (Hydrochlorothiazide) | Showed impressive reduction in frequency, severity, and duration of vertigo attacks over 6 months, particularly in patients with a fluctuating auditory threshold. | Seemed to show a distinct therapeutic effect on vertigo, principally during the first few months of treatment in patients with a constant auditory threshold. | Based on a 1982 double-blind study (n=32). Note that systematic reviews on diuretics for Meniere's disease also find a lack of high-quality evidence.[15][16][17] |
| Vertigo Control vs. Ginkgo Biloba (EGb 761) | Showed comparable improvement in vertigo symptoms and disability over 12 weeks. | Found to be equally effective as Betahistine in a double-blind trial (n=160). | The Ginkgo biloba extract was reported to have better tolerability with fewer adverse events.[18] |
| Hearing Function | One study reported significant effectiveness in preventing/reversing hearing deterioration over 6 months. | N/A | The study found that younger patients with a shorter disease duration and less severe initial hearing loss responded better.[19] |
Experimental Protocols
Standardized protocols are critical for evaluating the efficacy of anti-vertigo agents. Methodologies differ significantly between human clinical trials and preclinical animal models.
Clinical Trial Protocol: Randomized Controlled Trial (RCT)
A robust clinical trial design is essential for assessing long-term efficacy. The BEMED trial serves as a high-quality example.[6][7]
Objective: To determine the long-term efficacy of Betahistine in reducing the incidence of vertigo attacks compared to placebo.
Methodology:
-
Design: Multicentre, double-blind, randomized, placebo-controlled, three-arm parallel-group study.
-
Participants: Patients diagnosed with definite Meniere's disease according to established criteria (e.g., AAO-HNS).
-
Intervention: Patients are randomized to one of three arms:
-
Placebo
-
Low-Dose Betahistine (e.g., 24 mg twice daily)
-
High-Dose Betahistine (e.g., 48 mg twice daily)
-
-
Duration: A baseline observation period (e.g., 3 months) followed by a long-term treatment period (e.g., 9-12 months).
-
Primary Endpoint: Mean number of vertigo attacks per month, recorded via a daily patient diary.
-
Secondary Endpoints: Severity and duration of attacks, quality of life questionnaires (e.g., Dizziness Handicap Inventory), changes in audiometric and vestibular function tests.[8]
-
Data Analysis: Statistical comparison of the attack rate ratios between the active treatment and placebo groups.
Preclinical Model Protocol: Unilateral Labyrinthectomy (UL)
Preclinical models are used to investigate the underlying mechanisms of drug action. The unilateral labyrinthectomy model in rodents is a standard for inducing a severe, acute vestibular deficit.[3][20]
Objective: To assess the efficacy of Betahistine in accelerating central vestibular compensation following an acute peripheral vestibular lesion.
Methodology:
-
Model: Unilateral Labyrinthectomy (UL) in rats or cats, created via surgical or chemical ablation of the inner ear structures on one side.[3][20]
-
Symptoms: This procedure induces a characteristic syndrome of vestibular deficits, including spontaneous nystagmus, head tilt, and postural asymmetry.
-
Intervention: Animals are treated with Betahistine (e.g., 10 mg/kg) or a saline control, typically starting shortly after the UL procedure.
-
Endpoints (Behavioral): The primary outcome is the rate of vestibular compensation, measured by the reduction in postural asymmetry scores and the disappearance of spontaneous nystagmus over time (typically days to weeks).
-
Endpoints (Cellular): Immunohistochemical analysis (e.g., c-Fos expression) in the vestibular nuclei can be used to quantify neuronal activity and the effects of the drug at a cellular level.[21]
Conclusion
While this compound is widely used in clinical practice and has a plausible mechanism of action for treating vestibular disorders, its long-term efficacy is not supported by high-quality evidence from large-scale, placebo-controlled trials.[6][10][22] The BEMED trial, a benchmark study, found Betahistine to be no more effective than placebo in preventing vertigo attacks in Meniere's disease.[6][7]
Comparisons with alternatives like diuretics are based on older, smaller studies, and also suffer from a lack of robust evidence.[15][16] The available data suggests that Betahistine's effectiveness may be comparable to some non-pharmacological interventions or other agents like Ginkgo biloba extract, though more direct, modern comparative studies are needed.[18] For the research and drug development community, the conflicting data underscores a critical need for further investigation with standardized, rigorous clinical trial protocols to clarify the role of Betahistine and to develop more effective long-term therapies for chronic vestibular disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Betahistine treatment in managing vertigo and improving vestibular compensation: clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of betahistine treatment in patients with Meniere's disease: primary results of a long term, multicentre, double blind, randomised, placebo controlled, dose defining trial (BEMED trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmj.com [bmj.com]
- 8. bmj.com [bmj.com]
- 9. Betahistine in Ménière's Disease or Syndrome: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Betahistine in the treatment of vertiginous syndromes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meta-analysis of clinical studies with betahistine in Meniere's disease and vestibular vertigo - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study | PLOS One [journals.plos.org]
- 15. [Long-term therapy of Ménière's disease. Comparison of the effects of betahistine dihydrochloride and hydrochlorothiazide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diuretics for Ménière's disease or syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tebokan.schwabeindia.com [tebokan.schwabeindia.com]
- 19. Hearing function after betahistine therapy in patients with Ménière's disease | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Efficacy and safety of betahistine treatment in patients with Meniereâs disease: primary results of a long term, multicentre, double blind, randomised, placebo controlled, dose defining trial (BEMED trial) - [medicinesresources.nhs.uk]
Safety Operating Guide
Proper Disposal of Betahistine Hydrochloride in a Research Environment
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling betahistine (B147258) hydrochloride, adherence to proper disposal procedures is essential to minimize environmental impact and maintain regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of betahistine hydrochloride, aligning with established safety protocols and regulatory frameworks.
Hazard and Regulatory Summary
This compound is a chemical that, according to its Safety Data Sheets (SDS), presents several hazards.[1][2] It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1][2] Despite these hazards, it is not typically classified as a federally regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA). Multiple SDS sources indicate that it is not a P- or U-listed hazardous waste.[3][4] However, the ultimate responsibility for waste determination lies with the generator of the waste.[3] Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[5]
The following table summarizes the key hazard classifications for this compound, compiled from available safety data sheets.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound from a research laboratory is to manage it as a non-hazardous pharmaceutical waste, with the final step being incineration by a licensed disposal facility. Direct disposal in laboratory sinks or regular trash is not an acceptable practice.
Experimental Protocol: Segregation and Collection of this compound Waste
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses with side-shields or goggles, nitrile gloves, and a lab coat.[1]
-
Waste Identification: Clearly label a designated waste container as "this compound for Disposal." The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Segregation:
-
Solid Waste: Collect unused or expired pure this compound powder, as well as any grossly contaminated items such as weighing boats or spill cleanup materials, in the designated, sealed waste container.
-
Liquid Waste: For solutions of this compound, collect them in a separate, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless approved by your institution's EHS department.
-
Contaminated Labware: Disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes) should be collected in the designated solid waste container.
-
-
Storage: Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Disposal Request: Once the container is full or the project is complete, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
Accidental Release and Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]
-
Wear Appropriate PPE: Don full PPE, including respiratory protection if dealing with a large amount of powder.[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol) followed by soap and water.[2]
-
Disposal: Dispose of all cleanup materials as this compound waste.[1]
By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting both themselves and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Betahistine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of Betahistine hydrochloride, a compound requiring careful management in a laboratory setting. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe research environment.
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[1][2][3][4][5] Therefore, stringent adherence to safety protocols is essential.
Hazard Identification and Classification
Understanding the potential hazards associated with this compound is the first step in safe handling. The following table summarizes its primary hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][4] |
It is important to note that multiple sources indicate that no official occupational exposure limits (OELs) have been established for this compound.[5][6][7] In the absence of defined OELs, it is crucial to handle this compound with a high degree of caution, employing engineering controls and personal protective equipment to minimize any potential for exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Requirement | Standard |
| Eye and Face Protection | Wear safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn in addition if there is a risk of splashes. | NIOSH (US) or EN 166 (EU) approved.[1][6] |
| Skin and Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) must be worn.[8] A lab coat or impervious clothing is also required to prevent skin exposure.[3][6] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated or if working outside of a ventilated enclosure.[3][7] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] |
Experimental Protocols: Handling and Solution Preparation
General Handling:
-
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[1][3][6]
-
Avoid the formation and inhalation of dust and aerosols.[1][2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[1][4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][6]
-
Store according to the instructions on the product insert to maintain quality.[1]
Solution Preparation: this compound is a crystalline solid that is soluble in various solvents. When preparing solutions, the following information should be considered:
-
Organic Solvents: Stock solutions can be made by dissolving the compound in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF). The solvent should be purged with an inert gas.[9]
-
Aqueous Buffers: For biological experiments, further dilutions from a stock solution into aqueous buffers or isotonic saline should be made. It is important to ensure that the residual amount of organic solvent is insignificant, as it may have physiological effects.[9]
Operational and Disposal Plans
A clear plan for both routine operations and emergency situations, including spills and disposal, is critical for laboratory safety.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[1][3][4]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][4]
Accidental Release and Spill Cleanup:
-
Ensure adequate ventilation and evacuate all non-essential personnel to a safe area.[1]
-
Don full personal protective equipment, including respiratory protection, impervious gloves, and eye protection.[1]
-
Avoid creating dust.[1]
-
Sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[1]
-
Thoroughly clean the spill area to remove any residual contamination.[1]
-
Prevent the substance from entering drains or water courses.[1]
Disposal Plan:
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Disposal must be in accordance with all applicable local, regional, and national environmental regulations.[1][3][7]
-
Contaminated Packaging: Do not reuse empty containers. They should be disposed of in the same manner as the unused product.[1]
Below is a diagram illustrating the procedural workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. fishersci.com [fishersci.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
